Biotin-PEG3-C3-NH2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O5S/c21-7-3-9-27-11-13-29-14-12-28-10-4-8-22-18(25)6-2-1-5-17-19-16(15-30-17)23-20(26)24-19/h16-17,19H,1-15,21H2,(H,22,25)(H2,23,24,26)/t16-,17-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGTVIOREZIKAE-LNLFQRSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Biotin-PEG3-C3-NH2: A Versatile Tool for Bioconjugation and Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Biotin-PEG3-C3-NH2 is a heterobifunctional linker molecule integral to modern biochemical and pharmaceutical research.[1] Its unique tripartite structure, consisting of a high-affinity biotin (B1667282) tag, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive primary amine, makes it an invaluable reagent for a range of applications, most notably in the fields of biotinylation and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, and key applications, complete with detailed experimental protocols and visual workflows to facilitate its effective use in the laboratory.
Core Properties and Quantitative Data
The functionality of this compound is derived from its distinct chemical components. The biotin moiety provides a robust handle for non-covalent interaction with avidin (B1170675) and streptavidin, enabling applications such as affinity purification and detection.[3] The three-unit PEG spacer enhances aqueous solubility and provides spatial separation between the biotin and the conjugated molecule, which helps to minimize steric hindrance.[3] The terminal primary amine serves as a versatile reactive group for covalent linkage to various molecules, including proteins, peptides, and small molecule drugs, typically through the formation of stable amide bonds.[3]
| Property | Value |
| Molecular Formula | C₂₀H₃₈N₄O₅S |
| Molecular Weight | 446.61 g/mol |
| CAS Number | 183896-00-6 |
| Appearance | White to off-white solid or oil |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO, DMF, and Methanol |
| Storage Conditions | Store at -20°C, protected from moisture |
Applications in Research and Drug Development
Biotinylation Reagent
The primary amine of this compound allows for its use as a potent biotinylation reagent. It can be conjugated to molecules bearing carboxylic acids (e.g., on proteins) or activated esters (e.g., NHS esters).[1] This process of biotinylation is a fundamental technique for:
-
Affinity Purification: Immobilizing biotinylated proteins on avidin or streptavidin-coated supports for isolation.[1]
-
Immunoassays: Detecting and quantifying proteins and other biomolecules in various assay formats.[1]
-
Protein-Protein Interaction Studies: Facilitating the analysis of interactions between proteins and other molecules.[1]
Linker for Proteolysis-Targeting Chimeras (PROTACs)
A significant and expanding application of this compound is in the synthesis of PROTACs.[1][2] PROTACs are revolutionary therapeutic agents that co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins implicated in disease.[1][2] These bifunctional molecules consist of a ligand that binds the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker.[4] this compound is an effective PEG-based linker in this context, with the PEG component enhancing the solubility, cell permeability, and overall efficacy of the resulting PROTAC molecule.[1] The biotin tag can also be utilized for the detection and purification of the PROTAC itself.[3]
Signaling Pathways and Experimental Workflows
Mechanism of PROTAC-Mediated Protein Degradation
The central mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to catalyze the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to induce the degradation of another target protein.[5]
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow: Synthesis of a Biotinylated PROTAC
The synthesis of a PROTAC using this compound typically involves a modular approach, where the linker is sequentially coupled to the target protein ligand and the E3 ligase ligand.
Caption: General workflow for the synthesis of a biotinylated PROTAC.
Experimental Protocols
Protocol 1: Biotinylation of a Protein with this compound using EDC/NHS Chemistry
This protocol describes the conjugation of this compound to a protein with available carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., MES)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in cold Activation Buffer at a concentration of 1-5 mg/mL.
-
Reagent Preparation (Prepare Fresh):
-
Dissolve this compound in DMSO or water to a stock concentration of 10-50 mM.
-
Immediately before use, dissolve EDC in cold Activation Buffer to 10 mg/mL.
-
Immediately before use, dissolve NHS or Sulfo-NHS in cold Activation Buffer to 10 mg/mL.
-
-
Activation of Carboxyl Groups:
-
Add the freshly prepared EDC stock solution to the protein solution.
-
Immediately add the freshly prepared NHS stock solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Crosslinkers (Optional but Recommended):
-
To prevent side reactions, remove excess and hydrolyzed crosslinkers using a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation:
-
Add the calculated amount of this compound stock solution to the activated protein solution. A molar ratio of 20:1 to 100:1 (Biotin-linker:Protein) is a good starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional):
-
Stop the reaction by adding a quenching solution to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, non-reacted this compound by dialysis or using a desalting column.
-
Protocol 2: Synthesis of a Biotinylated PROTAC using this compound
This protocol provides a general method for the synthesis of a PROTAC by sequential amide coupling.
Materials:
-
This compound
-
E3 ligase ligand with a carboxylic acid functional group (E3-COOH)
-
Target protein ligand with a carboxylic acid functional group (POI-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Standard work-up and purification reagents (Ethyl acetate, saturated sodium bicarbonate, brine, anhydrous sodium sulfate)
Procedure:
Step 1: Coupling of this compound to the E3 Ligase Ligand
-
Activation: In a dry flask under an inert atmosphere, dissolve the E3-COOH (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15-30 minutes.
-
Coupling: Add this compound (1.1 eq) to the activated E3-COOH solution. Stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, perform a standard aqueous work-up and purify the E3-linker-Biotin conjugate by column chromatography.
Step 2: Coupling of the E3-Linker-Biotin Conjugate to the Target Protein Ligand
-
Activation: In a separate dry flask, dissolve the POI-COOH (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15-30 minutes.
-
Coupling: Add the purified E3-linker-Biotin conjugate (1.0 eq) from Step 1 to the activated POI-COOH solution. Stir at room temperature for 12-24 hours.
-
Monitoring and Purification: Monitor the reaction by LC-MS. Upon completion, perform a similar work-up and purification as in Step 1 to isolate the final biotinylated PROTAC.
Characterization: The final product should be characterized by LC-MS and NMR to confirm its identity and purity.
This comprehensive guide provides researchers with the foundational knowledge and practical protocols necessary to effectively utilize this compound in their research endeavors, from basic bioconjugation to the cutting-edge development of targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
Biotin-PEG3-C3-NH2: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Biotin-PEG3-C3-NH2, a versatile heterobifunctional linker molecule widely utilized in biomedical research and drug development. This document, intended for researchers, scientists, and drug development professionals, details the structure, physicochemical properties, and key applications of this reagent, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs) and affinity-based assays.
Core Structure and Properties
This compound is composed of three key functional moieties: a biotin (B1667282) group for high-affinity binding to streptavidin and avidin, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine group. The chemical structure is characterized by a biotin molecule linked via an amide bond to a triethylene glycol spacer, which is further connected to a three-carbon (propyl) chain terminating in a primary amine. This specific structure is identified by the CAS number 183896-00-6.
The PEG3 spacer enhances the aqueous solubility of the molecule and its conjugates, while also providing a flexible arm that minimizes steric hindrance in binding interactions. The terminal primary amine serves as a reactive handle for covalent conjugation to various molecules, most commonly through the formation of stable amide bonds with carboxylic acids.
Physicochemical and Technical Data
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 183896-00-6 | [1][2] |
| Molecular Formula | C₂₀H₃₈N₄O₅S | [1] |
| Molecular Weight | 446.60 g/mol | [1] |
| Appearance | Colorless to light yellow oil or waxy solid | [1][3] |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in methanol (B129727) (≥175 mg/mL), DMSO, DMF, and water. | [1] |
| Storage Conditions | Store at -20°C, sealed and protected from moisture. | [1] |
| Reactivity | The terminal primary amine reacts with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds. The optimal pH for this reaction is typically between 7.2 and 8.5. | [4][5] |
| pKa (Conjugate Acid) | Estimated to be in the range of 9.5 - 11.0. | [6][7][8] |
Applications in Research and Drug Development
The unique trifunctional structure of this compound makes it a valuable tool in a variety of applications, most notably in the fields of targeted protein degradation and affinity-based proteomics.
Linker for Proteolysis Targeting Chimeras (PROTACs)
This compound is frequently employed as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[5] The PEG3 and C3 components of the linker provide the necessary length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.
The primary amine of this compound allows for its conjugation to a ligand that binds to the target protein or a ligand that binds to an E3 ligase, typically through amide bond formation.
Affinity-Based Applications
The high-affinity interaction between biotin and streptavidin is leveraged in various affinity-based assays. This compound can be conjugated to small molecules, peptides, or proteins to create biotinylated probes. These probes can then be used for:
-
Pull-down assays: to identify and isolate binding partners of a specific molecule from a complex mixture, such as a cell lysate.[5]
-
Immunoassays: such as ELISA and Western blotting, for the detection and quantification of specific analytes.
-
Surface immobilization: to attach proteins or other molecules to streptavidin-coated surfaces for various analytical purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol for Conjugation of this compound to a Carboxylic Acid-Containing Molecule
This protocol describes the conjugation of this compound to a small molecule containing a carboxylic acid using EDC/NHS chemistry.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., reverse-phase HPLC)
Procedure:
-
Activation of Carboxylic Acid: a. Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO. b. Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS to the solution. c. Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
Conjugation Reaction: a. Dissolve this compound in the reaction buffer. b. Add 1.2 molar equivalents of the this compound solution to the activated carboxylic acid solution. c. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching the Reaction: a. Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters. b. Incubate for 15 minutes at room temperature.
-
Purification: a. Purify the biotinylated molecule from the reaction mixture using reverse-phase HPLC. b. Lyophilize the purified fractions to obtain the final product. c. Confirm the identity and purity of the product by mass spectrometry and NMR.
Protocol for a Pull-Down Assay Using a Biotinylated Small Molecule
This protocol describes a pull-down assay to verify the interaction between a biotinylated small molecule and its target protein from a cell lysate.
Materials:
-
Biotinylated small molecule
-
Streptavidin-coated magnetic beads
-
Cell lysate
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for the target protein
Procedure:
-
Preparation of Beads: a. Resuspend the streptavidin beads in Lysis Buffer. b. Wash the beads three times with Lysis Buffer, using a magnetic stand to separate the beads between washes.
-
Binding of Biotinylated Ligand to Beads: a. Incubate the washed beads with an excess of the biotinylated small molecule in Lysis Buffer for 1 hour at 4°C with gentle rotation. b. Wash the beads three times with Lysis Buffer to remove unbound ligand.
-
Incubation with Cell Lysate: a. Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. b. Add the clarified cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: a. Separate the beads from the lysate using a magnetic stand and discard the supernatant. b. Wash the beads three to five times with ice-cold Wash Buffer.
-
Elution: a. After the final wash, remove all supernatant. b. Add 1X SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the bound proteins.
-
Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane and perform a Western blot using a primary antibody specific for the target protein to confirm its presence.
Mandatory Visualizations
Signaling Pathway: The Ubiquitin-Proteasome System
The following diagram illustrates the ubiquitin-proteasome system, the cellular machinery hijacked by PROTACs to induce targeted protein degradation.
Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome pathway.
Experimental Workflow: Pull-Down Assay
The following diagram outlines the key steps in a pull-down assay using a biotinylated small molecule to identify its protein binding partners.
Caption: Experimental workflow for a pull-down assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biotin-C3-PEG3-C3-NH2,生物素-C3-三聚乙二醇-C3-氨基-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amine Reactivity [www2.chemistry.msu.edu]
- 8. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Biotin-PEG3-C3-NH2: A Technical Guide to its Mechanism of Action and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-C3-NH2 is a versatile heterobifunctional linker molecule integral to modern biochemical and pharmaceutical research. Its utility spans a wide range of applications, from affinity purification and immunoassays to the targeted degradation of proteins. This technical guide provides an in-depth exploration of its mechanism of action, core applications, and detailed experimental protocols, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Components and Mechanism of Action
This compound is not a drug with a pharmacological mechanism of action in the traditional sense. Instead, its functionality is derived from the distinct properties of its three key components: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine.[1]
-
Biotin Moiety: This vitamin H derivative exhibits an exceptionally high and specific non-covalent affinity for the proteins avidin (B1170675) and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M).[2] This robust interaction forms the basis for numerous detection, purification, and immobilization techniques.[3]
-
PEG3 Spacer: The three-unit polyethylene glycol spacer is a hydrophilic chain that enhances the solubility of the molecule in aqueous buffers.[3] It also provides spatial separation between the biotin group and the conjugated molecule, which minimizes steric hindrance and allows for efficient binding of the biotin to streptavidin.[3]
-
Primary Amine (-NH2): This terminal functional group serves as a reactive handle for the covalent attachment of the entire linker to a target molecule, a process known as biotinylation.[1] The primary amine is nucleophilic and can readily form stable amide bonds with carboxylic acids, often activated by coupling agents like EDC and NHS.[1][4]
The "mechanism of action" of this compound is therefore its ability to act as a bridge, securely connecting a molecule of interest to the powerful biotin-streptavidin detection and purification system.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in a variety of research applications:
-
Proteolysis Targeting Chimeras (PROTACs): A primary application of this linker is in the synthesis of PROTACs.[5] PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it.[5] this compound can be used as a component of the linker connecting the target-binding ligand to the E3 ligase ligand. The biotin tag can then be used for the purification of the PROTAC or in pull-down assays to verify target engagement.[3]
-
Affinity Purification and Pull-Down Assays: The high-affinity biotin tag allows for the efficient capture of biotinylated molecules and their binding partners using streptavidin-coated beads.[3] This is instrumental in identifying protein-protein or protein-small molecule interactions.[3]
-
Immunoassays: Biotinylation is widely used to label antibodies and other proteins for use in techniques such as ELISA and Western blotting, enhancing signal detection.[2]
-
Microarrays: this compound is a valuable tool for the high-throughput analysis of protein-small molecule interactions and profiling enzyme activities in microarrays constructed by surface derivatization methods.[5]
Quantitative Data
| Parameter | Value | Reference |
| Dissociation Constant (Kd) of Biotin-Streptavidin | ~10⁻¹⁵ M | [2] |
The efficiency of conjugation reactions using this compound is dependent on several factors, which can be optimized as detailed in the experimental protocols below.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to carboxyl groups on a protein.
Materials:
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation/Coupling Buffer: 100 mM MES, 150 mM NaCl, pH 4.7-6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
DMSO or DMF
-
Purification column (e.g., dialysis or size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare the protein in the Activation/Coupling Buffer at a concentration of 2-10 mg/mL.
-
Prepare a 10 mg/mL stock solution of EDC in ultrapure water.
-
Prepare a 10 mg/mL stock solution of NHS or Sulfo-NHS in ultrapure water.
-
Prepare a 10 mg/mL stock solution of this compound in DMSO or DMF.
-
-
Activation of Protein Carboxyl Groups:
-
To 1 mL of the protein solution, add a 20- to 200-fold molar excess of EDC and NHS/Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Add a 10- to 100-fold molar excess of the this compound stock solution to the activated protein.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
Add Quenching Buffer to a final concentration of 10-100 mM to stop the reaction.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted biotinylation reagent by dialysis against an appropriate buffer or by using a size-exclusion chromatography column.
-
-
Quantification of Biotin Incorporation (HABA Assay):
-
The degree of biotinylation can be estimated using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is a colorimetric method based on the displacement of HABA from an avidin-HABA complex.[2]
-
Table of Recommended Reaction Conditions:
| Parameter | Recommended Range | Notes |
| Molar Excess (Biotin:Protein) | 10:1 to 100:1 | Must be optimized for each specific protein. |
| Molar Excess (EDC:Protein) | 20:1 to 200:1 | A high excess is needed to drive the reaction. |
| Reaction pH | 4.7 - 6.0 (Activation); 7.0 - 8.0 (Conjugation) | EDC/NHS chemistry is most efficient at acidic pH for activation. |
| Temperature | 4°C to Room Temperature | Lower temperatures can minimize protein degradation. |
| Incubation Time | 15-30 min (Activation); 2-12 hours (Conjugation) | Longer incubation times can increase conjugation efficiency. |
Protocol 2: Pull-Down Assay to Confirm Target Engagement of a Biotinylated PROTAC
This protocol describes the use of a biotinylated PROTAC to capture its target protein from a cell lysate.
Materials:
-
Cells expressing the target protein
-
Biotinylated PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the biotinylated PROTAC at an effective concentration for a specified duration. Include appropriate controls (e.g., vehicle control).
-
Lyse the cells and clarify the lysate by centrifugation.
-
-
Affinity Pull-Down:
-
Equilibrate the streptavidin-conjugated magnetic beads with cell lysis buffer.
-
Incubate the cell lysates with the equilibrated beads for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the captured proteins from the beads by resuspending them in Elution Buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the target protein to confirm its presence in the pull-down fraction.
-
Visualizations
Caption: The mechanism of action for a PROTAC, illustrating the formation of a ternary complex.
Caption: Chemical pathway for EDC/NHS-mediated biotinylation of a protein.
References
An In-depth Technical Guide to the Synthesis of Biotin-PEG3-C3-NH2
This technical guide provides a comprehensive overview of the synthesis of Biotin-PEG3-C3-NH2, a heterobifunctional linker molecule of significant interest to researchers, scientists, and drug development professionals. This document details the synthetic pathway, experimental protocols, and key characterization data for this versatile molecule, which incorporates a biotin (B1667282) moiety for affinity binding, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine for conjugation.
Chemical and Physical Properties
This compound is a valuable tool in bioconjugation and the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).[1][2] Its key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₈N₄O₅S | [3] |
| Molecular Weight | 446.61 g/mol | [3] |
| Appearance | White to off-white solid or oil | [3] |
| Purity | >95% | [3] |
| Solubility | Soluble in water, DMSO, and DMF | [3] |
| Storage Conditions | -20°C, protected from moisture | [3] |
Synthetic Pathway
The synthesis of this compound is a multi-step process that begins with the preparation of a mono-Boc-protected diamine linker. This intermediate is then PEGylated, followed by coupling with an activated biotin derivative and a final deprotection step to yield the target molecule.[3]
Experimental Protocols
The following sections provide detailed experimental protocols for the key steps in the synthesis of this compound.
Step 1: Synthesis of Mono-Boc-Protected 1,3-Diaminopropane
This step involves the selective protection of one of the amino groups of 1,3-diaminopropane.
-
Materials:
-
1,3-Diaminopropane (10 equivalents)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent)
-
-
Procedure:
-
Dissolve a large excess of 1,3-diaminopropane in DCM and cool the solution to 0°C in an ice bath.[3]
-
Slowly add a solution of (Boc)₂O in DCM to the cooled diamine solution with vigorous stirring.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[3]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to isolate the mono-Boc-protected diamine.[3]
-
Step 2: Coupling of Mono-Boc-Protected Diamine with Biotin-NHS Ester
The free amine of the mono-Boc-protected linker is reacted with an activated biotin derivative.
-
Materials:
-
Mono-Boc-protected 1,3-diaminopropane (from Step 1)
-
Biotin-N-hydroxysuccinimide ester (Biotin-NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
-
Procedure:
-
Dissolve the mono-Boc-protected diamine in anhydrous DMF.[3]
-
Add TEA to the solution, followed by the addition of Biotin-NHS ester.[3]
-
Stir the reaction mixture at room temperature for 4-6 hours.[3]
-
Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).[3]
-
Once the reaction is complete, remove the solvent under vacuum.[3]
-
The crude product can be purified by silica gel column chromatography.
-
Step 3: Deprotection of the Boc Group
The final step is the removal of the tert-Butyloxycarbonyl (Boc) protecting group to yield the free amine.
-
Materials:
-
Boc-protected Biotin-PEG3-C3-NH₂ (from Step 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v).[3]
-
Stir the solution at room temperature for 1-2 hours.[3]
-
Monitor the deprotection by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion, concentrate the solution under reduced pressure to remove the TFA and DCM.[3]
-
The crude product is then purified.
-
Purification and Characterization
Purification of the final product is crucial to remove any unreacted starting materials and byproducts. A combination of chromatographic techniques is typically employed.
Purification Methods
-
Silica Gel Column Chromatography : This technique is used for the initial purification of the crude product. A gradient of methanol (B129727) in dichloromethane is often used as the mobile phase. The addition of a small amount of a basic modifier like triethylamine can improve the chromatography of amines by reducing tailing.[3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC is a high-resolution technique suitable for the final purification to achieve high purity. A C18 silica gel column is typically used with a gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA), as the mobile phase.[3]
Characterization
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Technique | Expected Results | Reference |
| ¹H NMR | The proton NMR spectrum should show characteristic peaks for the biotin moiety, the PEG linker (a prominent signal around 3.6 ppm), and the propyl chains. The integration of these peaks should be consistent with the structure of the molecule. | [3] |
| Mass Spectrometry (ESI-MS) | The mass spectrum should show a major peak corresponding to the molecular weight of the protonated molecule [M+H]⁺. For C₂₀H₃₈N₄O₅S, the expected monoisotopic mass is 446.26 g/mol , so the [M+H]⁺ peak should be observed at approximately m/z 447.27. | [3] |
Applications in Research and Drug Development
This compound is a versatile linker used in various applications, most notably in the synthesis of PROTACs.[1][2] PROTACs are bifunctional molecules that induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase.[1] The this compound can be incorporated as part of the linker connecting the target-binding ligand and the E3 ligase ligand.
This technical guide provides a foundational understanding of the synthesis of this compound, empowering researchers to produce this valuable chemical tool for their specific applications in drug discovery and chemical biology.
References
An In-depth Technical Guide to the Biophysical Characteristics and Applications of Biotin-PEG3-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-C3-NH2 is a versatile heterobifunctional linker widely utilized in biomedical research and drug development. This molecule incorporates three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG3) spacer, and a terminal primary amine (NH2) for covalent conjugation to target molecules. This unique combination of features makes it an invaluable tool for a variety of applications, including the development of Proteolysis Targeting Chimeras (PROTACs), affinity purification, and various bioanalytical assays. This guide provides a comprehensive overview of its biophysical characteristics, detailed experimental protocols for its key applications, and visual representations of relevant biological pathways and experimental workflows.
Core Biophysical Characteristics
The biophysical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and successful application in experimental settings.
| Property | Value |
| Molecular Formula | C20H38N4O5S |
| Molecular Weight | 446.60 g/mol [1] |
| CAS Number | 183896-00-6[1] |
| Appearance | Colorless to light yellow oil or off-white solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in methanol (B129727) (≥ 175 mg/mL), DMSO, and DMF.[1] The PEG3 spacer enhances solubility in aqueous environments.[2][3] |
| Storage Conditions | Powder: Store at -20°C, sealed and protected from moisture. Can be stored for up to 3 years at -20°C or 2 years at 4°C.[1] In solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles. |
| Shipping Conditions | Typically shipped at ambient temperature due to its stability for short durations.[1] |
Key Applications and Experimental Protocols
This compound is predominantly used as a linker in the synthesis of PROTACs for targeted protein degradation and in pull-down assays to study protein-ligand interactions. Its primary amine allows for straightforward conjugation to molecules possessing a carboxylic acid group.
PROTAC Synthesis and the Ubiquitin-Proteasome System
PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][4] this compound can be used to synthesize biotinylated PROTACs, which are valuable tools for in vitro studies.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The signaling pathway exploited by PROTACs is the cellular ubiquitin-proteasome system. A PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the transfer of ubiquitin to the target protein. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[2][4]
Experimental Protocol: Conjugation of this compound to a Small Molecule Ligand with a Carboxylic Acid
This protocol outlines the conjugation of this compound to a small molecule containing a carboxylic acid group using EDC/NHS chemistry.[2]
-
Materials:
-
Small molecule ligand with a carboxylic acid group
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Reverse-phase HPLC for purification
-
-
Procedure:
-
Activation of Carboxylic Acid: a. Dissolve the small molecule ligand in anhydrous DMF or DMSO. b. Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS to the ligand solution. c. Incubate at room temperature for 15-30 minutes to activate the carboxylic acid group, forming an NHS ester.[2]
-
Conjugation Reaction: a. Dissolve this compound in anhydrous DMF or DMSO. b. Add a 1.2-fold molar excess of the this compound solution to the activated ligand solution.[2] c. Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, with gentle stirring.[2]
-
Quenching the Reaction: a. Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters. b. Incubate for 15 minutes at room temperature.[2]
-
Purification: a. Purify the biotinylated ligand from the reaction mixture using reverse-phase HPLC. b. Lyophilize the purified fractions to obtain the final product. c. Confirm the identity and purity of the product by mass spectrometry and NMR.
-
Pull-Down Assays for Target Engagement
Biotinylated ligands synthesized using this compound can be used in pull-down assays to confirm their binding to the intended target protein from a cell lysate.[2]
Experimental Workflow: Pull-Down Assay
Experimental Protocol: Pull-Down Assay to Confirm Target Engagement
This protocol describes a pull-down assay to verify the interaction between a biotinylated ligand and its target protein from a cell lysate.[2]
-
Materials:
-
Biotinylated ligand (from the previous protocol)
-
Cell lysate containing the target protein
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody specific for the target protein
-
-
Procedure:
-
Preparation of Beads: a. Resuspend the streptavidin beads in Lysis Buffer. b. Wash the beads three times with Lysis Buffer, using a magnetic stand or centrifugation to separate the beads between washes.[2]
-
Incubation with Cell Lysate: a. Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. b. Add the clarified lysate to the beads and add the biotinylated ligand. c. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[2]
-
Washing: a. Pellet the beads using a magnetic stand or centrifugation and discard the supernatant. b. Wash the beads three to five times with ice-cold Wash Buffer.[2]
-
Elution: a. After the final wash, remove all supernatant. b. Add 1X SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the bound proteins.[2]
-
Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane and perform a Western blot using a primary antibody specific for the target protein.[2]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
Generalized Experimental Workflow: Sandwich ELISA
Surface Plasmon Resonance (SPR)
Similar to ELISA, specific SPR protocols for this compound are not detailed in the search results. However, a generalized workflow for immobilizing a biotinylated ligand onto a streptavidin-coated sensor chip for SPR analysis is provided.
Generalized Experimental Workflow: SPR Analysis
Conclusion
This compound is a powerful and versatile tool for researchers in drug discovery and chemical biology. Its well-defined biophysical characteristics, coupled with its reactivity and the utility of the biotin-streptavidin interaction, make it an ideal linker for a wide range of applications. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this compound in the synthesis of PROTACs, pull-down assays, and other bioanalytical techniques, ultimately enabling the advancement of research in targeted therapeutics and the broader life sciences.
References
The Strategic Role of the PEG3 Linker in Biotinylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotinylation, the covalent attachment of biotin (B1667282) to molecules, is a cornerstone technique in biotechnology, diagnostics, and therapeutics, primarily due to the high-affinity interaction between biotin and streptavidin. The incorporation of a Polyethylene Glycol (PEG) linker, specifically a tri-ethylene glycol (PEG3) spacer, between biotin and the target molecule significantly enhances the utility and efficacy of this technique. This guide provides a comprehensive technical overview of the role of the PEG3 linker in biotinylation, detailing its impact on solubility, steric hindrance, and overall conjugate performance. It includes a compilation of quantitative data, detailed experimental protocols for key applications, and visual representations of workflows and molecular interactions to support researchers in optimizing their bioconjugation strategies.
Core Concepts: The Synergy of Biotin and PEG3
The power of biotin-PEG3 linkers lies in the combined properties of the biotin moiety and the PEG3 spacer. Biotin's exceptionally strong and specific interaction with avidin (B1170675) and streptavidin provides a robust tool for detection, purification, and immobilization.[1] The PEG3 linker, a short, discrete, and hydrophilic spacer, addresses several potential challenges in bioconjugation.
The primary advantages conferred by the PEG3 linker include:
-
Enhanced Solubility: The hydrophilic nature of the PEG3 linker increases the aqueous solubility of the biotinylated molecule, which is particularly crucial when working with hydrophobic proteins or payloads that are prone to aggregation.[2][3]
-
Minimized Steric Hindrance: The flexible PEG3 spacer arm extends the biotin moiety away from the surface of the conjugated molecule.[3] This increased distance and flexibility reduce spatial interference, allowing the bulky streptavidin or avidin tetramer to bind more efficiently.[2][4]
-
Improved Biocompatibility: PEG is known for its low immunogenicity and toxicity, making PEGylated conjugates suitable for in vivo applications.[5]
-
Precise Spacer Length: As a discrete compound, the PEG3 linker provides a defined and uniform spacer length, leading to homogenous conjugates with predictable properties. This is a significant advantage over polydisperse PEG mixtures.
Quantitative Data Presentation
The choice of linker length is a critical parameter in the design of biotinylation reagents. The following tables summarize key quantitative data, comparing the properties and performance of biotin-PEG3 linkers with other commonly used PEG spacers.
Table 1: Physicochemical Properties of Amine-Reactive Biotin-PEG-NHS Esters
| Feature | Biotin-PEG3-NHS Ester | Biotin-PEG4-NHS Ester |
| Molecular Weight | ~544.6 Da | ~588.7 Da |
| Spacer Arm Length | ~27.4 Å | ~30.7 Å |
| Solubility | Soluble in DMSO, DMF | Soluble in DMSO, DMF; higher aqueous solubility than shorter linkers |
Data compiled from multiple sources to illustrate general trends.[6]
Table 2: Comparative Performance of Biotin-PEG Linkers in a PROTAC System
| Linker | Degradation Potency (DC50) | Maximal Degradation (Dmax) | Cell Permeability |
| Biotin-PEG2 | Moderate | Moderate | Good |
| Biotin-PEG3 | High | High | Excellent |
| Biotin-PEG4 | Very High | Very High | Excellent |
| Biotin-PEG6 | High | High | Good |
| Biotin-PEG12 | Moderate | Moderate | Moderate |
Note: This data is representative and illustrates the general trend that an optimal PEG linker length exists for PROTAC efficacy, with PEG4 often showing a favorable balance. Actual values are target and cell-line dependent.[5]
Key Applications and Signaling Pathways
Biotin-PEG3 linkers are integral to a wide array of applications in research and drug development, from basic protein studies to the design of sophisticated therapeutics.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker plays a crucial role in the stability and efficacy of the ADC. A PEG3 linker can be incorporated to enhance the solubility of hydrophobic payloads, reducing the propensity for aggregation, which is a common challenge in ADC development.[7]
PROTACs (Proteolysis Targeting Chimeras)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker in a PROTAC is a critical determinant of the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). The length and flexibility of the PEG3 linker can significantly impact the efficacy of the PROTAC.[5][8]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the successful application and evaluation of biotin-PEG3 reagents.
Protocol 1: General Protein Biotinylation with Biotin-PEG3-NHS Ester
This protocol outlines the steps for labeling a purified protein with an amine-reactive biotin-PEG3 linker.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Biotin-PEG3-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis cassette
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare Protein Sample: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.
-
Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the Biotin-PEG3-NHS Ester in DMSO or DMF to a concentration of 10 mM.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG3-NHS Ester solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.
-
Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin reagent using a desalting column or by dialysis against a suitable storage buffer.[9]
Protocol 2: Cell Surface Biotinylation with Sulfo-NHS-PEG3-Biotin
This protocol describes the labeling of cell surface proteins on living cells.
Materials:
-
Cultured cells
-
Ice-cold PBS, pH 8.0
-
Sulfo-NHS-PEG3-Biotin
-
Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)
-
Cell lysis buffer
Procedure:
-
Cell Preparation: Wash cultured cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.[10]
-
Biotinylation: Prepare a fresh solution of Sulfo-NHS-PEG3-Biotin (e.g., 0.5 mg/mL) in ice-cold PBS, pH 8.0. Add the solution to the cells and incubate for 30 minutes on ice with gentle rocking.[11]
-
Quenching: Aspirate the biotin solution and wash the cells three times with the quenching solution to stop the reaction.[11]
-
Cell Lysis: Lyse the cells with an appropriate ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the biotinylated cell surface proteins.
Protocol 3: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with free biotin removed)
-
Spectrophotometer or microplate reader
Procedure (Cuvette Format):
-
Prepare HABA/Avidin Solution: Prepare the working solution according to the manufacturer's instructions.
-
Initial Absorbance: Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A500_initial).[12]
-
Add Sample: Add 100 µL of the biotinylated protein sample to the cuvette and mix well.[12]
-
Final Absorbance: Measure the absorbance at 500 nm until the reading is stable (A500_final).
-
Calculation: The change in absorbance (ΔA500 = A500_initial - A500_final) is used to calculate the concentration of biotin. The molar ratio of biotin to protein can then be determined.[12][13]
Protocol 4: Confirmation of Biotinylation by Streptavidin Gel-Shift Assay
This assay provides a visual confirmation of biotinylation.
Materials:
-
Biotinylated protein sample
-
Unbiotinylated protein (negative control)
-
Streptavidin
-
SDS-PAGE loading buffer (non-reducing)
-
SDS-PAGE gel and electrophoresis apparatus
Procedure:
-
Sample Preparation: Prepare two samples of your protein (5-10 µg each): the unbiotinylated control and the biotinylated protein.
-
Streptavidin Incubation: To each tube, add a molar excess of streptavidin (a 4:1 molar ratio of streptavidin to protein is a good starting point). Incubate at room temperature for 15-30 minutes.[14]
-
SDS-PAGE: Add non-reducing SDS-PAGE loading buffer to each sample. Do not boil the samples. Load the samples onto an SDS-PAGE gel and run according to standard procedures.
-
Visualization: Stain the gel with Coomassie Brilliant Blue. A successful biotinylation will result in a noticeable upward shift in the molecular weight of the protein band when incubated with streptavidin, due to the formation of the protein-streptavidin complex.[15][16]
Experimental and Logical Workflows
Visualizing the workflow for biotinylation experiments can aid in experimental design and execution.
Conclusion
The PEG3 linker is a powerful and versatile tool in the field of biotinylation. Its defined length, hydrophilicity, and ability to reduce steric hindrance make it an optimal choice for a wide range of applications, from fundamental research to the development of advanced therapeutics like ADCs and PROTACs. By understanding the core principles of PEG3-mediated bioconjugation and utilizing the detailed protocols provided in this guide, researchers can enhance the performance, reproducibility, and success of their experiments. The careful selection of the appropriate linker is a critical step that directly impacts the quality and reliability of downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. apexbt.com [apexbt.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Surface protein biotinylation [protocols.io]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. fishersci.ie [fishersci.ie]
- 14. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of Biotin-PEG3-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Biotin-PEG3-C3-NH2, a heterobifunctional linker widely used in bioconjugation, proteomics, and drug development, particularly in the synthesis of PROTACs (PROteolysis TArgeting Chimeras). Understanding the physicochemical properties of this reagent is critical for its effective handling, storage, and application in various experimental workflows.
Core Concepts: Structure and Properties
This compound consists of three key components:
-
Biotin (B1667282): A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin, enabling its use as a versatile tag for detection and purification.
-
PEG3 Linker: A short polyethylene (B3416737) glycol spacer that enhances the hydrophilicity of the molecule, thereby improving its aqueous solubility and reducing steric hindrance.[1][2][3]
-
C3-NH2 (Propylamine) Terminus: A primary amine group that serves as a reactive handle for conjugation to molecules containing carboxylic acids or activated esters.[4]
The incorporation of the PEG3 spacer significantly influences the molecule's overall solubility and stability, making it a valuable tool in various biological applications.[2]
Solubility Profile
The solubility of this compound is a crucial factor for its application in aqueous buffers and organic solvents. The hydrophilic nature of the PEG linker generally imparts good water solubility.[1]
Quantitative Solubility Data
While comprehensive quantitative solubility data for this compound across a wide range of conditions is not extensively published, data from suppliers and related compounds provide a strong indication of its solubility profile.
| Solvent | Reported Solubility | Molar Concentration (mM) | Notes |
| Methanol | ≥ 175 mg/mL[5] | ≥ 391.85 | Saturation point not determined. |
| Dimethyl Sulfoxide (DMSO) | Soluble[4] | Not specified | Commonly used for preparing concentrated stock solutions. |
| Dimethylformamide (DMF) | Soluble[4] | Not specified | Another suitable solvent for creating stock solutions. |
| Water | Soluble | Not specified | The PEG3 linker enhances aqueous solubility.[1] For similar biotin-PEG compounds, solubility in water can be significant.[6] |
| Phosphate-Buffered Saline (PBS) | Estimated: ≥ 10 mg/mL[7] | Estimated: ≥ 22.39 | Based on data for a similar compound, Biotin-PEG3-Amine.[7] The actual solubility may be higher. |
Note: The quantitative values are based on available data and estimations for closely related compounds. It is recommended to experimentally determine the solubility for specific applications.
Factors Influencing Solubility
-
pH: The solubility of molecules containing a primary amine can be pH-dependent. At lower pH, the amine group will be protonated, which can affect its interaction with the solvent. While specific studies on this compound are limited, for biotinylated antibodies, pH changes have been shown to influence aggregation and solubility.[8]
-
Temperature: Generally, solubility increases with temperature. However, for complex biomolecules, high temperatures can lead to degradation.
-
Salt Concentration: The presence of salts in buffer solutions can influence solubility through effects on ionic strength.
Stability Profile
The stability of this compound is critical for its long-term storage and performance in experimental assays. The primary concerns for stability are hydrolysis and degradation of the functional groups.
Storage and Handling Recommendations
Proper storage is essential to maintain the integrity of the reagent.
| Condition | Recommendation | Rationale |
| Solid Form | Store at -20°C in a desiccated environment.[4] | Low temperature and the absence of moisture minimize degradation. |
| Stock Solutions (in anhydrous organic solvent) | Store at -80°C for up to 6 months or -20°C for up to 1 month.[5] | Prevents hydrolysis and maintains the reactivity of the amine group. It is advisable to prepare fresh solutions or use aliquots to avoid repeated freeze-thaw cycles. |
| Aqueous Solutions | Prepare fresh and use immediately. Avoid long-term storage. | The amine group can be reactive, and the molecule may be susceptible to microbial growth in aqueous buffers. |
Chemical Stability
The primary amine of this compound is a nucleophile and can react with various electrophiles. Its reactivity is highly pH-dependent; the deprotonated amine at higher pH is more reactive.[9] The biotin and PEG components are generally stable under typical bioconjugation conditions.[9]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a reliable method for determining the equilibrium solubility of this compound in a specific aqueous buffer.[6]
Materials:
-
This compound (solid)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a known volume of the aqueous buffer in a glass vial.
-
Seal the vial and place it on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Prepare a series of dilutions of the supernatant with the buffer.
-
Quantify the concentration of this compound in the diluted samples using a pre-validated HPLC method or by measuring absorbance at an appropriate wavelength.
-
Calculate the original concentration in the saturated supernatant to determine the solubility.
Caption: Workflow for determining aqueous solubility using the shake-flask method.
Protocol 2: Assessment of Stability in Solution by HPLC
This protocol provides a general method to assess the stability of this compound in a specific buffer over time.
Materials:
-
This compound
-
Buffer of interest
-
HPLC system with a UV or mass spectrometry (MS) detector
-
C18 reverse-phase HPLC column
-
Temperature-controlled incubator
Procedure:
-
Prepare a solution of this compound in the buffer of interest at a known concentration (e.g., 1 mg/mL).
-
Divide the solution into aliquots in separate vials for each time point.
-
Store the vials under the desired test conditions (e.g., 4°C, 25°C, 40°C).
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial.
-
Immediately analyze the sample by reverse-phase HPLC.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main peak corresponding to intact this compound.
-
Quantify the percentage of remaining intact compound at each time point to determine the degradation rate.
Caption: General workflow for assessing the stability of this compound in solution.
Conclusion
This compound is a valuable bioconjugation reagent with favorable solubility and stability characteristics, largely attributed to its PEG linker. Adherence to proper storage and handling protocols is essential to ensure its performance and the reproducibility of experimental results. For applications requiring precise knowledge of its behavior under specific conditions, the experimental protocols provided in this guide offer a framework for in-house characterization. Further studies to generate comprehensive quantitative data on the solubility and stability of this compound under a wider range of conditions would be beneficial to the scientific community.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The effect of pH on the aggregation of biotinylated antibodies and on the signal-to-noise observed in immunoassays utilizing biotinylated antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 11. researchgate.net [researchgate.net]
Bioconjugation with Amine-Reactive Linkers: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of bioconjugation utilizing amine-reactive linkers, a cornerstone of modern biotechnology and therapeutic development. From the fundamental chemistries to detailed experimental protocols and data analysis, this document serves as a critical resource for professionals engaged in creating and characterizing bioconjugates such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functionalized biomolecules.
Core Concepts in Amine-Reactive Bioconjugation
Amine-reactive crosslinkers are chemical reagents designed to form covalent bonds with primary amine groups (-NH₂), which are readily available on biomolecules.[1] In proteins, these primary amines are predominantly found at the N-terminus of the polypeptide chain and on the side chain of lysine (B10760008) residues.[2] Due to their positive charge at physiological pH, lysine residues are typically located on the exterior surfaces of proteins, making them accessible for conjugation.[1]
The most prevalent classes of amine-reactive functional groups are N-hydroxysuccinimide (NHS) esters and isothiocyanates. These electrophilic groups react with the nucleophilic primary amines to form stable covalent bonds.
N-Hydroxysuccinimide (NHS) Esters: NHS esters are widely used due to their high reactivity and the formation of stable, irreversible amide bonds under physiological to slightly alkaline conditions (pH 7.2-8.5).[1] The reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the NHS ester, resulting in the formation of an amide bond and the release of N-hydroxysuccinimide.[3]
Isothiocyanates: Isothiocyanates react with primary amines to form a stable thiourea (B124793) linkage. This chemistry is commonly employed for attaching fluorescent dyes, such as fluorescein (B123965) isothiocyanate (FITC), to proteins. The reaction is most efficient at an alkaline pH, typically between 9.0 and 9.5.
A significant challenge in aqueous environments is the hydrolysis of the amine-reactive linker, which competes with the desired conjugation reaction. The rate of hydrolysis is highly dependent on pH, increasing significantly as the pH rises. Therefore, careful optimization of reaction conditions is crucial for maximizing conjugation efficiency.
Quantitative Data on Amine-Reactive Linkers
The efficiency and stability of amine-reactive linkers are critical parameters in bioconjugation. The following tables summarize key quantitative data to inform experimental design.
Table 1: Stability of NHS Esters at Various pH Values
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 4 | 4-5 hours |
| 7.5 | Room Temperature | ~1-2 hours |
| 8.0 | Room Temperature | ~30-60 minutes |
| 8.5 | Room Temperature | ~10-20 minutes |
| 9.0 | Room Temperature | <10 minutes |
Data compiled from multiple sources. The exact half-life can vary depending on the specific NHS ester and buffer conditions.
Table 2: Reaction Conditions and Efficiency for Common Amine-Reactive Chemistries
| Parameter | NHS Ester Chemistry | Isothiocyanate Chemistry |
| Optimal pH | 7.2 - 8.5 | 9.0 - 9.5 |
| Reaction Time | 30 minutes - 2 hours | 1 - 4 hours |
| Bond Formed | Amide | Thiourea |
| Bond Stability | High | High |
| Typical Molar Excess (Linker:Protein) | 5:1 to 20:1 | 10:1 to 50:1 |
| Competing Reaction | Hydrolysis | Hydrolysis |
Mandatory Visualizations
Chemical Reaction and Experimental Workflow
The following diagrams illustrate the fundamental chemical reaction and a typical experimental workflow for bioconjugation with amine-reactive linkers.
Signaling Pathway Example: HER2-Targeted ADC
Antibody-drug conjugates often target cell surface receptors involved in cancer signaling. The Human Epidermal Growth Factor Receptor 2 (HER2) is a common target in breast cancer.
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with an NHS ester-functionalized molecule, such as a fluorescent dye or biotin.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0)
-
NHS ester reagent (stored desiccated at -20°C)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using dialysis or a desalting column.
-
Linker Preparation: Immediately before use, prepare a 10-20 mM stock solution of the NHS ester in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently mixing. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C. If using a fluorescent dye, protect the reaction from light.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate from unreacted small molecules and quenching reagent using a size-exclusion chromatography column equilibrated with the desired storage buffer.
Protocol 2: Antibody Labeling with Fluorescein Isothiocyanate (FITC)
This protocol details the labeling of an antibody with FITC.
Materials:
-
Purified antibody (2-10 mg/mL)
-
0.1 M Sodium Carbonate-Bicarbonate buffer (pH 9.0)
-
FITC powder
-
Anhydrous DMSO
-
Sephadex G-25 column
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: Dialyze the antibody against 0.1 M Sodium Carbonate-Bicarbonate buffer (pH 9.0) to a final concentration of 2-10 mg/mL.
-
FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.
-
Conjugation Reaction: While gently stirring the antibody solution, slowly add 50-100 µg of the FITC solution for every 1 mg of antibody.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark with continuous stirring.
-
Purification: Apply the reaction mixture to a Sephadex G-25 column pre-equilibrated with PBS (pH 7.4). The first colored band to elute is the FITC-conjugated antibody.
-
Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and 495 nm (for FITC).
Protocol 3: Purification of Bioconjugates by Size-Exclusion Chromatography (SEC)
SEC is a common method for separating the larger bioconjugate from smaller, unreacted molecules.
Materials:
-
Crude conjugation reaction mixture
-
SEC column (e.g., Sephadex G-25, Superdex 200) appropriate for the size of the bioconjugate
-
Elution buffer (e.g., PBS, pH 7.4)
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the desired elution buffer.
-
Sample Loading: Carefully load the crude conjugation reaction mixture onto the top of the column.
-
Elution: Begin the elution with the equilibration buffer at a flow rate recommended by the column manufacturer.
-
Fraction Collection: Collect fractions of a defined volume.
-
Analysis: Monitor the absorbance of the fractions at 280 nm (for protein) and, if applicable, at the absorbance maximum of the conjugated molecule (e.g., 495 nm for FITC). The bioconjugate will typically elute in the earlier fractions, while smaller, unreacted molecules will elute later.
-
Pooling: Pool the fractions containing the purified bioconjugate.
Protocol 4: Characterization of Antibody-Drug Conjugates by HPLC and Mass Spectrometry
A combination of HPLC and mass spectrometry is essential for the detailed characterization of ADCs.
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC:
-
Principle: HIC separates ADC species based on the increased hydrophobicity conferred by the conjugated drug-linker.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Apply a gradient of decreasing salt concentration (increasing Mobile Phase B) to elute the ADC species. Species with a higher drug load will be more hydrophobic and elute later.
-
Calculate the average DAR by integrating the peak areas of the different drug-loaded species.
-
2. Intact Mass Analysis by LC-MS:
-
Principle: Determines the molecular weight of the intact ADC and its different drug-loaded forms.
-
Procedure:
-
Desalt the ADC sample.
-
Separate the ADC species using reverse-phase HPLC.
-
Analyze the eluent by high-resolution mass spectrometry.
-
Deconvolute the resulting mass spectrum to determine the masses of the different ADC species and confirm the drug load distribution.
-
3. Reduced Chain Analysis by LC-MS:
-
Principle: Determines the drug load on the light and heavy chains of the antibody.
-
Procedure:
-
Reduce the ADC sample with a reducing agent (e.g., DTT) to separate the light and heavy chains.
-
Separate the reduced chains by reverse-phase HPLC.
-
Analyze the eluent by mass spectrometry to determine the mass of the unconjugated and conjugated light and heavy chains.
-
References
Biotin-PEG3-C3-NH2 for PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Biotin-PEG3-C3-NH2, a versatile heterobifunctional linker, and its application in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its physicochemical properties, its strategic role in PROTAC design and validation, detailed experimental protocols for its use, and a visualization of the underlying biological pathways.
Introduction to this compound in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
This compound is a popular linker used in the synthesis of PROTACs and other bioconjugates. Its structure comprises:
-
A biotin (B1667282) moiety, which serves as a high-affinity handle for streptavidin and avidin. This feature is invaluable for experimental validation and purification steps.
-
A hydrophilic polyethylene (B3416737) glycol (PEG3) spacer, which enhances the solubility and bioavailability of the resulting PROTAC molecule. The flexibility and length of the PEG chain are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
-
A three-carbon (C3) alkyl chain , which provides additional spacing and conformational flexibility.
-
A terminal primary amine (-NH2) , which offers a reactive functional group for covalent conjugation to either the POI ligand or the E3 ligase ligand, typically through amide bond formation.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of the resulting PROTAC.
| Property | Value |
| Chemical Formula | C20H38N4O5S |
| Molecular Weight | 446.61 g/mol |
| CAS Number | 183896-00-6 |
| Appearance | Colorless to light yellow oil or solid |
| Purity | Typically >95% or >97% |
| Solubility | Soluble in organic solvents like DMSO and DMF |
| Storage Conditions | -20°C or -80°C for long-term storage |
The Role of this compound in PROTAC Development
The unique structure of this compound lends itself to several critical applications in the PROTAC development workflow:
-
PROTAC Synthesis: The terminal amine group provides a convenient attachment point for coupling to a carboxylic acid-functionalized warhead (POI ligand) or E3 ligase ligand using standard amide coupling chemistry.
-
Improving Physicochemical Properties: The hydrophilic PEG linker can significantly improve the aqueous solubility of often hydrophobic PROTAC molecules, which is crucial for their biological activity and formulation.
-
Target Engagement Studies: The biotin tag is a powerful tool for in vitro validation assays. A biotinylated PROTAC can be used in pull-down assays to confirm its binding to the intended target protein within a complex biological sample like a cell lysate.
-
Purification: The high affinity of biotin for streptavidin can be exploited for the purification of the synthesized biotinylated PROTAC.
Quantitative Data on PROTAC Performance
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. This is quantified by two key parameters:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates a more potent PROTAC.
-
Dmax: The maximum percentage of protein degradation that can be achieved with a given PROTAC.
Representative Degradation Efficacy of a BRD4-targeting PROTAC with a PEG Linker
| Parameter | Value |
| DC50 | 10 nM |
| Dmax | >90% |
Note: This data is illustrative and the actual performance of a PROTAC is highly dependent on the specific target protein, E3 ligase, linker length, and cell line used.
Experimental Protocols
Protocol for PROTAC Synthesis using this compound
This protocol describes a general method for the synthesis of a PROTAC by coupling a carboxylic acid-functionalized ligand (either for the POI or E3 ligase) to this compound via amide bond formation.
Materials:
-
Carboxylic acid-functionalized ligand (POI or E3 ligase ligand)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware for organic synthesis
-
LC-MS for reaction monitoring
-
HPLC for purification
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve the carboxylic acid-functionalized ligand (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen).
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
To the activated ligand solution, add a solution of this compound (1.1 equivalents) in anhydrous DMF.
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the desired biotinylated ligand-linker conjugate.
-
This protocol can be adapted for the subsequent coupling of the other ligand to complete the PROTAC synthesis.
Protocol for a Pull-Down Assay to Confirm Target Engagement
This protocol outlines the use of a biotinylated PROTAC to confirm its interaction with the target protein in a cell lysate.
Materials:
-
Cells expressing the target protein
-
Synthesized biotinylated PROTAC
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Primary antibody against the target protein for Western blotting
Procedure:
-
Cell Lysis:
-
Treat cells with the biotinylated PROTAC or a vehicle control for a specified time.
-
Harvest and lyse the cells to prepare a clear protein lysate.
-
Determine the protein concentration of the lysate.
-
-
Incubation with Biotinylated PROTAC:
-
Incubate a defined amount of cell lysate with the biotinylated PROTAC at 4°C with gentle rotation for 1-2 hours to allow for the formation of the PROTAC-target protein complex.
-
-
Capture of the Complex:
-
Add pre-washed streptavidin-coated magnetic beads to the lysate-PROTAC mixture.
-
Incubate for another hour at 4°C with gentle rotation to allow the biotinylated complexes to bind to the beads.
-
-
Washing:
-
Use a magnetic stand to capture the beads and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
After the final wash, add elution buffer to the beads and heat to elute the captured proteins.
-
Analyze the eluate by SDS-PAGE and Western blotting using a primary antibody against the target protein to confirm its presence.
-
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation. The PROTAC molecule brings the target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Development
The development of a novel PROTAC involves a multi-step process, from initial synthesis to cellular characterization. The following diagram outlines a typical workflow.
Caption: General workflow for the development and evaluation of a PROTAC.
VHL-mediated Ubiquitination Signaling Pathway
This diagram illustrates the recruitment of the von Hippel-Lindau (VHL) E3 ligase to a target protein by a PROTAC, leading to its ubiquitination.
Caption: PROTAC-mediated recruitment of VHL E3 ligase for target degradation.
The Pivotal Role of the Terminal Amine Group on Biotin-PEG Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, precision and efficiency are paramount. Biotin-PEG linkers have emerged as indispensable tools, bridging the gap between biotin's high-affinity interaction with avidin/streptavidin and the need for a versatile handle to attach it to various biomolecules. This technical guide delves into the core function of the terminal amine group (-NH2) on biotin-PEG linkers, a critical component that serves as a reactive gateway for a myriad of applications in research, diagnostics, and therapeutics. We will explore the chemistry, applications, and quantitative performance of these linkers, providing detailed experimental protocols and visual workflows to empower your scientific endeavors.
The architecture of a biotin-PEG-amine linker is tripartite, consisting of a biotin (B1667282) moiety for high-specificity binding, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and the terminal primary amine group, which acts as the reactive handle for covalent conjugation.[1][2] This guide will focus on the pivotal role of this terminal amine group.
The Chemistry of the Terminal Amine Group: A Versatile Nucleophile
The terminal primary amine on a biotin-PEG linker is a potent nucleophile, readily participating in reactions to form stable covalent bonds with various functional groups.[1] This reactivity is the cornerstone of its utility in biotinylating proteins, antibodies, nanoparticles, and other molecules of interest.
Amide Bond Formation: The Workhorse of Bioconjugation
The most common and robust application of the terminal amine group is the formation of a stable amide bond. This is typically achieved through two primary methods:
-
Reaction with N-Hydroxysuccinimide (NHS) Esters: This is a widely used, efficient one-step method where the amine group attacks the electrophilic carbonyl carbon of an NHS ester-activated molecule, resulting in a stable amide linkage.[3] This direct approach is favored for its simplicity and high efficiency.[4]
-
Reaction with Carboxylic Acids via EDC/NHS Chemistry: In this two-step process, a carboxyl group on the target molecule is first activated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a more stable amine-reactive NHS ester intermediate, which then readily reacts with the primary amine of the biotin-PEG linker to form an amide bond.[4] This method is particularly useful when the target molecule possesses available carboxyl groups.
The amide bond is exceptionally stable under physiological conditions due to resonance stabilization, making it an ideal linkage for in vivo applications where long-term stability is crucial.[5]
Quantitative Data on Conjugation and Stability
The choice of conjugation strategy can impact the efficiency and stability of the resulting bioconjugate. The following tables summarize key quantitative data to inform your experimental design.
| Parameter | Biotin-PEG-Amine (via EDC/NHS) | Biotin-PEG-NHS Ester | Notes |
| Reaction Steps | Two-step (activation & conjugation) | One-step (direct conjugation) | The one-step process with NHS esters is generally simpler and faster.[4] |
| Typical Molar Ratio (Reagent:Protein) | EDC/NHS: 20-50 fold excess; Biotin-PEG-Amine: 20-50 fold excess | 10-50 fold excess | Higher ratios can increase the degree of labeling but may also lead to protein aggregation or loss of function.[4] |
| Achievable Degree of Labeling (DOL) | Variable, depends on accessible carboxyl groups | Typically 1-10 biotins per antibody | The number of accessible primary amines on a protein is often higher than carboxyl groups.[4] |
| Reaction pH | Activation: 5.0-6.0; Conjugation: 7.2-8.5 | 7.0-9.0 | NHS esters are prone to hydrolysis at higher pH, which can reduce conjugation efficiency.[5] |
| Relative Stability of Linkage | High (Amide bond) | High (Amide bond) | Amide bonds are highly stable under physiological conditions. |
| Linkage Type | Stability in Human Serum (7 days) | Cleavage Conditions | Common Application |
| Amide (-CO-NH-) | > 90% intact | Harsh conditions (strong acid/base) or specific enzymes | Stable bioconjugates for in vivo imaging and drug delivery. |
| Thioether (-S-) | 30 - 60% intact | Not readily cleavable | Generally stable, but can undergo retro-Michael reaction. |
| Disulfide (-S-S-) | Less stable; susceptible to thiol exchange | Reducing agents (e.g., DTT, TCEP) | Cleavable linkers for drug delivery systems requiring intracellular release. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful bioconjugation. The following sections provide step-by-step methodologies for common applications of biotin-PEG-amine linkers.
Protocol 1: Antibody Biotinylation using Biotin-PEG-NHS Ester
This protocol describes the biotinylation of an antibody using a pre-activated Biotin-PEG-NHS ester, targeting primary amines on the antibody.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2)
-
Biotin-PEG-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Biotin-PEG-NHS ester in anhydrous DMSO or DMF.
-
Biotinylation Reaction:
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or by dialysis against PBS.
Protocol 2: Functionalization of Carboxylated Nanoparticles with Biotin-PEG-Amine via EDC/NHS Chemistry
This protocol details the conjugation of Biotin-PEG-Amine to nanoparticles with surface carboxyl groups.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA)
-
Biotin-PEG-Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Solution (e.g., 1 M Tris-HCl or hydroxylamine)
-
Centrifugation tubes
Procedure:
-
Nanoparticle Preparation: Suspend 10 mg of carboxylated nanoparticles in 1 mL of Activation Buffer.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (e.g., 4 mg/mL) and NHS (e.g., 6 mg/mL) in Activation Buffer.
-
Add 100 µL of EDC solution and 100 µL of NHS solution to the nanoparticle suspension.
-
Incubate for 15-30 minutes at room temperature with gentle stirring.
-
-
Washing: Centrifuge the activated nanoparticles, remove the supernatant, and resuspend the pellet in 1 mL of Coupling Buffer. Repeat this washing step twice.
-
Conjugation:
-
Dissolve Biotin-PEG-Amine in Coupling Buffer to a desired concentration (e.g., 1 mg/mL).
-
Add the Biotin-PEG-Amine solution to the activated nanoparticle suspension.
-
Incubate for 2 hours at room temperature with gentle stirring.
-
-
Quenching: Add the quenching solution to stop the reaction.
-
Final Washing: Wash the biotinylated nanoparticles three times with Coupling Buffer to remove unreacted reagents. Resuspend the final product in the desired buffer.
Protocol 3: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to determine the degree of biotinylation.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with free biotin removed)
-
Spectrophotometer and cuvettes
-
Phosphate-Buffered Saline (PBS), pH 7.2
Procedure:
-
Blank Measurement: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A500 H/A). The absorbance should be between 0.9 and 1.3.[2][7]
-
Sample Measurement: Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and measure the absorbance at 500 nm once the reading is stable (A500 H/A/B).[1]
-
Calculation: The moles of biotin per mole of protein can be calculated using the Beer-Lambert law, where the change in absorbance is proportional to the amount of HABA displaced by biotin.
Mandatory Visualizations
Signaling Pathway: EGFR Activation and Downstream Signaling
Biotin-PEG linkers are instrumental in studying cellular signaling by enabling the targeted delivery of ligands or inhibitors. The following diagram illustrates the activation of the Epidermal Growth Factor Receptor (EGFR) pathway, a critical regulator of cell proliferation and survival, which is often targeted in cancer therapy.[8][9][10][11][12]
Experimental Workflow: Antibody Biotinylation and Purification
The following workflow diagram illustrates the key steps involved in the biotinylation of an antibody using an NHS ester-activated biotin-PEG linker.
Logical Relationship: Receptor-Mediated Endocytosis
This diagram illustrates the process of receptor-mediated endocytosis, a key mechanism for the cellular uptake of biotin-targeted therapeutics.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. anaspec.com [anaspec.com]
- 3. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. bosterbio.com [bosterbio.com]
- 9. sinobiological.com [sinobiological.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. EGF Signaling Pathway - Company - arigo Biolaboratories [arigobio.com]
- 12. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
Biotin-PEG3-C3-NH2: A Comprehensive Technical Guide for Researchers
An In-depth Whitepaper on the Synthesis, Characterization, and Application of a Versatile Biotinylation Reagent
Abstract
This technical guide provides a detailed overview of Biotin-PEG3-C3-NH2, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. This document covers the molecule's core properties, provides a summary of its quantitative data, outlines a detailed synthetic protocol, and illustrates its application in modern biochemical techniques.
Introduction
This compound is a versatile chemical tool composed of three key functional components: a biotin (B1667282) moiety, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal primary amine.[1] The biotin group provides a high-affinity handle for avidin (B1170675) and streptavidin proteins, enabling robust detection and purification. The PEG spacer enhances aqueous solubility and provides spatial separation to minimize steric hindrance between conjugated molecules.[2] The primary amine serves as a reactive site for conjugation to various molecules, such as proteins, peptides, and small molecule drugs, typically through the formation of stable amide bonds.[][4]
A significant application of this linker is in the development of Proteolysis Targeting Chimeras (PROTACs).[2][5] PROTACs are bifunctional molecules that facilitate the degradation of target proteins by recruiting them to an E3 ubiquitin ligase.[5] this compound can be incorporated as a component of the linker connecting the target-binding ligand and the E3 ligase ligand.[2]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₃₈N₄O₅S | [1][][6][7] |
| Molecular Weight | 446.61 g/mol | [1][][6][7] |
| Purity | >95% | [1][7] |
| Appearance | White to off-white solid or oil | [1] |
| Solubility | Soluble in water, DMSO, DMF | [1] |
| Storage Conditions | -20°C, protected from moisture | [1][7] |
| CAS Number | 1374658-86-2 | [][6] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that involves the protection of a diamine, followed by PEGylation, biotinylation, and final deprotection.[1]
Synthetic Pathway Overview
The general synthetic strategy is outlined in the diagram below. This multi-step process begins with the mono-protection of a diamine, followed by the introduction of the PEG spacer, coupling with biotin, and a final deprotection step to yield the desired product.
Synthetic pathway for this compound.
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of this compound.
Step 1: Mono-Boc Protection of 1,3-Diaminopropane
-
Dissolve 1,3-diaminopropane in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM to the diamine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain N-(3-Aminopropyl)-tert-butylcarbamate.
Step 2: PEGylation
-
Dissolve the mono-Boc-protected diamine and a molar excess of a suitable triethylene glycol derivative (e.g., bis-tosylate) in anhydrous acetonitrile (B52724) (ACN).
-
Add potassium carbonate (K₂CO₃) and reflux the mixture for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by silica (B1680970) gel column chromatography to isolate the mono-Boc-protected amino-PEGylated linker.
Step 3: Biotinylation
-
Dissolve the purified PEGylated linker and an activated biotin derivative (e.g., Biotin-NHS ester) in an anhydrous solvent like dimethylformamide (DMF).
-
Add a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to catalyze the reaction.
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, remove the solvent under vacuum.
Step 4: Deprotection of the Boc Group
-
Dissolve the Boc-protected Biotin-PEG3-C3-NH₂ in a mixture of DCM and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The final product, Biotin-PEG3-C3-NH₂, can be obtained as a TFA salt and may be further purified by preparative HPLC if necessary.[1]
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show characteristic peaks for the biotin moiety, the PEG linker (a prominent signal around 3.6 ppm), and the propyl chains.[1]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a major peak corresponding to the molecular weight of the protonated molecule [M+H]⁺.[1]
Applications in Research and Drug Development
This compound is a valuable tool in various biochemical and pharmaceutical applications.
PROTAC Development
A primary application is in the construction of PROTACs for targeted protein degradation. The terminal amine of the linker can be conjugated to a ligand that binds to a target protein or an E3 ligase. The biotin moiety can then be used for purification, detection, or immobilization in biochemical assays.
PROTAC mechanism of action utilizing a linker.
Bioconjugation and Immunoassays
The primary amine allows for the straightforward conjugation of this compound to proteins, antibodies, or other biomolecules containing accessible carboxyl groups. The resulting biotinylated molecules can be used in a variety of applications, including ELISA, Western blotting, and affinity chromatography.
Conclusion
This compound is a highly versatile and valuable reagent for researchers in chemical biology, drug discovery, and diagnostics. Its unique combination of a high-affinity biotin tag, a solubilizing PEG spacer, and a reactive primary amine makes it an ideal choice for a wide range of bioconjugation applications, most notably in the rapidly advancing field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Biotin-PEG3-(CH2)3-NH2 TFA|CAS 1374658-86-2|DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - CAS:1374658-86-2 - KKL Med Inc. [kklmed.com]
- 7. Biotin-C3-PEG3-C3-NH2,生物素-C3-三聚乙二醇-C3-氨基-陕西新研博美生物科技有限公司 [xinyanbm.com]
An In-depth Technical Guide to the Storage and Handling of Biotin-PEG3-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects of storing and handling Biotin-PEG3-C3-NH2, a versatile bifunctional linker used extensively in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Proper management of this reagent is paramount to ensure its stability, reactivity, and the reproducibility of experimental outcomes.
Core Compound Characteristics
This compound incorporates three key functional components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG3) spacer that enhances solubility and reduces steric hindrance, and a terminal primary amine (NH2) group for covalent conjugation to other molecules.[1][2] The primary amine is reactive towards functional groups like NHS esters or carboxylic acids (in the presence of coupling agents), allowing for the stable labeling of proteins, peptides, and other molecules of interest.[2]
Storage and Stability
The stability of this compound is primarily influenced by temperature and the presence of moisture. The terminal amine group is susceptible to degradation and non-specific reactions if not stored under appropriate conditions.
Recommended Storage Conditions: Proper storage is crucial to maintain the integrity of the compound. It is recommended to store this compound at -20°C in a sealed container, protected from moisture.[3] For stock solutions, storage at -80°C can extend the shelf life.[4]
| Condition | Solid Form | Stock Solution (in appropriate solvent) |
| Storage Temperature | -20°C[3][5][6] | -20°C (for up to 1 month) or -80°C (for up to 6 months)[4][7] |
| Protection | Keep in a dry, sealed container, protected from light.[8][9] | Aliquot to avoid repeated freeze-thaw cycles and seal tightly.[7] |
| Shipping | Typically shipped at ambient temperature due to short-term stability.[3][10] | N/A |
Handling and Solution Preparation
When handling this compound, it is important to prevent exposure to moisture and atmospheric carbon dioxide, which can react with the primary amine.
General Handling Guidelines:
-
Equilibrate the container to room temperature before opening to prevent condensation.
-
Wear appropriate personal protective equipment, including gloves and safety glasses.[9][11][12]
Solubility and Solution Preparation: this compound is soluble in various organic solvents and aqueous buffers.[1][5] The PEG spacer enhances its solubility in aqueous environments.[1][2]
| Solvent | Concentration | Notes |
| Methanol | ≥ 175 mg/mL (391.85 mM) | Saturation point is not specified.[4] |
| DMSO | Soluble[10] | A common solvent for creating stock solutions. |
| DMF | Soluble[10] | Another suitable solvent for stock solutions. |
| Water | Soluble[5] | The PEG linker improves aqueous solubility. |
Stock Solution Preparation:
-
Select an appropriate anhydrous solvent such as DMSO or DMF.
-
Calculate the required mass of this compound to achieve the desired concentration.
-
Dissolve the compound in the solvent. Gentle vortexing or sonication can be used to aid dissolution.
-
Once prepared, it is recommended to aliquot the solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.[7]
-
Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[4][7]
Experimental Protocols
The terminal amine of this compound allows for its conjugation to molecules containing an amine-reactive group, most commonly a carboxylic acid (using a coupling agent) or an N-hydroxysuccinimide (NHS) ester.
General Protocol for Conjugation to a Carboxylic Acid-Containing Molecule:
Materials:
-
This compound
-
Molecule with a carboxylic acid group (e.g., a protein or small molecule)
-
Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.5)
-
Quenching reagent (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Purification column (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in the reaction buffer.
-
Add a molar excess of EDC and NHS (or Sulfo-NHS) to the solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups, forming an NHS ester intermediate.
-
-
Conjugation Reaction:
-
Prepare a solution of this compound in an appropriate solvent (e.g., DMSO).
-
Add the this compound solution to the activated molecule solution. A molar excess of the biotin reagent is typically used.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and other reaction byproducts by dialysis or size-exclusion chromatography.
-
-
Characterization:
-
Confirm the successful conjugation using appropriate analytical techniques such as mass spectrometry, HPLC, or a streptavidin-binding assay (e.g., HABA assay or gel-shift assay).
-
Visualized Workflows
Caption: Recommended Storage and Handling Workflow for this compound.
Caption: General Experimental Workflow for Bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Biotin-PEG3-NH2 | CAS:359860-27-8 | Biopharma PEG [biochempeg.com]
- 3. Biotin-C3-PEG3-C3-NH2,生物素-C3-三聚乙二醇-C3-氨基-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. This compound | PROTAC Linkers | 183896-00-6 | Invivochem [invivochem.com]
- 11. cephamls.com [cephamls.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Biotin-PEG3-C3-NH2: A Versatile Tool in Biochemical Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-C3-NH2 is a heterobifunctional linker that has become an indispensable tool in modern biochemistry, drug discovery, and diagnostics.[1] Its unique molecular architecture, consisting of a high-affinity biotin (B1667282) moiety, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a reactive primary amine, provides a versatile platform for the conjugation and analysis of a wide range of biomolecules.[1][2] This guide delves into the core applications of this compound, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.
The biotin component of the linker allows for strong and specific binding to avidin (B1170675) and streptavidin, a cornerstone of many detection and purification systems.[3] The PEG3 spacer enhances aqueous solubility, reduces steric hindrance, and improves the biocompatibility of the resulting conjugate.[2][3] The terminal primary amine serves as a reactive handle for covalent attachment to various functional groups, most commonly carboxylic acids, enabling the stable labeling of proteins, peptides, and other molecules.[4][5]
Core Properties and Quantitative Data
The utility of this compound is underpinned by its distinct physicochemical properties. The following tables summarize key quantitative data for this reagent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H38N4O5S | [1] |
| Molecular Weight | 446.61 g/mol | [1] |
| CAS Number | 183896-00-6 | [1] |
| Appearance | Oil or solid | [1] |
| Solubility | Soluble in DMSO, DMF, Methanol | [1] |
| Storage Conditions | Powder: -20°C, sealed from moisture. Stock Solution: -80°C (up to 6 months), -20°C (up to 1 month) | [2][6] |
Table 2: Recommended Starting Molar Excess for Protein Biotinylation
| Target Molecule Concentration | Recommended Molar Excess of Biotin-PEG3-NHS Ester* |
| 1-5 mg/mL | 10-20 fold |
| 5-10 mg/mL | 5-10 fold |
| >10 mg/mL | 2-5 fold |
*Note: This table is adapted from protocols for a similar biotinylation reagent, Biotin-PEG3-NHS ester, and serves as a general guideline.[7] Optimal ratios for this compound conjugation via EDC/NHS chemistry may need to be determined empirically.
Key Applications and Experimental Protocols
Biotinylation of Proteins and Peptides
The covalent attachment of biotin to proteins and peptides is a fundamental technique for their detection, purification, and functional analysis.[4] The primary amine on this compound allows for its conjugation to carboxyl groups on proteins (aspartic acid, glutamic acid, and the C-terminus) using carbodiimide (B86325) chemistry.[4]
This protocol details the conjugation of this compound to a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to enhance efficiency and stability.[4]
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., MES or PBS)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation/Conjugation Buffer: MES buffer (pH 4.7-6.0) or PBS (pH 7.2-7.5)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Desalting column or dialysis cassette for purification
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation (Prepare Immediately Before Use):
-
EDC Stock (10 mg/mL): Dissolve 10 mg of EDC in 1 mL of ultrapure water.[4]
-
Sulfo-NHS Stock (10 mg/mL): Dissolve 10 mg of Sulfo-NHS in 1 mL of ultrapure water.[4]
-
This compound Stock (10 mg/mL): Dissolve 10 mg of this compound in 100 µL of DMSO or DMF, then add 900 µL of the Activation/Conjugation Buffer.[4]
-
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer like MES or PBS.[8]
-
Activation Step:
-
Conjugation Step:
-
Quenching Step (Optional):
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).[8]
-
Quantification of Biotin Incorporation (HABA Assay): The degree of biotinylation can be estimated using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is a colorimetric method based on the displacement of HABA from an avidin-HABA complex.[4]
Proteolysis-Targeting Chimeras (PROTACs)
This compound is extensively used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][6] PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[2] The linker plays a crucial role in optimizing the solubility, permeability, and efficacy of the PROTAC molecule.[1]
The primary amine of this compound can be used to connect either the ligand that binds to the target protein or the ligand that recruits the E3 ligase.[2] The biotin tag itself can then be used for the detection, purification, or functional analysis of the resulting PROTAC.[2]
Immunoassays and Affinity Purification
Biotinylated molecules are central to a variety of immunoassays, including ELISA and Western blotting, as well as affinity purification techniques. The strong biotin-streptavidin interaction allows for the sensitive detection and efficient capture of target molecules.[4] While this compound is used to create the biotinylated probe, it's important to be aware that free biotin can interfere with certain types of immunoassays that utilize the biotin-streptavidin system for signal generation.[9]
This workflow outlines the use of a biotinylated protein, prepared using this compound, to isolate interacting partners from a complex mixture like a cell lysate.
Procedure:
-
Biotinylation: Biotinylate the protein of interest (the "bait") using the protocol described above.
-
Immobilization: Incubate the biotinylated bait protein with streptavidin-coated magnetic beads or agarose (B213101) resin to immobilize it.
-
Binding: Add the cell lysate or other complex protein mixture to the immobilized bait and incubate to allow for the formation of protein-protein interaction complexes.
-
Washing: Wash the beads/resin several times to remove non-specific binders.
-
Elution: Elute the bait protein along with its interacting partners ("prey") from the beads/resin.
-
Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners.
Targeted Drug Delivery
Biotin has been explored as a targeting ligand for drug delivery, particularly to cancer cells that may overexpress biotin uptake systems.[10] By conjugating a therapeutic agent to biotin via a linker like this compound, it is possible to enhance the delivery of the drug to target cells.[10] The PEG spacer in this context is beneficial for improving the pharmacokinetic profile of the drug conjugate.
Conclusion
This compound is a powerful and versatile reagent with broad applications in biochemistry and drug development. Its well-defined structure, combining the high-affinity biotin tag with a flexible and solubilizing PEG spacer and a reactive amine handle, enables a wide array of bioconjugation strategies. From fundamental techniques like protein biotinylation and affinity purification to cutting-edge applications in PROTAC development and targeted drug delivery, this compound continues to be a valuable tool for researchers pushing the boundaries of science. This guide provides a solid foundation for understanding and utilizing this important molecule in various experimental contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biotin-PEG3-NH2 | CAS:359860-27-8 | Biopharma PEG [biochempeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comprehensive assessment of biotin interference in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Biotin-PEG3-C3-NH2 Conjugation to Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in biotechnology.[1][2] The exceptionally strong and specific interaction between biotin and avidin (B1170675) or streptavidin is widely exploited for various applications, including affinity purification, immunoassays like ELISA and Western blotting, cell surface labeling, and drug delivery.[1][2][3] While primary amines on lysine (B10760008) residues are common targets for biotinylation, labeling carboxylic acid groups on aspartic and glutamic acid residues offers a valuable alternative, especially when modifying amines could compromise a protein's function.[3][4]
This document provides a detailed protocol for the covalent attachment of Biotin-PEG3-C3-NH2 to protein carboxyl groups. This amine-containing biotinylation reagent is conjugated to proteins using the zero-length crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in conjunction with N-hydroxysulfosuccinimide (sulfo-NHS).[3][5] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and minimizes steric hindrance, which can improve the accessibility of the biotin tag for detection.[6][7]
Principle of the Method
The conjugation of this compound to protein carboxyl groups is a two-step process designed to maximize efficiency and minimize protein-protein crosslinking.[3][8]
-
Activation of Carboxyl Groups: EDC reacts with the carboxyl groups of aspartic and glutamic acid residues on the protein to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[3]
-
Amide Bond Formation: The primary amine of this compound then reacts with the activated carboxyl group, forming a stable amide bond and releasing an isourea by-product.[9] To enhance the stability of the active intermediate and improve coupling efficiency, N-hydroxysulfosuccinimide (NHS) or its water-soluble analog, sulfo-NHS, can be included. This creates a more stable NHS ester intermediate that is reactive towards the primary amine of the biotinylation reagent.[3][5]
Experimental Protocols
Materials Required
-
Protein to be labeled (1-10 mg/mL)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS) (optional, but recommended)
-
Activation/Coupling Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0. It is critical that this buffer is free of extraneous primary amines and carboxylates.[4][7]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M hydroxylamine, pH 8.5.[8][10]
-
Storage Buffer: Phosphate-buffered saline (PBS) or other suitable buffer for the specific protein.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns or dialysis equipment for purification.[11][12]
Protocol 1: One-Step EDC-Mediated Conjugation
This protocol is simpler but carries a higher risk of protein-protein crosslinking if the protein has both accessible carboxyl and amine groups.[4]
-
Protein Preparation: Dissolve the protein to be labeled in the Activation/Coupling Buffer at a concentration of 1-10 mg/mL.[13] If the protein is in an incompatible buffer (e.g., containing Tris or acetate), perform a buffer exchange.[7]
-
Reagent Preparation (Prepare Immediately Before Use):
-
Biotinylation Reaction:
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 20-50 mM (e.g., Tris or hydroxylamine). Incubate for 15-30 minutes at room temperature to stop the reaction.[8][10]
-
Purification: Remove excess, unreacted biotin reagent and byproducts by buffer exchanging the biotinylated protein into the desired storage buffer using a desalting column or dialysis.[11][12]
Protocol 2: Two-Step EDC/Sulfo-NHS-Mediated Conjugation
This protocol is recommended to improve efficiency and reduce protein-protein crosslinking.[8]
-
Protein Preparation: Prepare the protein in Activation/Coupling Buffer as described in Protocol 1.
-
Reagent Preparation (Prepare Immediately Before Use):
-
Activation of Carboxyl Groups:
-
Removal of Excess Activation Reagents (Optional but Recommended): To prevent reaction with the biotin reagent, remove excess EDC and sulfo-NHS using a desalting column, exchanging the activated protein into a coupling buffer with a higher pH (e.g., PBS, pH 7.2-7.5).[14]
-
Biotinylation Reaction:
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[8]
-
Purification: Purify the biotinylated protein as described in Protocol 1.
Data Presentation
Table 1: Recommended Molar Excess of Reagents
| Reagent | Molar Excess (relative to protein) | Notes |
| This compound | 10 to 50-fold | A higher excess may be required for proteins with few accessible carboxyl groups. Optimization is recommended.[3] |
| EDC | 20 to 100-fold | A high molar excess is needed to drive the reaction. EDC is sensitive to moisture and should be prepared fresh.[3][7] |
| Sulfo-NHS (optional) | 20 to 100-fold | Used in a similar molar excess to EDC to create a more stable amine-reactive intermediate.[3] |
Table 2: Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Labeling Efficiency | Inactive reagents (EDC is moisture-sensitive).[7] Suboptimal pH.[7] Incompatible buffer (contains amines or carboxylates).[7] Insufficient molar excess of reagents. | Use fresh EDC. Ensure the pH of the Activation/Coupling Buffer is within the optimal range (4.7-6.0).[3] Perform a buffer exchange into a recommended buffer like MES.[7] Increase the molar excess of EDC, Sulfo-NHS, and/or the biotin reagent.[3] |
| Protein Precipitation | Excessive labeling or protein-protein crosslinking.[3] | Reduce the concentration of EDC and/or the biotin reagent. Perform the reaction at a lower protein concentration. Use the two-step protocol with sulfo-NHS.[3][8] |
| Weak Signal in Downstream Assays | Low biotin incorporation. Steric hindrance preventing avidin/streptavidin binding. | Confirm biotinylation using the HABA assay. The PEG spacer in this compound is designed to minimize steric hindrance.[6] |
Quantification of Biotin Incorporation
The degree of biotinylation can be estimated using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[15][16] This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which causes a decrease in absorbance at 500 nm.[11][16]
HABA Assay Protocol (Cuvette Format)
-
Prepare HABA/Avidin Solution: Prepare the solution according to the manufacturer's instructions. A typical concentration is around 500 µM HABA and 250 µg/mL Avidin in PBS.[16]
-
Initial Measurement: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A₅₀₀, initial).[16]
-
Sample Addition: Add 100 µL of the purified biotinylated protein sample to the cuvette. Mix gently.[16]
-
Final Measurement: Incubate for 2 minutes at room temperature and measure the absorbance at 500 nm (A₅₀₀, final).[16]
-
Calculation:
-
Calculate the change in absorbance (ΔA₅₀₀) = A₅₀₀, initial - A₅₀₀, final.[16]
-
Calculate the concentration of biotin (M) using the Beer-Lambert law: Biotin Concentration (M) = ΔA₅₀₀ / (ε × path length), where ε for the HABA/avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.[11]
-
Calculate the moles of biotin per mole of protein.
-
Visualizations
Caption: Workflow for the two-step biotinylation of proteins using EDC/Sulfo-NHS chemistry.
Caption: Using biotinylated proteins in affinity purification to study protein-protein interactions.
References
- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Biotinylation – What It Is, How It Works, and Why It Matters in Life Science Research - Amerigo Scientific [amerigoscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Biotinylation | Thermo Fisher Scientific - CA [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes: Labeling Antibodies with Biotin-PEG3-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation is a fundamental biochemical technique used to attach biotin (B1667282) to molecules such as antibodies, enabling their detection, purification, and immobilization. The exceptionally strong and specific non-covalent interaction between biotin and streptavidin (or avidin) is the foundation for numerous applications, including immunoassays like ELISA and Western blotting, immunohistochemistry (IHC), flow cytometry, and affinity purification.[1][2][3]
This document provides detailed application notes and protocols for labeling antibodies using a specific reagent: Biotin-PEG3-C3-NH2 . Unlike the more common NHS-ester biotin reagents that target primary amines (lysine residues), this reagent possesses a terminal primary amine (-NH2).[4][5] Consequently, it is used to label the carboxyl groups (-COOH) found on the antibody's aspartic acid and glutamic acid residues, as well as the C-terminus of its polypeptide chains.[6][7] This carboxyl-reactive labeling is a valuable alternative when modification of lysine (B10760008) residues could compromise the antibody's antigen-binding activity.[8][9]
The reaction is mediated by a carbodiimide (B86325) crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS) to enhance efficiency and create a more stable amine-reactive intermediate.[6][10] The integrated Polyethylene Glycol (PEG) spacer arm improves the water solubility of the final conjugate and reduces steric hindrance, ensuring the biotin moiety is readily accessible for binding to streptavidin.[4][10]
Principle of the Reaction
The conjugation of this compound to an antibody is a two-step process that targets carboxyl groups.
-
Activation of Carboxyl Groups: EDC activates the carboxyl groups on the antibody to form a highly reactive but unstable O-acylisourea intermediate.[6] This intermediate is then stabilized by reacting with Sulfo-NHS to create a more stable, amine-reactive Sulfo-NHS ester on the antibody surface.[6][10] This activation step is most efficient at a slightly acidic pH (4.7-6.0).[10]
-
Conjugation: The primary amine of the this compound molecule performs a nucleophilic attack on the newly formed Sulfo-NHS ester, resulting in the formation of a stable amide bond. This covalently links the biotin reagent to the antibody.[4][11]
Data Summary
Quantitative parameters are critical for achieving reproducible biotinylation. The following tables summarize key reaction conditions and potential troubleshooting steps.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Rationale |
|---|---|---|
| Activation pH | 4.7 - 6.0 | EDC-mediated activation of carboxyl groups is most efficient at a slightly acidic pH.[6][10] |
| Conjugation pH | 7.0 - 8.0 | The reaction of the primary amine on the biotin reagent with the NHS-ester is most efficient at a neutral to slightly alkaline pH.[6][12] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C) can be used for overnight incubations to minimize potential protein degradation.[6][10] |
| Incubation Time | 15-30 min (Activation)[6][10] 2-12 hours (Conjugation)[6] | Longer conjugation times can improve efficiency but must be balanced with protein stability. |
| Molar Excess (Biotin:Antibody) | 10:1 to 100:1 | The optimal ratio must be determined empirically and depends on the antibody concentration and desired degree of labeling.[6] |
| Molar Excess (EDC/NHS:Antibody) | 20:1 to 50:1 | A significant molar excess is required to drive the activation reaction efficiently.[6] |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low Biotinylation Efficiency | 1. Presence of amine or carboxyl-containing molecules in the buffer (e.g., Tris, Glycine, Acetate).[6][7] 2. Inactive EDC, Sulfo-NHS, or Biotin reagent due to hydrolysis.[6] 3. Insufficient molar excess of reagents. | 1. Perform buffer exchange into an appropriate buffer (e.g., MES for activation, PBS for conjugation).[6] 2. Use fresh reagents. Prepare EDC and Sulfo-NHS solutions immediately before use.[6] 3. Increase the molar ratio of EDC, Sulfo-NHS, and Biotin to the antibody. |
| Antibody Precipitation | 1. Antibody is unstable under the reaction conditions. 2. Over-biotinylation leading to aggregation.[13] 3. High concentration of organic solvent (DMSO/DMF) from the biotin stock. | 1. Perform the reaction at a lower temperature (4°C).[6] 2. Reduce the molar excess of the biotin reagent in subsequent experiments.[13] 3. Ensure the volume of organic solvent does not exceed 10% of the total reaction volume. |
| Loss of Antibody Activity | 1. Modification of carboxyl groups within the antigen-binding site. | 1. Reduce the molar excess of labeling reagents to decrease the degree of biotinylation. 2. Consider an alternative labeling strategy, such as targeting primary amines with an NHS-ester biotin if this method proves unsuitable.[8] |
Experimental Workflow
The overall process of creating and validating a biotinylated antibody involves several distinct stages, from initial preparation to final quality control.
Detailed Experimental Protocols
Protocol 1: Antibody Biotinylation
This protocol is a general guideline. Optimal conditions, particularly the molar ratios of reagents, may need to be determined empirically for each specific antibody.
A. Materials Required:
-
Antibody (1-5 mg/mL)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
B. Reagent Preparation (Prepare Fresh):
-
Allow all reagents to equilibrate to room temperature before opening.
-
Prepare a 10-50 mM stock solution of this compound in DMSO or water.[10]
-
Immediately before use, dissolve EDC in cold Activation Buffer to a concentration of 10 mg/mL.[10]
-
Immediately before use, dissolve Sulfo-NHS in cold Activation Buffer to a concentration of 10 mg/mL.[10]
C. Biotinylation Procedure:
-
Buffer Exchange: Dialyze the antibody against Activation Buffer or use a desalting column to exchange the buffer. Ensure the final antibody concentration is 1-5 mg/mL.
-
Activation: To your antibody solution, add the freshly prepared EDC stock solution, followed immediately by the Sulfo-NHS stock solution. A 20- to 50-fold molar excess of EDC and Sulfo-NHS over the antibody is a good starting point.[6]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[6]
-
Purification (Optional but Recommended): To improve conjugation efficiency, remove excess and hydrolyzed crosslinkers by passing the activated antibody through a desalting column equilibrated with Conjugation Buffer (PBS). This step also raises the pH for the subsequent reaction.[10]
-
Conjugation: Add the calculated amount of the this compound stock solution to the activated antibody solution. A starting molar excess of 20- to 50-fold is recommended.[6]
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[10]
-
Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[10]
-
Final Purification: Purify the biotinylated antibody from excess non-reacted biotin and byproducts using a desalting column or dialysis against PBS.
Protocol 2: Determination of Biotin Incorporation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the number of biotin molecules incorporated per antibody molecule.[14] The assay is based on the displacement of HABA from the avidin-HABA complex by the biotin on the antibody, which causes a decrease in absorbance at 500 nm.[15]
A. Materials Required:
-
HABA/Avidin premixed reagent or separate HABA and Avidin solutions
-
Purified biotinylated antibody sample
-
PBS (pH 7.4)
-
Spectrophotometer (capable of reading at 500 nm)
-
Cuvettes or 96-well microplate
B. HABA Assay Procedure (Cuvette Format):
-
Remove any free biotin from the labeled antibody by purification as described in Protocol 1. This is critical for accurate results.[14]
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.[14]
-
Measure the absorbance at 500 nm (A₅₀₀) and record this as the baseline reading.[14]
-
Add 100 µL of the purified biotinylated antibody solution to the cuvette and mix well.[14]
-
Measure the absorbance at 500 nm again. Wait for the reading to stabilize (approx. 15-30 seconds) and record the final value.[14]
-
The change in absorbance is used to calculate the biotin concentration, which can then be used to determine the molar ratio of biotin to antibody.[16] Kits often provide detailed calculation worksheets.
Note: The HABA assay measures the number of biotin molecules available for binding and can sometimes underestimate the true degree of labeling, especially if biotin molecules are in close proximity to each other on the antibody surface.[17][18]
Application: Immunoassay Signal Amplification
Biotinylated antibodies are powerful tools for signal amplification in immunoassays. By using a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP), a single antibody binding event can recruit multiple enzyme molecules, leading to a significantly enhanced signal upon addition of a substrate. This is particularly useful for detecting low-abundance proteins.[3][19]
References
- 1. sinobiological.com [sinobiological.com]
- 2. Biotinylation – What It Is, How It Works, and Why It Matters in Life Science Research - Amerigo Scientific [amerigoscientific.com]
- 3. Biotinylated CST® Antibodies | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. Biotin-C3-PEG3-C3-NH2,生物素-C3-三聚乙二醇-C3-氨基-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. citeqbiologics.com [citeqbiologics.com]
- 16. Reports on the sensitivity enhancement in interferometric based biosensors by biotin-streptavidin system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vectorlabs.com [vectorlabs.com]
- 18. interchim.fr [interchim.fr]
- 19. Biotinylated secondary antibodies: detect low-abundance proteins | Abcam [abcam.com]
Application Notes and Protocols for Biotin-PEG3-C3-NH2 in Cell Surface Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-C3-NH2 is a versatile heterobifunctional linker molecule comprising a biotin (B1667282) moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine.[1][2] This structure provides a valuable tool for researchers in chemical biology and drug discovery. The biotin group serves as a high-affinity handle for streptavidin-based detection and purification, while the PEG spacer enhances aqueous solubility and minimizes steric hindrance.[1][2] The terminal primary amine allows for covalent conjugation to other molecules.[2] While its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this compound can also be utilized for the biotinylation of biomolecules, including cell surface proteins.[1][2][3]
Unlike traditional amine-reactive biotinylation reagents (e.g., Sulfo-NHS-biotin) that target lysine (B10760008) residues, this compound is a carboxyl-reactive reagent.[4][5] It is used in conjunction with coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to label exposed carboxyl groups on proteins, such as those on aspartate and glutamate (B1630785) residues.[4] This provides an alternative labeling strategy, particularly when modification of lysine residues may interfere with protein function.[4]
Physicochemical Properties and Supplier Information
A summary of the key properties of this compound and a list of potential suppliers are provided below for easy reference.
| Property | Value | References |
| Molecular Formula | C20H38N4O5S | [6] |
| Molecular Weight | 446.61 g/mol | [6] |
| CAS Number | 183896-00-6 | [6] |
| Purity | ≥95% | [6] |
| Solubility | DMSO, DMF, MeOH | [5] |
| Storage | -20°C | [6][7] |
| Supplier | Catalog Number |
| InvivoChem | 183896-00-6 |
| MedchemExpress | HY-130439 |
| Vector Labs | CCT-1187 |
| DC Chemicals | 1374658-86-2 |
| BenchChem | 183896-00-6 |
Experimental Applications
The primary application of this compound is as a linker in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of target proteins.[1][2][3] In this context, the PEG linker optimizes the solubility, cell permeability, and efficacy of the PROTAC molecule.[2]
For cell surface protein labeling, this compound offers an alternative to amine-reactive reagents. This can be advantageous when:
-
Modification of lysine residues is suspected to inactivate the protein of interest.[4]
-
Targeting acidic residues (aspartate, glutamate) is desired for site-specific labeling.[4]
-
A longer spacer arm is needed to overcome steric hindrance in downstream applications involving avidin (B1170675) or streptavidin.[4]
Experimental Workflow for Cell Surface Protein Labeling
The general workflow for labeling and isolating cell surface proteins using a biotinylation reagent involves several key steps, from cell preparation to downstream analysis.
Protocol: Cell Surface Protein Labeling using this compound
This protocol describes the labeling of cell surface proteins on adherent cells using this compound and EDC/NHS chemistry.
Materials:
-
Adherent cells cultured in appropriate vessels
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching solution (e.g., 100 mM Glycine or Tris in ice-cold PBS)[8]
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)[8]
-
Cell scraper[8]
-
Streptavidin agarose (B213101) beads
-
SDS-PAGE sample buffer
Procedure:
-
Cell Preparation:
-
Biotinylation Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Immediately before use, prepare the labeling solution by dissolving EDC and NHS in Activation Buffer to a final concentration of 5-10 mM each. Add the this compound stock solution to the desired final concentration (e.g., 1-5 mM).
-
-
Cell Surface Labeling:
-
Quenching:
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cells and use a cell scraper to collect the cell lysate.[8]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[10]
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[10] Transfer the supernatant to a new tube.
-
-
Enrichment of Biotinylated Proteins:
-
Elution and Downstream Analysis:
-
Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.[10]
-
Centrifuge to pellet the beads and collect the supernatant containing the enriched cell surface proteins.
-
Analyze the eluted proteins by Western blotting or mass spectrometry.
-
Signaling Pathway Visualization
While this compound is a tool for labeling and not directly involved in signaling, it can be used to study signaling pathways by isolating cell surface receptors. The following diagram illustrates a generic receptor tyrosine kinase (RTK) signaling pathway that could be studied using this labeling technique.
Conclusion
This compound is a valuable tool for the biotinylation of biomolecules. Its carboxyl-reactive nature provides an alternative to more common amine-reactive labeling methods for cell surface proteins. The protocols and information provided here offer a guide for researchers to effectively utilize this reagent in their studies of the cell surface proteome. As with any labeling procedure, optimization of reagent concentrations and incubation times is recommended for specific cell types and experimental goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | PROTAC Linkers | 183896-00-6 | Invivochem [invivochem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Biotin-C3-PEG3-C3-NH2,生物素-C3-三聚乙二醇-C3-氨基-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Biotin-PEG3-C3-NH2 in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-C3-NH2 is a versatile heterobifunctional linker molecule widely employed in biomedical research and drug development.[1] Its structure comprises three key components: a biotin (B1667282) moiety, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine.[1][2] This unique combination of features makes it an invaluable tool for biotinylating biomolecules to study molecular interactions through techniques like pull-down assays.[1]
The biotin group provides a high-affinity handle for strong and specific binding to streptavidin or avidin, which is typically immobilized on a solid support like beads.[3] The PEG3 spacer enhances the aqueous solubility of the biotinylated molecule, reduces steric hindrance, and minimizes non-specific binding, thereby improving the efficiency of pull-down assays.[3] The terminal primary amine allows for the covalent conjugation of the linker to various molecules of interest, such as proteins, peptides, or small molecule ligands, often through the formation of a stable amide bond with a carboxylic acid group.[3][4]
A significant application of this compound is in the field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[2][5][6] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2] this compound can be used to create biotinylated versions of these molecules, which are instrumental in in vitro studies like pull-down assays to confirm the binding of the ligand to its intended target.[3]
Data Presentation
Table 1: Key Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H38N4O5S | [5] |
| Molecular Weight | 446.60 g/mol | [5] |
| Appearance | Colorless to light yellow oil | [6] |
| Solubility | Soluble in Methanol, DMSO | [7][6] |
| Storage | -20°C, sealed, away from moisture | [6] |
Table 2: Recommended Parameters for Pull-Down Assays
| Parameter | Recommended Range/Value | Considerations | Reference |
| Molar Excess of Biotin Reagent for Labeling | 10 to 50-fold | The optimal ratio should be determined empirically for each specific protein to avoid loss of function due to excessive labeling. | [8][9] |
| Bait Protein Concentration | 1-10 µg per pull-down | The optimal amount should be determined empirically. | [4] |
| Total Protein from Lysate | 500 - 1000 µg | Higher concentrations can increase the yield of prey proteins but may also increase non-specific binding. | [4] |
| Incubation Time for Bait-Prey Interaction | 2-4 hours to overnight | Longer incubation times at 4°C can increase the capture of low-affinity interactors. | [4] |
| Number of Washes | 3-5 times | Thorough washing is critical to reduce background and remove non-specifically bound proteins. |
Experimental Protocols
Protocol 1: Biotinylation of a Molecule of Interest with a Carboxylic Acid Group
This protocol describes the conjugation of this compound to a molecule of interest (e.g., a small molecule inhibitor or a peptide) containing a carboxylic acid group using EDC/NHS chemistry.
Materials:
-
Molecule of Interest (with a -COOH group)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMSO
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Reagent Preparation: Prepare fresh stock solutions. Dissolve the molecule of interest, EDC, NHS, and this compound in anhydrous DMSO.
-
Activation: In a microfuge tube, combine your molecule of interest with a 1.5-fold molar excess of both EDC and NHS in Activation Buffer. Incubate for 15-30 minutes at room temperature to activate the carboxyl group.[4]
-
Conjugation: Add a 1.5 to 5-fold molar excess of the this compound solution to the activated molecule.[4]
-
Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column or dialysis.
Protocol 2: Pull-Down Assay to Identify Interacting Proteins
This protocol outlines the procedure for using the biotinylated bait molecule to capture its interacting partners from a cell lysate.
Materials:
-
Biotinylated bait molecule (from Protocol 1)
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Cell lysate containing potential prey proteins
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or SDS-PAGE sample buffer)[10]
Procedure:
-
Bead Preparation: Resuspend the streptavidin beads in Binding/Wash Buffer. Wash the beads two to three times. For magnetic beads, use a magnetic rack to separate the beads from the supernatant. For agarose resin, centrifuge at a low speed (e.g., 1000 x g for 1 minute).[11]
-
Immobilization of Bait: Add the biotinylated bait molecule to the washed streptavidin beads. Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotin to bind to the streptavidin.[4]
-
Blocking (Optional): To reduce non-specific binding, you can block the beads by incubating them with a blocking solution (e.g., PBS containing 1% BSA) for 30 minutes at room temperature.
-
Binding of Prey: Pellet the bait-bound beads and discard the supernatant. Add the clarified cell lysate (prey) and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[4]
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with an excess of cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, remove the supernatant. Add Elution Buffer to the beads and incubate to release the bait-prey complexes. The choice of elution buffer depends on the downstream analysis. For SDS-PAGE and Western blotting, SDS-PAGE sample buffer can be used.
-
Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners.[10]
Mandatory Visualization
Caption: Experimental workflow for a pull-down assay.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | PROTAC Linkers | 183896-00-6 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. apexbt.com [apexbt.com]
- 11. benchchem.com [benchchem.com]
Application Notes: Biotin-PEG3-C3-NH2 for Affinity Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-C3-NH2 is a versatile heterobifunctional linker used in bioconjugation, particularly for the affinity purification of proteins and other biomolecules.[1] This reagent consists of three key components: a high-affinity biotin (B1667282) moiety, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine (NH2) group.[1][2] The biotin group provides a robust handle for capturing biotinylated molecules using streptavidin- or avidin-coated supports, leveraging one of the strongest known non-covalent biological interactions.[3][4] The PEG spacer enhances aqueous solubility and reduces steric hindrance, which can improve the binding efficiency of the biotin tag to streptavidin.[1] The terminal primary amine allows for the covalent conjugation of this linker to molecules containing accessible carboxylic acid groups (e.g., aspartate or glutamate (B1630785) residues in proteins) or other carboxylate-functionalized surfaces.[5][6]
This methodology is a valuable alternative to traditional amine-reactive biotinylation (e.g., using NHS esters), especially when modifying a protein's primary amines might compromise its biological activity.[7] Key applications include the purification of target proteins for interaction studies, functional assays, and downstream analysis such as mass spectrometry.[7][8]
Data Presentation
Quantitative parameters are critical for designing and optimizing affinity purification experiments. The following tables summarize key data related to streptavidin resin binding capacity. Note that the exact binding capacity can vary based on the size and steric hindrance of the biotinylated molecule.[9]
Table 1: Typical Binding Capacities of Streptavidin Agarose Resins
| Resin Type | Ligand | Binding Capacity (Free Biotin) | Binding Capacity (Biotinylated BSA) |
| High Capacity Streptavidin Agarose | Recombinant Streptavidin | >120 nmol/mL of settled resin[1][2] | ≥1.2 mg/mL to 10 mg/mL of resin[10] |
| Standard Streptavidin Agarose | Streptavidin | ~20 µg/mL of resin[10] | 1 - 3 mg/mL of resin[10] |
Table 2: Recommended Reagent Concentrations for Conjugation
| Reagent | Molar Excess (relative to protein) | Typical Stock Concentration |
| EDC | 20- to 100-fold[7] | 0.1 M in activation buffer (freshly prepared)[7] |
| Sulfo-NHS | 20- to 100-fold[7] | 0.1 M in activation buffer (freshly prepared)[7] |
| This compound | 10- to 50-fold[7] | 10-50 mM in DMSO[7] |
Experimental Protocols
This section details the two-stage process: first, the covalent conjugation of this compound to a protein with available carboxyl groups, and second, the affinity purification of the now-biotinylated protein.
Protocol 1: Biotinylation of a Carboxyl-Containing Protein
This protocol utilizes a two-step EDC/Sulfo-NHS coupling chemistry to covalently link the amine group of this compound to the carboxyl groups on a target protein.[7][11]
Materials:
-
Protein of interest (containing accessible aspartic or glutamic acid residues)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (or similar non-amine, non-carboxylate buffer)[12]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[12]
-
Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Desalting columns or dialysis cassettes for buffer exchange
-
Anhydrous DMSO
Procedure:
-
Protein Preparation:
-
Dissolve the protein to be labeled in ice-cold Activation Buffer at a concentration of 1-10 mg/mL.
-
If the protein is in an incompatible buffer (e.g., containing amines like Tris or carboxylates), perform a buffer exchange into the Activation Buffer using a desalting column or dialysis.[7]
-
-
Reagent Preparation (Prepare Immediately Before Use):
-
Activation of Protein Carboxyl Groups:
-
Conjugation with this compound:
-
Quenching the Reaction:
-
Removal of Excess Reagents:
-
Purify the biotinylated protein from excess biotin reagent and reaction byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[7] This step is critical to avoid interference in downstream applications.
-
-
Storage:
-
Store the purified biotinylated protein under conditions optimal for the unmodified protein, typically at 4°C for short-term use or frozen at -20°C or -80°C for long-term storage.[7]
-
Protocol 2: Affinity Purification of Biotinylated Protein
This protocol describes the capture of the biotinylated protein using streptavidin-agarose beads.
Materials:
-
Biotinylated protein from Protocol 1
-
Streptavidin-agarose resin slurry
-
Binding/Wash Buffer: PBS with 0.1% Tween-20 or other suitable buffer
-
Elution Buffer:
-
Denaturing: 0.1 M Glycine, pH 2.5-2.8
-
Harsh/Denaturing: SDS-PAGE sample buffer (e.g., Laemmli buffer).[14]
-
Competitive/Non-Denaturing: Binding buffer containing 2-10 mM free D-Biotin. Note: Elution with free biotin can be inefficient due to the strong streptavidin-biotin interaction.[14][15] A combination of excess biotin and heat (95°C for 5 minutes) can improve elution efficiency.[14]
-
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Prepare Streptavidin Resin:
-
Dispense the required volume of streptavidin-agarose slurry into a microcentrifuge tube (e.g., 50 µL of 50% slurry for a small-scale pulldown).
-
Wash the resin 2-3 times with 500 µL of Binding/Wash Buffer. Pellet the beads by gentle centrifugation (e.g., 1000 x g for 1 minute) between washes.
-
-
Immobilize Biotinylated Protein:
-
Add the biotinylated protein sample to the washed streptavidin beads.
-
Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation to allow the biotin to bind to the streptavidin.
-
-
Binding of Interacting Partners (for Pull-Down Assays):
-
Pellet the beads with the immobilized bait protein and discard the supernatant.
-
Add the cell lysate or protein mixture containing the putative "prey" protein(s).
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Wash Away Non-Specific Binders:
-
Separate the beads from the lysate by gentle centrifugation.
-
Wash the beads three to five times with 500 µL - 1 mL of ice-cold Binding/Wash Buffer. These washes are critical for reducing background signal.
-
-
Elution of Bound Proteins:
-
After the final wash, remove the supernatant completely.
-
Add 50-100 µL of the chosen Elution Buffer to the beads.
-
For denaturing elution: Incubate for 5-10 minutes at room temperature (glycine) or 5 minutes at 95°C (SDS buffer), then centrifuge to collect the supernatant containing the eluted proteins.
-
For competitive elution: Incubate with the biotin-containing buffer for 30 minutes or more at room temperature or with heat.[15] Centrifuge to collect the eluate. Repeat elution may be necessary.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
-
Visualizations
Caption: Experimental workflow for protein biotinylation and affinity purification.
Caption: Using a biotinylated bait to study the MAP Kinase signaling pathway.
References
- 1. ubpbio.com [ubpbio.com]
- 2. ubpbio.com [ubpbio.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Protein–protein interaction - Wikipedia [en.wikipedia.org]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. Biotin-Binding Affinity Resins and Beads | Fisher Scientific [fishersci.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Surface Modification Using Biotin-PEG3-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-C3-NH2 is a versatile heterobifunctional linker widely utilized in biotechnology and drug development for the surface modification of various substrates. This molecule incorporates three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin (B1170675), a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine group for covalent conjugation.[1][2][3] The PEG spacer enhances aqueous solubility, reduces steric hindrance, and minimizes non-specific binding, thereby improving the biocompatibility of the modified surface.[1][3][4] The primary amine serves as a reactive handle for covalent attachment to surfaces or molecules with carboxyl groups or other amine-reactive functionalities.[1][2][5]
This document provides detailed application notes and protocols for the use of this compound in surface modification, with a focus on its application in biosensors, immunoassays, and drug delivery systems.
Principle of Application
The cornerstone of this compound's utility is the extraordinarily strong and specific non-covalent interaction between biotin and streptavidin (or avidin), with a dissociation constant (Kd) in the femtomolar range (10^-15 M).[6][7][8] This interaction forms the basis for immobilizing biotinylated molecules onto streptavidin-coated surfaces or, conversely, capturing streptavidin-conjugated entities on a biotinylated surface. The covalent attachment of this compound to a surface via its primary amine group creates a stable foundation for these interactions.
Key Applications
-
Biosensor and Microarray Development: Creation of biotinylated surfaces for the immobilization of streptavidin-conjugated enzymes, antibodies, or nucleic acids for detecting specific analytes.[9][10][11][12]
-
Immunoassays: Functionalization of surfaces (e.g., microplates, beads) for capturing streptavidin-labeled detection antibodies or antigens.[13]
-
Drug Delivery: Modification of nanoparticles, liposomes, or other drug carriers to enable targeted delivery to cells or tissues through interaction with streptavidin-conjugated targeting moieties.[14][15][16][17]
-
Affinity Purification: Preparation of affinity columns or magnetic beads for the isolation of streptavidin-fusion proteins or other biotin-binding molecules.[1]
-
PROTAC Development: While not a direct surface modification application, this compound is a crucial linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the biotin can be used for purification and detection.[1][2][4][9]
Data Presentation
Table 1: Biotin-Streptavidin/Avidin Interaction Kinetics
| Parameter | Value | Protein | Comments |
| Dissociation Constant (Kd) | ~10⁻¹⁵ M | Avidin/Streptavidin | One of the strongest known non-covalent biological interactions.[6][7][8] |
| Association Rate Constant (kon) | 10⁵ to 10⁷ M⁻¹s⁻¹ | Streptavidin | Slower than diffusion-limited, suggesting a conformational change upon binding.[8] |
| Dissociation Rate Constant (koff) | ~10⁻⁶ to 10⁻⁴ s⁻¹ | Streptavidin | Extremely slow, resulting in a very stable complex.[18] |
Table 2: Recommended Reagent Concentrations for Surface Biotinylation
| Reagent | Application | Recommended Concentration | Incubation Time | Temperature |
| EDC | Activation of carboxylated surfaces | 1.5-fold molar excess over carboxyl groups | 15-30 minutes | Room Temperature |
| NHS/Sulfo-NHS | Stabilization of activated carboxyl groups | 1.5-fold molar excess over carboxyl groups | 15-30 minutes | Room Temperature |
| This compound | Conjugation to activated surfaces | 1.2 to 50-fold molar excess over surface sites | 2-4 hours to overnight | Room Temperature or 4°C |
| Quenching Buffer (e.g., Glycine, Tris) | To stop the reaction | 10-100 mM | 15-30 minutes | Room Temperature |
Concentrations and times may require optimization depending on the specific surface and application.
Experimental Protocols
Protocol 1: Surface Modification of Carboxylated Surfaces (e.g., Carboxyl-Coated Microplates or Beads)
This protocol describes the covalent attachment of this compound to a surface presenting carboxylic acid groups using EDC/NHS chemistry.
Materials:
-
Carboxylated surface (e.g., microplate, magnetic beads)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)[2]
-
Activation Buffer: 0.1 M MES, pH 6.0[2]
-
Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 100 mM Glycine[2][19]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[2]
Procedure:
-
Surface Preparation:
-
Wash the carboxylated surface three times with Activation Buffer to remove any preservatives or contaminants.
-
-
Activation of Carboxylic Acid Groups:
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in anhydrous DMF or DMSO at a concentration of 10 mg/mL.[5]
-
Immediately before use, dilute the EDC and NHS/Sulfo-NHS stock solutions into the Activation Buffer to achieve a final concentration of 1.5-fold molar excess relative to the available carboxyl groups on the surface.
-
Incubate the surface with the EDC/NHS solution for 15-30 minutes at room temperature with gentle agitation.[2][5]
-
-
Washing:
-
Remove the activation solution and wash the surface three times with ice-cold Activation Buffer to remove excess EDC and NHS.
-
-
Conjugation Reaction:
-
Dissolve this compound in anhydrous DMF or DMSO to prepare a stock solution.[2][5]
-
Dilute the this compound stock solution in Activation Buffer to a final concentration providing a 1.2 to 50-fold molar excess over the surface carboxyl groups.
-
Immediately add the this compound solution to the activated surface.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[2][5]
-
-
Quenching:
-
Final Washing:
-
Wash the surface three to five times with PBST to remove unreacted biotinylation reagent and by-products.
-
-
Storage:
-
The biotinylated surface can be stored in PBS with a preservative (e.g., 0.02% sodium azide) at 4°C.
-
Protocol 2: Characterization of Biotinylated Surfaces (Qualitative)
This protocol provides a simple method to confirm the successful biotinylation of a surface using streptavidin-conjugated horseradish peroxidase (HRP).
Materials:
-
Biotinylated surface (from Protocol 1)
-
Non-biotinylated (control) surface
-
Blocking Buffer: PBS with 1% Bovine Serum Albumin (BSA)
-
Streptavidin-HRP conjugate
-
Wash Buffer: PBST
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Microplate reader (for quantitative assessment)
Procedure:
-
Blocking:
-
Block the biotinylated and control surfaces with Blocking Buffer for 1 hour at room temperature to prevent non-specific binding.
-
-
Streptavidin-HRP Binding:
-
Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions.
-
Incubate the surfaces with the diluted Streptavidin-HRP solution for 1 hour at room temperature.
-
-
Washing:
-
Wash the surfaces three to five times with PBST to remove unbound Streptavidin-HRP.
-
-
Detection:
-
Add TMB substrate to the surfaces and incubate in the dark at room temperature until a blue color develops (typically 5-15 minutes).
-
-
Stopping the Reaction:
-
Add Stop Solution to quench the reaction. The color will change from blue to yellow.
-
-
Analysis:
-
Visually inspect the surfaces. A strong yellow color on the biotinylated surface and little to no color on the control surface indicates successful biotinylation.
-
For quantitative analysis, measure the absorbance at 450 nm using a microplate reader.
-
Visualizations
Caption: Workflow for surface modification using this compound.
Caption: PROTAC-mediated protein degradation signaling pathway.
Caption: Workflow for a pull-down assay using a biotinylated ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Infrared Characterization of Biotinylated Silicon Oxide Surfaces, Surface Stability and Specific Attachment of Streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | PROTAC Linkers | 183896-00-6 | Invivochem [invivochem.com]
- 11. Comparative electrochemical behaviour of biotin hydrazide and photobiotin. Importance in the development of biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Graphene field-effect transistor biosensor for detection of biotin with ultrahigh sensitivity and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Biotinylated bionanocapsules for displaying diverse ligands toward cell-specific delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 18. Dissociation kinetics of the streptavidin-biotin interaction measured using direct electrospray ionization mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Creating PROTACs with Biotin-PEG3-C3-NH2 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2]
The linker is a crucial component of a PROTAC, significantly influencing its efficacy, solubility, and cell permeability. Polyethylene glycol (PEG) linkers are widely utilized in PROTAC design to enhance aqueous solubility and provide conformational flexibility.[3] This document provides detailed application notes and protocols for the creation and evaluation of PROTACs utilizing the Biotin-PEG3-C3-NH2 linker. This versatile linker incorporates a biotin (B1667282) moiety for affinity purification and detection, a hydrophilic 3-unit PEG spacer to improve physicochemical properties, and a terminal primary amine for covalent conjugation.[2][3]
Physicochemical Properties of this compound Linker
A clear understanding of the linker's properties is essential for its effective application in PROTAC synthesis.
| Property | Value |
| Molecular Formula | C20H38N4O5S |
| Molecular Weight | 446.61 g/mol |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in DMSO, DMF, Methanol |
| Storage Conditions | -20°C, sealed and protected from moisture |
PROTAC Synthesis and Characterization
The synthesis of a PROTAC using the this compound linker is a modular process. The terminal amine of the linker can be coupled to a carboxylic acid group on either the POI ligand or the E3 ligase ligand via standard amide bond formation chemistry.
Protocol 1: PROTAC Synthesis via Amide Coupling
This protocol describes the conjugation of the this compound linker to a ligand (either for the POI or E3 ligase) containing a carboxylic acid functional group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Ligand (POI or E3 ligase) with a carboxylic acid group
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Reverse-phase HPLC for purification
Procedure:
-
Activation of Carboxylic Acid: a. Dissolve the ligand containing a carboxylic acid in anhydrous DMF or DMSO. b. Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the ligand solution. c. Incubate at room temperature for 15-30 minutes to activate the carboxylic acid group, forming an NHS ester.[1]
-
Conjugation Reaction: a. Dissolve this compound in anhydrous DMF or DMSO. b. Add a 1.2-fold molar excess of the this compound solution to the activated ligand solution. c. Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[1]
-
Quenching the Reaction: a. Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters. b. Incubate for 15 minutes at room temperature.
-
Purification: a. Purify the resulting biotinylated ligand-linker conjugate by reverse-phase HPLC. b. The purified conjugate can then be subjected to a second coupling reaction with the other ligand (which should have a compatible reactive group) to form the final PROTAC.
-
Characterization: a. Confirm the identity and purity of the final PROTAC using analytical techniques such as LC-MS and NMR.
PROTAC Evaluation: In Vitro and Cellular Assays
Once the biotinylated PROTAC is synthesized and purified, a series of in vitro and cellular assays are required to validate its function. The biotin tag serves as a valuable tool for many of these assays.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The fundamental mechanism of action for a PROTAC is the hijacking of the ubiquitin-proteasome pathway to induce the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
A systematic workflow is essential for the comprehensive characterization of a novel PROTAC.
Caption: General experimental workflow for PROTAC evaluation.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
Biotinylated PROTAC and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations, separate proteins by SDS-PAGE, and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Signal Detection: Detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells, to assess the downstream effects of target protein degradation.
Materials:
-
Cell line of interest
-
Biotinylated PROTAC and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations for a period relevant to the expected biological effect (e.g., 72 hours).
-
Viability Measurement: Add CellTiter-Glo® reagent to each well, mix to induce cell lysis, and incubate to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value (half-maximal inhibitory concentration).
Data Presentation: Illustrative Case Study
While specific quantitative data for a PROTAC synthesized with the Biotin-C1-PEG3-C3-amine TFA linker is not yet published, the following tables provide representative data for a hypothetical PROTAC ("Bio-PROTAC-X") targeting Protein X for degradation via the CRBN E3 ligase. This data is for illustrative purposes to demonstrate the application of the above protocols.
Table 1: Degradation Efficacy of Bio-PROTAC-X
| PROTAC Compound | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| Bio-PROTAC-X | Protein X | CRBN | Cancer Cell Line A | 25 | >90 |
Table 2: Effect of Bio-PROTAC-X on Cell Viability
| PROTAC Compound | Target Protein | Cell Line | IC50 (nM) |
| Bio-PROTAC-X | Protein X | Cancer Cell Line A | 50 |
Conclusion
The this compound linker is a valuable tool for the synthesis of PROTACs, offering a balance of hydrophilicity, flexibility, and a functional handle for conjugation and downstream applications. The biotin moiety facilitates the characterization of the PROTAC's mechanism of action through various biochemical and cellular assays. The protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to create and evaluate novel PROTACs using this versatile linker, thereby accelerating the discovery of new therapeutic agents for a wide range of diseases.
References
Application Notes and Protocols for Biotin-PEG3-C3-NH2 in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-C3-NH2 is a versatile biotinylation reagent that facilitates the covalent attachment of biotin (B1667282) to proteins, antibodies, or other molecules containing accessible carboxyl groups. This reagent features a biotin moiety for high-affinity binding to streptavidin or avidin, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal primary amine (-NH2) for conjugation.[1][2] The strong and specific interaction between biotin and streptavidin (Kₐ = 10¹⁵ M⁻¹) is a cornerstone of modern life sciences, enabling significant signal amplification and the development of highly sensitive immunoassays.[3][4]
These application notes provide detailed protocols for the conjugation of this compound to proteins and the subsequent use of these biotinylated molecules in various immunoassay formats, including Enzyme-Linked Immunosorbent Assay (ELISA), Lateral Flow Immunoassay (LFIA), and Chemiluminescent Immunoassay (CLIA).
Key Features and Advantages of this compound:
-
Hydrophilic PEG Spacer: The PEG3 spacer arm increases the water solubility of the labeled molecule, preventing aggregation and improving accessibility for streptavidin binding.[1][4]
-
Reduced Steric Hindrance: The spacer arm physically separates the biotin molecule from the conjugated protein, minimizing steric hindrance and ensuring efficient interaction with streptavidin.[1][4]
-
Carboxyl-Reactive: The terminal primary amine allows for targeted conjugation to carboxyl groups (-COOH) on glutamic acid, aspartic acid residues, or the C-terminus of a protein, utilizing stable amide bond formation.[3]
-
Enhanced Sensitivity: The biotin-streptavidin system allows for the attachment of multiple enzyme-conjugated streptavidin molecules to a single biotinylated detection antibody, leading to substantial signal amplification in immunoassays.[5]
Data Presentation
Table 1: Reagent and Buffer Compositions for Protein Biotinylation
| Reagent/Buffer | Composition | Recommended pH | Storage |
| Activation Buffer | 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) | 4.7 - 6.0 | Room Temperature |
| Coupling Buffer | 1X Phosphate-Buffered Saline (PBS) | 7.2 - 8.0 | Room Temperature |
| EDC Stock Solution | 10 mg/mL in ultrapure water (prepare fresh) | N/A | Use Immediately |
| Sulfo-NHS Stock Solution | 10 mg/mL in ultrapure water (prepare fresh) | N/A | Use Immediately |
| This compound Stock | 10 mg/mL in DMSO or DMF, then diluted in buffer | N/A | -20°C (stock) |
| Quenching Buffer | 1 M Tris or 1 M Glycine | 7.5 - 8.0 | Room Temperature |
Table 2: Typical Molar Excess and Incubation Parameters for Biotinylation
| Parameter | Recommended Range | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve conjugation efficiency.[3] |
| This compound Molar Excess | 20 to 50-fold over protein | Optimal ratio should be determined empirically for each protein.[3] |
| EDC/Sulfo-NHS Molar Excess | 10 to 20-fold over protein | Sufficient excess drives the activation of carboxyl groups.[4] |
| Activation Incubation | 15 - 30 minutes at Room Temperature | Gentle mixing is recommended.[3] |
| Conjugation Incubation | 2 hours at Room Temperature or Overnight at 4°C | Overnight incubation at 4°C may improve yield and preserve protein stability.[6] |
| Quenching Incubation | 15 - 30 minutes at Room Temperature | Stops the reaction by consuming unreacted NHS esters.[6] |
Experimental Protocols
Protocol 1: Biotinylation of an Antibody with this compound
This protocol describes the conjugation of this compound to an antibody (e.g., IgG) by targeting its carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) chemistry.[3]
Materials:
-
Antibody to be labeled (in an amine-free buffer like MES or PBS)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (0.1 M MES, pH 5.0-6.0)
-
Coupling Buffer (PBS, pH 7.2-7.4)
-
Quenching Buffer (1 M Tris-HCl, pH 7.5)
-
DMSO or DMF
-
Desalting column or dialysis cassette for purification
-
Ultrapure water
Procedure:
-
Protein Preparation:
-
Reagent Preparation (Prepare Immediately Before Use):
-
Activation of Antibody Carboxyl Groups:
-
To 1 mL of the prepared antibody solution, add a 10 to 20-fold molar excess of EDC stock solution.
-
Immediately add a 10 to 20-fold molar excess of Sulfo-NHS stock solution.[4]
-
Incubate for 15-30 minutes at room temperature with gentle mixing. This step forms a semi-stable amine-reactive NHS ester on the antibody.[3]
-
-
Conjugation Reaction:
-
Quenching the Reaction (Optional but Recommended):
-
Purification:
-
Quantification of Biotin Incorporation (HABA Assay):
-
The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[3] This colorimetric assay relies on the displacement of HABA from an avidin-HABA complex by the biotinylated antibody, which causes a decrease in absorbance at 500 nm.[3]
-
Follow the manufacturer's protocol for the specific HABA assay kit used.
-
Protocol 2: Sandwich ELISA using a Biotinylated Detection Antibody
This protocol outlines a standard sandwich ELISA procedure that utilizes the signal amplification provided by a biotinylated detection antibody and a streptavidin-enzyme conjugate.
Materials:
-
96-well high-binding ELISA plates
-
Capture Antibody (unlabeled)
-
Biotinylated Detection Antibody (from Protocol 1)
-
Antigen Standard and Samples
-
Streptavidin-HRP (Horseradish Peroxidase) or Streptavidin-AP (Alkaline Phosphatase)
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB for HRP, pNPP for AP)
-
Stop Solution (e.g., 2 N H₂SO₄ for TMB)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to 1-4 µg/mL in Coating Buffer.[1]
-
Add 100 µL to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample/Standard Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of antigen standards and samples (diluted in Blocking Buffer) to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Dilute the biotinylated detection antibody to 0.5-2 µg/mL in Blocking Buffer.[1]
-
Add 100 µL to each well and incubate for 1-2 hours at room temperature.
-
-
Streptavidin-Enzyme Conjugate Incubation:
-
Signal Development and Measurement:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color develops.
-
Add 100 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.[1]
-
Protocol 3: Lateral Flow Immunoassay (LFIA) using a Biotinylated Detection System
In a common LFIA format, a biotinylated antibody can be used in conjunction with streptavidin-coated colored particles (e.g., gold nanoparticles) for signal generation. The analyte is "sandwiched" between a capture antibody on the test line and the biotinylated antibody, which is then detected by the streptavidin-particles.
Materials:
-
Nitrocellulose membrane on a backing card
-
Sample pad, conjugate pad, and absorbent pad
-
Capture Antibody (for the test line)
-
Control Line Antibody (e.g., anti-species IgG)
-
Biotinylated Detection Antibody (from Protocol 1)
-
Streptavidin-coated gold nanoparticles
-
Running/Sample Buffer
-
Laminator and strip cutter
Procedure:
-
Membrane Preparation:
-
Stripe the capture antibody onto the nitrocellulose membrane to create the "test line".
-
Stripe the control line antibody downstream from the test line.
-
-
Conjugate Pad Preparation:
-
Mix the biotinylated detection antibody and streptavidin-coated gold nanoparticles in a suitable buffer.
-
Apply this mixture to the conjugate pad and dry completely.
-
-
Strip Assembly:
-
Assemble the LFIA strip by laminating the sample pad, conjugate pad, nitrocellulose membrane, and absorbent pad onto the backing card, ensuring proper overlap for fluidic contact.
-
Cut the assembled card into individual test strips (typically 3-5 mm wide).
-
-
Assay Execution:
-
Apply the sample (e.g., 100 µL) to the sample pad.
-
The liquid sample will wick up the strip by capillary action.
-
In the conjugate pad, the analyte in the sample binds to the biotinylated detection antibody.
-
The streptavidin-gold nanoparticles bind to the biotinylated antibody-analyte complex.
-
As the mixture flows along the nitrocellulose, the complex is captured by the immobilized antibody at the test line, forming a visible colored line.
-
Excess streptavidin-gold nanoparticles continue to flow and are captured by the control line antibody, indicating a valid test.
-
Results are typically read visually within 15-20 minutes.
-
Visualizations
Caption: Workflow for protein biotinylation using EDC/NHS chemistry.
Caption: Workflow for a sandwich ELISA with biotin-streptavidin signal amplification.
Caption: Logical workflow of a sandwich lateral flow immunoassay.
References
- 1. Streptavidin HRP [bdbiosciences.com]
- 2. ulab360.com [ulab360.com]
- 3. A biotin–streptavidin signal amplification strategy for a highly sensitive chemiluminescent immunoassay for chicken interferon-γ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. biologyease.com [biologyease.com]
- 6. Enzyme complex amplification--a signal amplification method for use in enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleic Acid Labeling using Biotin-PEG3-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of attaching biotin (B1667282) to macromolecules, is a cornerstone technique in molecular biology, enabling a wide array of applications in research and drug development. The exceptionally strong and specific interaction between biotin (Vitamin B7) and avidin (B1170675) or streptavidin (with a dissociation constant, Kd, of approximately 10⁻¹⁵ M) forms the basis for sensitive and robust detection, purification, and immobilization assays.[1] Biotin-labeled nucleic acids are invaluable tools for various applications, including DNA and RNA hybridization probes for Southern and Northern blotting, fluorescence in situ hybridization (FISH), and affinity purification of nucleic acid-binding proteins.[2]
This document provides detailed application notes and protocols for the labeling of nucleic acids using Biotin-PEG3-C3-NH2 , a versatile biotinylation reagent. This reagent features a biotin moiety for high-affinity binding, a terminal primary amine for conjugation, and a hydrophilic tri-ethylene glycol (PEG3) spacer. The PEG spacer enhances aqueous solubility and minimizes steric hindrance, which can improve the accessibility of the biotin tag for binding to avidin or streptavidin.[3][4]
Unlike biotinylating reagents with reactive groups like N-hydroxysuccinimide (NHS) esters that directly modify amine-containing molecules, this compound, with its terminal amine, is ideal for conjugation to nucleic acids that have been functionalized with a carboxyl group. This is typically achieved through carbodiimide-mediated coupling chemistry, a robust and widely used method for forming stable amide bonds.
Physicochemical Properties and Recommended Storage
A summary of the key properties for this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₃₈N₄O₅S |
| Molecular Weight | 446.61 g/mol |
| CAS Number | 183896-00-6 |
| Appearance | White to off-white solid |
| Purity | >95% |
| Solubility | Soluble in DMSO, DMF |
| Storage Conditions | Store at -20°C, keep in a dry place and avoid sunlight. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5] |
Principle of Nucleic Acid Labeling
The labeling of nucleic acids with this compound is a two-step process. First, the nucleic acid (DNA or RNA oligonucleotide) is synthesized or modified to contain a terminal or internal carboxyl group (-COOH). This is often achieved by incorporating a carboxyl-modifier phosphoramidite (B1245037) during solid-phase oligonucleotide synthesis.
Second, the carboxylated nucleic acid is covalently coupled to the primary amine of this compound using a carbodiimide (B86325) crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester. The NHS ester subsequently reacts with the primary amine of this compound to form a stable amide bond.[6]
Experimental Protocols
This section provides detailed protocols for the biotinylation of carboxylate-modified oligonucleotides with this compound.
Protocol 1: EDC/NHS-Mediated Biotinylation of Carboxylate-Modified Oligonucleotides
This protocol describes the conjugation of this compound to an oligonucleotide that has been previously modified to contain a 5' or 3' carboxyl group.
Materials and Reagents:
-
Carboxylate-modified oligonucleotide
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Sodium Phosphate (B84403) buffer, 150 mM NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Nuclease-free water
-
Desalting columns or ethanol (B145695) precipitation reagents for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve the carboxylate-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.
-
Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of NHS (or Sulfo-NHS) in Activation Buffer. These reagents are moisture-sensitive and should be used promptly.
-
-
Activation of Carboxylate-Modified Oligonucleotide:
-
In a microcentrifuge tube, combine the carboxylate-modified oligonucleotide with Activation Buffer.
-
Add the freshly prepared EDC and NHS solutions to the oligonucleotide solution. The recommended molar ratios of reagents are provided in the table below.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester intermediate.
-
-
Conjugation with this compound:
-
Add the this compound stock solution to the activated oligonucleotide.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the reaction and hydrolyze any unreacted NHS esters, add the Quenching Buffer to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of Biotinylated Oligonucleotide:
-
Remove unreacted this compound, EDC/NHS byproducts, and quenching reagents by purifying the biotinylated oligonucleotide. This can be achieved using a desalting column (gel filtration) suitable for oligonucleotides or by ethanol precipitation.
-
For ethanol precipitation, add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate, pH 5.2. Mix well and incubate at -20°C for at least 1 hour. Centrifuge at high speed to pellet the oligonucleotide, wash the pellet with 70% ethanol, and resuspend the dried pellet in a suitable buffer (e.g., TE buffer).
-
-
Quantification and Storage:
-
Determine the concentration of the purified biotinylated oligonucleotide by measuring its absorbance at 260 nm (A260).
-
Assess the efficiency of biotin incorporation using a method such as the HABA assay (see Protocol 2).
-
Store the biotinylated oligonucleotide at -20°C.
-
Recommended Molar Ratios for EDC/NHS Coupling:
| Reagent | Recommended Molar Excess (relative to Oligonucleotide) | Notes |
| EDC | 20 to 50-fold | A higher excess may be needed for dilute oligonucleotide solutions. |
| NHS/Sulfo-NHS | 10 to 25-fold | Should be approximately half the molar concentration of EDC. |
| This compound | 10 to 40-fold | The optimal ratio should be determined empirically to achieve the desired degree of labeling without causing precipitation. |
Note: The conjugate yield for EDC-mediated coupling to oligonucleotides can range from approximately 68% to 79%, and optimization of the reaction conditions may be necessary to achieve higher efficiency.[7]
Protocol 2: Quantification of Biotin Incorporation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for determining the amount of biotin incorporated into a protein or nucleic acid. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[2][8]
Materials and Reagents:
-
Purified biotinylated oligonucleotide sample
-
HABA/Avidin premixed solution or individual reagents
-
Biotin standard for calibration curve
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or 96-well microplate
Procedure (Microplate Format):
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Prepare Biotin Standards: Prepare a series of biotin standards of known concentrations to generate a standard curve.
-
Assay:
-
Add 180 µL of the HABA/Avidin solution to each well of a 96-well plate.
-
Add 20 µL of the biotin standards and the purified biotinylated oligonucleotide samples to separate wells. Include a blank control with 20 µL of buffer.
-
Mix gently and incubate for 5-10 minutes at room temperature.
-
Measure the absorbance at 500 nm (A500).
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA500) for each standard and sample by subtracting its A500 value from the A500 of the blank control.
-
Plot the ΔA500 of the biotin standards against their known concentrations to create a standard curve.
-
Determine the concentration of biotin in your oligonucleotide sample by interpolating its ΔA500 value on the standard curve.
-
The degree of labeling (DOL) or the molar ratio of biotin to oligonucleotide can be calculated using the following formula:
DOL = (Molar concentration of Biotin) / (Molar concentration of Oligonucleotide)
-
Visualizations
Experimental Workflow for Nucleic Acid Biotinylation
Caption: Workflow for labeling carboxylate-modified nucleic acids with this compound.
Carbodiimide-Mediated Coupling Chemistry
Caption: Principle of EDC/NHS-mediated coupling of this compound to a carboxylated nucleic acid.
Applications in Research and Drug Development
Biotinylated nucleic acids prepared using this compound are versatile tools with numerous applications:
-
Hybridization Probes: For the detection of specific DNA or RNA sequences in Southern blotting, Northern blotting, and in situ hybridization (ISH).
-
Affinity Purification: For the isolation and study of nucleic acid-binding proteins, transcription factors, and other interacting molecules from complex biological samples. The biotinylated oligonucleotide can be immobilized on streptavidin-coated beads to "pull down" its binding partners.
-
Electrophoretic Mobility Shift Assays (EMSA): As non-radioactive probes to study protein-DNA or protein-RNA interactions.
-
Microarrays: For immobilization on streptavidin-coated surfaces to create DNA or RNA microarrays for high-throughput analysis.
-
Drug Discovery: In the development of nucleic acid-based therapeutics and diagnostics, where biotinylation can be used for tracking, delivery, and purification.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive EDC/NHS reagents | Use fresh, anhydrous reagents. Prepare solutions immediately before use. |
| Suboptimal pH | Ensure the activation step is performed at pH 6.0 and the coupling step at pH 7.2-7.5. | |
| Presence of competing amines or carboxyls in buffers | Use amine- and carboxyl-free buffers for the reaction, such as MES and phosphate buffers. | |
| Insufficient molar excess of reagents | Optimize the molar ratios of EDC, NHS, and this compound through titration experiments. | |
| Precipitation of Oligonucleotide | High concentration of reagents | Perform the reaction at a lower oligonucleotide concentration or adjust the molar excess of the biotin reagent. |
| High Background in Downstream Applications | Incomplete removal of excess biotin | Ensure thorough purification of the biotinylated oligonucleotide using appropriate desalting columns or multiple ethanol precipitation steps. |
By following these detailed protocols and understanding the underlying chemical principles, researchers can successfully label nucleic acids with this compound for a wide range of experimental applications in basic research and drug development.
References
- 1. Characterization of N-acyl-D-biotinols by particle-beam liquid chromatography-mass spectrometry. An alternative to probe mass spectrometry for thermally labile samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. Biotin-PEG3-NH2 | CAS:359860-27-8 | Biopharma PEG [biochempeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for Biosensor Development using Biotin-PEG3-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-C3-NH2 is a versatile heterobifunctional linker molecule integral to the advancement of modern biosensor technologies.[1] Its unique structure, comprising a biotin (B1667282) moiety for high-affinity binding to streptavidin, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a primary amine group for covalent conjugation, makes it an ideal tool for the immobilization of biorecognition elements onto sensor surfaces.[2][3] The PEG spacer enhances water solubility and minimizes steric hindrance, thereby preserving the biological activity of the immobilized molecules.[2][3]
The primary amine serves as a reactive handle for covalent attachment to various functional groups on sensor surfaces or biomolecules, such as carboxylic acids.[1] This enables the stable and oriented immobilization of antibodies, enzymes, nucleic acids, and other receptor molecules, a critical step in the fabrication of sensitive and specific biosensors. The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) is then exploited to create a stable and reliable biological sensing layer.[4][5] This document provides detailed protocols and application notes for the effective use of this compound in the development of various biosensor platforms, including Surface Plasmon Resonance (SPR) and electrochemical biosensors.
Chemical Properties and Quantitative Data
A comprehensive understanding of the physicochemical properties of this compound is crucial for its successful application in biosensor development.
| Property | Value | Reference |
| Molecular Formula | C20H38N4O5S | [6][7] |
| Molecular Weight | 446.61 g/mol | [6][7] |
| CAS Number | 1374658-86-2 | [6] |
| Appearance | White solid | [3] |
| Solubility | Soluble in DMSO (e.g., 10 mM) | [3] |
| Storage Conditions | Powder: -20°C, sealed from moisture. Stock Solution: -80°C (up to 6 months), -20°C (up to 1 month) | [3][8] |
Experimental Protocols
Protocol 1: Two-Step Carboxyl Group Biotinylation of Proteins
This protocol describes the biotinylation of proteins containing accessible carboxyl groups (aspartic acid, glutamic acid, or C-terminus) using this compound. This method utilizes EDC and Sulfo-NHS to activate the carboxyl groups for reaction with the primary amine of the biotin linker.[4]
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer like MES)[9]
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation:
-
Protein Activation:
-
Biotinylation Reaction:
-
Quenching:
-
Quench the reaction by adding a quenching solution (e.g., Tris-HCl to a final concentration of 20-50 mM) and incubate for 15-30 minutes at room temperature.[4]
-
-
Purification:
Protocol 2: Immobilization of Biotinylated Biomolecules on a Streptavidin-Coated Sensor Surface
This protocol outlines the general procedure for immobilizing a biotinylated biorecognition element onto a streptavidin-coated sensor surface, a common strategy in various biosensor platforms like SPR.
Materials:
-
Streptavidin-coated sensor chip
-
Biotinylated biomolecule (from Protocol 1)
-
Immobilization buffer (e.g., PBS, pH 7.4)
-
Regeneration buffer (if applicable, specific to the biosensor system)
Procedure:
-
Surface Preparation:
-
Equilibrate the streptavidin-coated sensor surface with the immobilization buffer according to the instrument manufacturer's instructions.
-
-
Immobilization:
-
Prepare a solution of the biotinylated biomolecule in the immobilization buffer at a suitable concentration (e.g., 10-100 µg/mL, optimization may be required).
-
Inject the biotinylated biomolecule solution over the streptavidin-coated surface. The high affinity of the biotin-streptavidin interaction will lead to rapid and stable immobilization.[5]
-
Monitor the immobilization process in real-time if the biosensor platform allows (e.g., SPR).
-
-
Washing:
-
Wash the sensor surface with immobilization buffer to remove any non-specifically bound molecules.
-
-
Blocking (Optional):
-
To prevent non-specific binding of the analyte in subsequent steps, the surface can be blocked with a suitable blocking agent (e.g., bovine serum albumin (BSA) or a commercially available blocking buffer).
-
Application Notes
Surface Plasmon Resonance (SPR) Biosensors
This compound is extensively used in SPR biosensor applications to achieve oriented immobilization of ligands, which can enhance the sensitivity and specificity of the assay.[11][12] The biotin-streptavidin interaction provides a stable and uniform surface chemistry.[13]
-
Workflow: A typical workflow involves activating a carboxylated sensor surface, coupling with streptavidin, and then capturing the biotinylated ligand. Alternatively, commercially available streptavidin-coated sensor chips can be used directly.[5]
-
Signal Amplification: The biotin-streptavidin system can also be used for signal amplification in sandwich-type assays.[14]
-
Sensitivity: The oriented immobilization achieved through this method can lead to improved antigen detection sensitivity. For instance, a study demonstrated a significant improvement in the limit of detection for PSA when using site-specific biotinylation compared to other immobilization methods.[15]
Electrochemical Biosensors
In electrochemical biosensors, this compound facilitates the immobilization of biorecognition elements onto the electrode surface. The PEG linker can help to create a hydrophilic and biocompatible interface, which can improve the performance of the biosensor.
-
Fabrication: The primary amine of this compound can be covalently linked to electrode surfaces modified with carboxyl groups. Subsequent binding of streptavidin and then a biotinylated enzyme or antibody allows for the development of various assay formats (e.g., sandwich or competitive).
-
Performance: The use of a well-defined immobilization layer can lead to improved current signals in electrochemical immuno-biosensors.[16]
Graphene-Based Field-Effect Transistor (GFET) Biosensors
The high sensitivity of GFET biosensors can be leveraged by the specific and strong avidin-biotin interaction.[17][18]
-
Sensing Principle: A GFET with an avidin-functionalized graphene channel can be used for the quantitative detection of biotinylated molecules. The binding of the biotinylated analyte to the avidin (B1170675) on the graphene surface causes a detectable change in the electrical properties of the graphene.
-
Ultra-High Sensitivity: This approach has been shown to achieve very low detection limits, for example, detecting biotin at concentrations as low as 90 fg/ml (0.37 pM).[17][18]
Visualizations
Experimental Workflow: Two-Step Protein Biotinylation
Caption: A schematic of the two-step protein biotinylation process.
Signaling Pathway: Biosensor Surface Functionalization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - CAS:1374658-86-2 - KKL Med Inc. [kklmed.com]
- 7. Biotin-C3-PEG3-C3-NH2,生物素-C3-三聚乙二醇-C3-氨基-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. mdpi.com [mdpi.com]
- 12. Reports on the sensitivity enhancement in interferometric based biosensors by biotin-streptavidin system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Surface Plasmon Resonance Biosensors with Magnetic Sandwich Hybrids for Signal Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oriented Immobilization of Fab Fragments by Site-Specific Biotinylation at the Conserved Nucleotide Binding Site for Enhanced Antigen Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Graphene field-effect transistor biosensor for detection of biotin with ultrahigh sensitivity and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Graphene field-effect transistor biosensor for detection of biotin with ultrahigh sensitivity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biotin-PEG3-C3-NH2 Reaction with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in biotechnology, enabling a wide range of applications from immunoassays and affinity purification to targeted drug delivery.[1] The exceptional affinity between biotin and streptavidin (Ka = 10¹⁵ M⁻¹) provides a highly specific and robust system for the detection, isolation, and study of biomolecules.[1][2]
This document provides detailed application notes and protocols for the reaction of Biotin-PEG3-C3-NH2 with molecules containing carboxylic acids, such as proteins, peptides, and nanoparticles.[3] This biotinylation reagent features a primary amine group that can be covalently linked to carboxyl groups (-COOH) on aspartic acid, glutamic acid residues, or the C-terminus of a polypeptide chain.[1] The reaction is efficiently mediated by the carbodiimide (B86325) crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance coupling efficiency and stability.[1][4]
The incorporated polyethylene (B3416737) glycol (PEG) spacer in this compound offers several advantages, including increased aqueous solubility and reduced steric hindrance, which facilitates efficient binding of the biotin moiety to avidin (B1170675) or streptavidin.[5][6]
Principle of the Reaction
The conjugation of this compound to a carboxylic acid is a two-step process facilitated by EDC and NHS (or Sulfo-NHS).
-
Activation of Carboxylic Acid: EDC activates the carboxyl groups on the target molecule to form a highly reactive O-acylisourea intermediate.[1] This intermediate is unstable in aqueous solutions and susceptible to hydrolysis.[7]
-
Formation of a Stable Intermediate: To improve the efficiency and stability of the reaction, NHS or Sulfo-NHS is added. It reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[4] This NHS ester is less prone to hydrolysis.[7]
-
Amide Bond Formation: The primary amine of the this compound molecule then performs a nucleophilic attack on the NHS ester, resulting in the formation of a stable amide bond and covalently linking the biotin moiety to the target molecule.[1]
The inclusion of NHS or Sulfo-NHS in the reaction mixture increases the overall efficiency of the conjugation and minimizes undesirable side reactions, such as protein-protein polymerization.[1][8]
Core Reaction Pathway
Caption: EDC/NHS mediated biotinylation of a carboxylic acid.
Quantitative Data and Reaction Parameters
The efficiency of the biotinylation reaction is dependent on several factors, including pH, temperature, and the molar ratios of the reactants. The following tables provide recommended starting conditions that may require further optimization for specific applications.
Table 1: Recommended pH for Reaction Steps
| Reaction Step | Optimal pH Range | Recommended Buffer | Rationale |
| Carboxylic Acid Activation | 4.7 - 6.0 | MES Buffer | EDC/NHS chemistry is most efficient at a slightly acidic pH for the activation of carboxyl groups.[1][7] |
| Amine Coupling | 7.0 - 8.0 | PBS or Bicarbonate Buffer | The primary amine of this compound is more nucleophilic at a neutral to slightly basic pH, promoting efficient coupling to the NHS ester.[3][9] |
Table 2: Recommended Molar Ratios of Reactants
| Reactants | Recommended Molar Ratio | Notes |
| Molecule : EDC : NHS | 1 : 40 : 100 to 1 : 200 : 500 | A significant molar excess of EDC and NHS over the number of carboxyl groups is typically required to drive the reaction.[3] |
| Molecule : this compound | 1 : 20 to 1 : 100 | The optimal ratio depends on the desired degree of labeling. A higher ratio increases biotin incorporation but may also impact the function of the target molecule.[3] |
Experimental Protocols
Materials and Reagents
-
Molecule to be labeled (e.g., protein, peptide) with available carboxyl groups.
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0.[1] Crucially, avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate). [10][11]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0.[3]
-
Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Desalting column or dialysis cassette for purification.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for preparing stock solutions.
Preparation of Stock Solutions
-
Molecule Solution: Prepare the molecule to be labeled at a concentration of 1-5 mg/mL in cold Activation Buffer.[3]
-
This compound Stock: Dissolve this compound in DMSO or DMF to create a 10-50 mM stock solution.[3]
-
EDC Stock (Prepare Fresh): Immediately before use, dissolve EDC in cold Activation Buffer to a concentration of 10 mg/mL (~52 mM).[3]
-
NHS/Sulfo-NHS Stock (Prepare Fresh): Immediately before use, dissolve NHS or Sulfo-NHS in cold Activation Buffer to a concentration of 10 mg/mL (~87 mM for NHS).[3]
Two-Step Biotinylation Protocol
This protocol is a general guideline and may require optimization for your specific molecule.
-
Activation of Carboxylic Acids:
-
Conjugation with this compound:
-
If a desalting column was not used to remove excess EDC/NHS, adjust the reaction pH to 7.2-8.0 by adding Coupling Buffer or a dilute base.[3]
-
Add the calculated amount of this compound stock solution to the activated molecule solution. A 20- to 50-fold molar excess of the biotin reagent over the molecule is a good starting point.[1]
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1][3]
-
-
Quenching (Optional):
-
Purification:
-
Remove excess, non-reacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[12]
-
Experimental Workflow
Caption: General workflow for biotinylation of carboxylic acids.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient activation of carboxyl groups. | Ensure the pH of the Activation Buffer is between 4.7 and 6.0. Use freshly prepared EDC and NHS solutions.[7][9] |
| Hydrolysis of NHS ester. | Perform the conjugation step immediately after activation. Ensure the pH for the coupling reaction is not too high (ideally 7.2-8.0).[9] | |
| Presence of amine-containing buffers. | Use amine-free buffers such as MES and PBS for the reaction.[10][11] | |
| Protein Precipitation | High concentration of organic solvent from stock solutions. | Ensure the final concentration of DMSO or DMF is below 10% of the total reaction volume.[9] |
| Protein polymerization. | Use a two-step protocol and consider removing excess EDC and NHS before adding the biotin-amine. A large molar excess of the biotin reagent can also help to outcompete protein-protein crosslinking.[12] |
Applications
The biotinylation of molecules via their carboxyl groups using this compound is a versatile technique with numerous applications in research and drug development, including:
-
Immunoassays: Development of detection reagents for ELISA, Western blotting, and immunohistochemistry.[1]
-
Affinity Purification: Immobilization of proteins or other molecules onto streptavidin-coated surfaces for pull-down assays and the identification of binding partners.[5]
-
PROTAC Development: this compound can serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the biotin moiety can be used for in vitro studies and purification.[5]
-
Cell Surface Labeling: Biotinylation of surface-exposed proteins on living cells for their subsequent isolation and analysis.[13] Carboxyl-reactive biotinylation can be more selective and efficient than amine-reactive methods for this purpose.[13]
By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can successfully employ this compound for the efficient and specific biotinylation of carboxylic acid-containing molecules to advance their scientific investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioconjugation application notes [bionordika.fi]
- 3. benchchem.com [benchchem.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Biotin-PEG3-amine, 359860-27-8 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. benchchem.com [benchchem.com]
- 10. Biotinylation - Wikipedia [en.wikipedia.org]
- 11. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for EDC/NHS Chemistry with Biotin-PEG3-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to molecules such as proteins, peptides, or nucleic acids, is a cornerstone technique in life sciences research and drug development. The remarkable affinity and specificity of the non-covalent interaction between biotin (Vitamin B7) and avidin (B1170675) or streptavidin make it an invaluable tool for a wide array of applications, including affinity purification, immunoassays, and cellular imaging.
This document provides detailed application notes and protocols for the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to conjugate Biotin-PEG3-C3-NH2 to molecules bearing carboxyl groups. EDC is a "zero-length" crosslinker that activates carboxyl groups, forming a highly reactive O-acylisourea intermediate. The addition of NHS or its water-soluble analog, Sulfo-NHS, stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester, thereby increasing the efficiency of the coupling reaction.
This compound is a biotinylation reagent featuring a primary amine for conjugation and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This PEG linker enhances water solubility, reduces steric hindrance for subsequent binding to streptavidin, and can help prevent aggregation of the labeled molecule.[1][2]
Chemical Reaction Pathway
The EDC/NHS-mediated coupling of this compound to a carboxyl-containing molecule is a two-step process:[3][4]
-
Activation of Carboxyl Group: EDC reacts with a carboxyl group to form a highly reactive, yet unstable, O-acylisourea intermediate.[3][4]
-
Formation of a Stable NHS Ester and Amine Coupling: NHS reacts with the O-acylisourea intermediate to create a more stable amine-reactive NHS ester. This semi-stable intermediate then readily reacts with the primary amine of this compound to form a stable amide bond.[3][4]
Quantitative Data Summary
Successful conjugation using EDC/NHS chemistry is dependent on several key parameters. The following tables summarize recommended starting conditions and expected outcomes for the biotinylation of proteins and the functionalization of carboxylated surfaces.
Table 1: Recommended Reaction Conditions for Protein Biotinylation
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | EDC activation is most efficient in a slightly acidic environment. MES buffer is a common choice as it lacks interfering amines and carboxyls.[4][5] |
| Coupling pH | 7.0 - 8.5 | The reaction of the NHS ester with the primary amine of this compound is favored at neutral to slightly basic pH. PBS, Borate, or Bicarbonate buffers are suitable.[4][5] |
| Molar Ratio (Molecule:EDC:NHS) | 1 : (10-200) : (25-500) | A significant molar excess of EDC and NHS over the number of available carboxyl groups is typically required. A starting point of 1:10:25 (Molecule:EDC:NHS) is often recommended if the number of carboxyls is unknown.[1] |
| Molar Ratio (Molecule:this compound) | 1 : (20-100) | A higher molar ratio of the biotinylation reagent increases the degree of labeling but may impact the function of the target molecule.[1] |
| Reaction Time (Activation) | 15 - 30 minutes | Incubation at room temperature is typical.[1][5] |
| Reaction Time (Coupling) | 2 hours to overnight | Can be performed at room temperature or at 4°C to improve the stability of the target molecule, though longer reaction times may be necessary at lower temperatures.[1][5] |
| Temperature | 4°C to Room Temperature (~25°C) | Lower temperatures can increase the stability of the activated NHS ester and the target protein.[1] |
Table 2: Typical Conjugation Yields and Quantification Methods
| Application | Typical Yield | Quantification Method | Notes |
| Protein Biotinylation | 40 - 75% | HABA Assay, Fluorescent Biotin Assay, Mass Spectrometry | Yields are highly dependent on the specific protein and reaction conditions.[3] The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for quantifying biotin incorporation.[6] Mass spectrometry can provide a precise determination of the degree of labeling.[7][8] |
| Surface Immobilization | Variable | Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM), Fluorescence Microscopy | The efficiency of surface coupling can be monitored in real-time using techniques like SPR and QCM.[9][10] Fluorescently-labeled streptavidin can be used to quantify the amount of biotin immobilized on a surface. |
Experimental Protocols
Important Considerations Before Starting:
-
Reagent Stability: EDC and NHS are moisture-sensitive. Always allow the vials to equilibrate to room temperature before opening to prevent condensation. Prepare EDC and NHS solutions immediately before use, as EDC is susceptible to hydrolysis in aqueous solutions.[4]
-
Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) as they will compete with the desired reaction.[5]
Protocol 1: Biotinylation of a Protein in Solution
This protocol outlines the general steps for biotinylating a protein with available carboxyl groups (e.g., antibodies, enzymes) using this compound.
Materials:
-
Protein to be biotinylated
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2 - 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation (Prepare Fresh):
-
Prepare a 10 mg/mL (~52 mM) stock solution of EDC in cold Activation Buffer.
-
Prepare a 10 mg/mL (~46 mM) stock solution of Sulfo-NHS in cold Activation Buffer.
-
Dissolve this compound in DMSO or water to create a 10-50 mM stock solution.[1]
-
-
Activation of Carboxyl Groups:
-
Add the freshly prepared EDC and Sulfo-NHS solutions to the protein solution. A 5-10 fold molar excess of EDC and NHS to the protein is a good starting point.[3]
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with this compound:
-
Add the this compound stock solution to the activated protein solution. A 20- to 50-fold molar excess of biotin over the protein is recommended as a starting point.[11]
-
Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
Add Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to stop the reaction by consuming any unreacted NHS esters.
-
-
Purification:
-
Remove excess this compound and reaction byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Quantify the degree of biotinylation using a HABA assay or other suitable method.
-
Protocol 2: Immobilization of this compound onto a Carboxylated Surface
This protocol describes the functionalization of a surface containing carboxyl groups (e.g., carboxylated nanoparticles, sensor chips) with this compound.
Materials:
-
Carboxylated surface (e.g., magnetic beads, SPR sensor chip)
-
This compound
-
EDC
-
Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.2 - 7.4
-
Washing Buffer: PBS with 0.05% Tween-20
-
Blocking/Quenching Buffer: 1 M Ethanolamine or 100 mM Glycine, pH 8.0
-
Storage Buffer: Appropriate buffer for the functionalized surface.
Procedure:
-
Surface Preparation:
-
Wash the carboxylated surface 2-3 times with Activation Buffer to remove any preservatives or storage solutions. For particles, use centrifugation or magnetic separation to pellet them between washes.
-
-
Reagent Preparation (Prepare Fresh):
-
Prepare stock solutions of EDC and Sulfo-NHS in Activation Buffer as described in Protocol 1.
-
Prepare a solution of this compound in Coupling Buffer (e.g., 1-5 mM).
-
-
Surface Activation:
-
Resuspend or cover the carboxylated surface with Activation Buffer.
-
Add the freshly prepared EDC and Sulfo-NHS solutions to the desired final concentrations (e.g., 2-5 mM EDC, 5-10 mM Sulfo-NHS).
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
-
Washing:
-
Wash the activated surface 2-3 times with cold Activation or Coupling Buffer to remove excess activation reagents and byproducts.
-
-
Biotinylation:
-
Immediately add the this compound solution to the activated surface.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Blocking/Quenching:
-
Wash the surface with Coupling Buffer.
-
Add the Blocking/Quenching Buffer and incubate for 30 minutes at room temperature to block any unreacted NHS-ester sites.
-
-
Final Washing and Storage:
-
Wash the biotinylated surface extensively with Washing Buffer to remove non-covalently bound molecules.
-
Resuspend or store the functionalized surface in the appropriate Storage Buffer.
-
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for Protein Biotinylation
Signaling Pathway: Biotin-Streptavidin Interaction in an Immunoassay
This diagram illustrates the fundamental principle of how a biotinylated molecule is detected via its interaction with streptavidin, a common application of this chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. nicoyalife.com [nicoyalife.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Biotin-PEG3-C3-NH2
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing reaction conditions when using Biotin-PEG3-C3-NH2. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
This compound is a biotinylation reagent that contains a primary amine (-NH2) functional group.[1] It is used to covalently attach a biotin (B1667282) label to molecules containing accessible carboxyl groups (-COOH), such as those found on aspartic and glutamic acid residues or the C-terminus of proteins.[1] The reagent features a polyethylene (B3416737) glycol (PEG) spacer arm that increases water solubility, reduces aggregation, and minimizes steric hindrance, thereby improving the accessibility of the biotin for binding to avidin (B1170675) or streptavidin.[2][3] The conjugation is typically mediated by a carbodiimide, such as EDC, often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency.[1]
Q2: What is the primary reaction chemistry for conjugating this compound?
The primary method for conjugating this compound to a target molecule like a protein is through carbodiimide-mediated amide bond formation. This is a two-step process:
-
Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl groups on the target protein, forming a highly reactive but unstable O-acylisourea intermediate.[1]
-
Coupling: This intermediate can be stabilized by N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to create a more stable amine-reactive NHS ester. The primary amine of the this compound molecule then attacks this ester, forming a stable amide bond and covalently linking the biotin to the target.[1]
Q3: Why is the choice of buffer critical for this reaction?
The reaction buffer is a critical parameter. For EDC-mediated coupling, it is essential to use a buffer that is free of competing nucleophiles like primary amines (e.g., Tris, glycine) and carboxyl groups (e.g., acetate, citrate).[4] These substances will compete with the this compound and the target molecule, respectively, reducing conjugation efficiency.[4] MES buffer is an excellent choice for the EDC activation step.[4]
Q4: What is the optimal pH for the conjugation reaction?
EDC/NHS chemistry involves two stages with different optimal pH ranges:
-
Activation Step: The activation of carboxyl groups by EDC is most efficient at a slightly acidic pH, typically between 4.7 and 6.0 .[1]
-
Conjugation Step: The subsequent reaction of the activated NHS ester with the primary amine of this compound is more efficient at a pH of 7.0 to 8.0 .[1] A two-step procedure with a pH shift is often recommended to maximize overall yield.[5]
Q5: How should this compound and EDC/NHS reagents be stored and handled?
Proper storage and handling are vital for maintaining reagent activity.
-
This compound: Should be stored at -20°C.[4]
-
EDC and NHS: These reagents are highly sensitive to moisture and will hydrolyze quickly.[4][5] They should be stored at -20°C with a desiccant.[5][6] Always allow vials to warm to room temperature before opening to prevent condensation.[6] Solutions of EDC and NHS should be prepared fresh immediately before use and any unused solution should be discarded.[1][5]
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating the key chemical reaction and a general experimental workflow for protein biotinylation.
Caption: EDC/NHS mediated conjugation of this compound to a protein.
Caption: General experimental workflow for protein biotinylation.
Data Presentation: Recommended Reaction Conditions
The efficiency of the conjugation is highly dependent on several parameters. The table below summarizes the recommended starting conditions, which should be optimized for each specific protein and application.
| Parameter | Recommended Range | Notes |
| Reaction pH (Activation) | 4.7 - 6.0 | EDC-mediated activation of carboxyl groups is most efficient at acidic pH.[1] |
| Reaction pH (Conjugation) | 7.0 - 8.0 | The coupling of the amine-containing biotin reagent is more efficient at neutral to slightly basic pH.[1] |
| Temperature | 4°C to 25°C | Lower temperatures can minimize protein degradation during longer incubations, while room temperature reactions are faster.[1] |
| Incubation Time (Activation) | 15 - 30 minutes | Sufficient time for EDC to activate available carboxyl groups.[1] |
| Incubation Time (Conjugation) | 2 - 12 hours | Longer incubation times can increase efficiency but may risk protein instability. Overnight at 4°C is common.[1] |
| Molar Excess (Biotin:Protein) | 10:1 to 100:1 | Must be optimized. Higher ratios may be needed for dilute protein solutions or to achieve a higher degree of labeling.[1] |
| Molar Excess (EDC:Protein) | 20:1 to 200:1 | A significant excess is required to drive the activation reaction and outcompete hydrolysis in aqueous solution.[1] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Biotinylation Efficiency | 1. Inappropriate Buffer: Presence of primary amines (Tris, glycine) or carboxylates (acetate) in the reaction buffer.[4] 2. Inactive Reagents: EDC or NHS has hydrolyzed due to moisture.[1][4] 3. Suboptimal pH: Reaction pH is outside the optimal range for activation or conjugation.[4] 4. Insufficient Molar Excess: The ratio of biotin reagent or EDC to the target molecule is too low.[1] | 1. Perform buffer exchange into an appropriate amine- and carboxyl-free buffer (e.g., MES for activation, PBS for conjugation).[1] 2. Use fresh, high-quality EDC and NHS. Allow vials to warm to room temperature before opening and prepare solutions immediately before use.[1] 3. Carefully prepare buffers and verify the pH before starting the reaction. Consider a two-step pH procedure.[5] 4. Increase the molar ratio of EDC, NHS, and this compound to the protein. Perform a titration to find the optimal ratio.[1] |
| Protein Precipitation During Reaction | 1. Protein Instability: The protein is not stable under the required reaction conditions (pH, temperature). 2. High Organic Solvent Concentration: The stock solution of the biotin reagent (often in DMSO/DMF) is too concentrated in the final reaction volume.[1] 3. Over-Modification: A high degree of biotinylation can alter the protein's isoelectric point and solubility.[2] | 1. Perform the reaction at a lower temperature (e.g., 4°C).[1] 2. Keep the final volume of the added organic solvent stock solution low, typically less than 5-10% of the total reaction volume.[1] 3. Reduce the molar excess of the biotin reagent or decrease the reaction time to achieve a lower degree of labeling.[1] |
| Loss of Protein Activity | 1. Modification of Critical Residues: Biotinylation of carboxyl groups within the protein's active site or a critical binding interface.[1] | 1. Reduce the molar excess of the biotin reagent to achieve a lower, more controlled degree of labeling.[1] 2. If carboxyl groups are known to be critical for function, consider alternative labeling chemistries that target other residues (e.g., using an NHS-ester biotin to target amines).[1] |
| High Background in Downstream Assays | 1. Incomplete Removal of Unreacted Biotin: Excess free biotin reagent is present in the sample and competes for binding to avidin/streptavidin. | 1. Ensure thorough purification of the biotinylated protein. Use a desalting column (gel filtration) of the appropriate molecular weight cutoff or perform extensive dialysis against a suitable buffer (e.g., PBS).[1] |
Detailed Experimental Protocols
Protocol 1: Two-Step Biotinylation of a Protein using EDC/Sulfo-NHS
This protocol is a starting point for a 1 mL reaction containing 2 mg of a ~150 kDa protein (e.g., an IgG antibody). Molar ratios and incubation times should be optimized for each specific protein.
Materials:
-
Protein solution (1-10 mg/mL)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Protein Preparation:
-
Perform a buffer exchange to transfer your protein sample into the Activation Buffer. This removes any interfering substances.
-
Adjust the protein concentration to 2 mg/mL.
-
-
Reagent Preparation (Prepare Immediately Before Use):
-
EDC Stock (10 mg/mL): Dissolve 10 mg of EDC in 1 mL of ultrapure water.
-
Sulfo-NHS Stock (10 mg/mL): Dissolve 10 mg of Sulfo-NHS in 1 mL of ultrapure water.
-
This compound Stock (10 mg/mL): Dissolve 10 mg of this compound in 100 µL of DMSO, then add 900 µL of Activation Buffer.[1]
-
-
Activation Step:
-
Conjugation Step:
-
Immediately add a calculated amount of the this compound stock solution to the activated protein. A 20- to 50-fold molar excess of biotin over protein is a good starting point.[1]
-
Adjust the pH of the reaction to 7.2-7.5 by adding a small volume of PBS or another suitable buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
-
Quenching Step (Optional):
-
Purification:
-
Remove excess, unreacted biotin reagent and byproducts by applying the entire reaction mixture to a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[1]
-
Collect the purified biotinylated protein according to the manufacturer's instructions.
-
Protocol 2: Determination of Biotin Incorporation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation.
Procedure:
-
Prepare an Avidin/HABA premixed solution according to the manufacturer's instructions.
-
Measure the absorbance of the Avidin/HABA solution at 500 nm in a spectrophotometer cuvette. This is your initial reading.
-
Add a known volume (e.g., 100 µL) of your purified biotinylated protein sample to the cuvette and mix well.[1]
-
Incubate for 5-10 minutes until the absorbance reading is stable.[1]
-
Measure the absorbance at 500 nm again. This is your final reading.
-
Calculate the moles of biotin per mole of protein using the change in absorbance and the known molar extinction coefficient of the HABA/Avidin complex, following the specific formula provided by the assay kit manufacturer.[1]
References
preventing aggregation with Biotin-PEG3-C3-NH2 conjugates
Welcome to the Technical Support Center for Biotin-PEG3-C3-NH2 conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent aggregation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional molecule that consists of a biotin (B1667282) moiety, a 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine.[1][2] This structure makes it a versatile tool in biochemical research.[1] Its primary applications include serving as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and as a reagent for biotinylating biomolecules.[1][2] The primary amine allows for covalent attachment to molecules with carboxylic acids or activated esters.[1]
Q2: How does the PEG3 spacer in this compound help prevent aggregation?
The polyethylene glycol (PEG) spacer is a key component for preventing aggregation.[3] PEG is a hydrophilic, flexible polymer that, when conjugated to a protein, provides several benefits:
-
Enhanced Solubility: PEG is highly soluble in aqueous solutions, and attaching it to a protein can increase the overall solubility of the conjugate, making it less prone to precipitation.[3][4][5][6]
-
Steric Hindrance: The PEG chain creates a protective "shield" on the protein's surface. This physical barrier prevents protein molecules from getting close enough to each other to form aggregates.[3]
-
Masking Hydrophobicity: The hydrophilic PEG linker can mask the hydrophobicity of the biotin molecule or other conjugated payloads, reducing hydrophobic-hydrophobic interactions between molecules that lead to aggregation.[4][7]
Q3: What are the primary causes of aggregation when using this compound conjugates?
Aggregation of biotinylated molecules is a common issue that can arise from several factors:
-
Suboptimal Buffer Conditions: The pH and ionic strength of the reaction buffer are critical for protein stability. If the buffer's pH is close to the protein's isoelectric point (pI), its solubility will be at a minimum, increasing the likelihood of aggregation.[8][9][10][11] Both very low and very high salt concentrations can also promote aggregation.[10][12]
-
Over-labeling: Attaching too many biotin molecules to a protein can alter its surface properties, charge, and hydrophobicity, leading to aggregation.[8][9][10][12]
-
High Protein Concentration: Higher protein concentrations increase the probability of intermolecular interactions, which can lead to the formation of aggregates.[8][9][10][11]
-
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with activated forms of the conjugate, reducing labeling efficiency.[9][10][13]
-
Improper Reagent Handling: The reactive groups used to conjugate this compound (e.g., NHS esters formed from the amine) can be sensitive to moisture. Improper storage and handling can lead to hydrolysis and reduced reactivity.[14][15]
Q4: Can I use this compound directly to label my protein?
The terminal primary amine (-NH2) on this compound is not directly reactive with common functional groups on proteins under standard physiological conditions.[3] To conjugate it to a protein, the amine group can be reacted with a molecule containing a carboxylic acid (e.g., on aspartate or glutamate (B1630785) residues) using activators like EDC, or it can be used to react with an activated ester (e.g., an NHS ester) on a target molecule.[1]
Troubleshooting Guides
Issue 1: Visible precipitation or cloudiness in the solution during the conjugation reaction.
| Possible Cause | Recommended Solution |
| Suboptimal Buffer pH | Ensure the buffer pH is at least 1-2 units away from your protein's isoelectric point (pI).[11][12] For many NHS-ester based reactions, a pH range of 7.2-8.5 is optimal.[10][14] |
| High Protein/Reagent Concentration | Perform the reaction at a lower protein concentration (e.g., 0.5-2 mg/mL).[11] Add the dissolved biotinylation reagent dropwise to the protein solution while gently stirring to avoid high local concentrations.[8][16] |
| Inappropriate Buffer Composition | Use an amine-free buffer such as PBS or HEPES to avoid competing reactions.[9][10][13] |
| Solvent Shock | If the biotin reagent is dissolved in an organic solvent like DMSO, ensure the final concentration in the reaction mixture is low (typically <10%) to prevent protein denaturation.[14] |
Issue 2: The purified biotinylated protein aggregates during storage.
| Possible Cause | Recommended Solution |
| Improper Storage Temperature | For long-term storage, store the biotinylated protein at -80°C in single-use aliquots to avoid multiple freeze-thaw cycles.[12] |
| Oxidation of Cysteine Residues | If your protein contains free cysteines, oxidation can lead to intermolecular disulfide bonds. Include a reducing agent like DTT or TCEP in the storage buffer.[12] |
| Suboptimal Storage Buffer | The storage buffer should have a pH that ensures the stability of the biotinylated protein. Consider adding cryoprotectants like glycerol (B35011) (20-50%) for storage at -20°C.[12] |
Issue 3: Low biotinylation efficiency and inconsistent results.
| Possible Cause | Recommended Solution |
| Hydrolysis of Activated Reagent | If you are activating the amine on this compound or reacting it with an NHS-ester, be aware that NHS esters are moisture-sensitive.[14][15] Use anhydrous solvents for stock solutions and prepare them immediately before use.[14][15] |
| Suboptimal Molar Ratio | Empirically test a range of molar excess ratios of the biotin reagent to your protein (e.g., 5:1, 10:1, 20:1) to find the optimal balance between labeling efficiency and protein solubility.[9][10] |
| Competing Amines in Buffer | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine).[9][10][13] |
Experimental Protocols
General Protocol for Protein Biotinylation using an NHS-activated Biotin-PEG3 Reagent
This protocol assumes the use of a Biotin-PEG3 reagent with an N-Hydroxysuccinimide (NHS) ester, which is a common method for labeling primary amines on proteins.
Materials:
-
Protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.4)
-
Biotin-PEG3-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Protein Preparation: Ensure your protein is in an amine-free buffer like PBS at a concentration of 1-10 mg/mL.[14]
-
Reagent Preparation: Immediately before use, dissolve the Biotin-PEG3-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[14][17]
-
Biotinylation Reaction:
-
Calculate the volume of the biotin reagent stock solution needed to achieve the desired molar excess (a 20-fold molar excess is a common starting point).[14][17]
-
Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.[17]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[18]
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[17][18]
-
Purification: Remove excess, unreacted biotin reagent and byproducts using a desalting column or dialysis against a suitable storage buffer.[17][18]
Visual Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. adcreview.com [adcreview.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Reducing Non-Specific Binding of Biotin-PEGylated Proteins
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding of your biotin-PEGylated proteins, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of biotin-PEGylated proteins?
A1: Non-specific binding refers to the undesirable attachment of biotin-PEGylated proteins to surfaces or molecules other than their intended target (e.g., streptavidin or avidin).[1] This can lead to high background signals, reduced assay sensitivity, and ultimately, inaccurate data.[1]
Q2: What are the primary causes of non-specific binding?
A2: Several factors can contribute to non-specific binding:
-
Inadequate Blocking: Failure to sufficiently block all potential binding sites on a surface (like a microplate well or membrane) can leave it "sticky" to proteins.[1]
-
Hydrophobic and Ionic Interactions: Proteins can adhere to surfaces through non-specific hydrophobic or electrostatic forces.[1][2]
-
High Protein Concentration: Using an excessive concentration of your biotin-PEGylated protein increases the likelihood of low-affinity, non-specific interactions.[1]
-
Endogenous Biotin (B1667282): Some biological samples, particularly from tissues like the liver and kidney, contain naturally occurring biotin that can interfere with the assay.[1]
-
Quality of the Biotin-PEGylated Protein: Aggregates or impurities in your protein preparation can contribute to non-specific binding.[1]
-
Over-biotinylation: Excessive labeling of a protein with biotin can alter its physicochemical properties, leading to increased hydrophobicity and aggregation.[2]
Q3: How does PEGylation affect non-specific binding?
A3: Polyethylene glycol (PEG) is often used to reduce non-specific binding. The PEG chain creates a hydrophilic shield around the protein, which can sterically hinder non-specific interactions with surfaces.[3][4] It also increases the solubility of the conjugated protein.[3][5] However, PEGylation does not always completely eliminate non-specific binding and, in some cases, may not significantly reduce protein adsorption.[3][6]
Q4: What is endogenous biotin interference, and how can I prevent it?
A4: Endogenous biotin is naturally present in many biological samples and can bind to streptavidin or avidin (B1170675), leading to false-positive signals.[1][2] To mitigate this, you can use an avidin/biotin blocking step. This involves pre-incubating the sample with an excess of avidin to block the endogenous biotin, followed by the addition of free biotin to saturate any remaining biotin-binding sites on the avidin.[2][7]
Troubleshooting Guides
Issue 1: High Background Signal in an ELISA Experiment
High background can obscure your specific signal, leading to a poor signal-to-noise ratio. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Strategy |
| Inadequate Blocking | Optimize your blocking buffer. Experiment with different blocking agents (see Table 1), concentrations (e.g., 1-5% BSA), and incubation times (e.g., 1-2 hours at room temperature or overnight at 4°C).[1] |
| Suboptimal Reagent Concentration | Titrate the concentrations of your biotinylated detection antibody and streptavidin-conjugate to determine the optimal concentration that provides a high signal-to-noise ratio.[1] |
| Insufficient Washing | Increase the number of wash cycles (from 3 to 5 or more) and the volume of wash buffer.[1] Ensure complete aspiration of the buffer after each wash. Consider adding a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffer.[2] |
| Presence of Endogenous Biotin | If your samples are from biotin-rich tissues, use an avidin/biotin blocking kit to pre-treat them before adding them to the streptavidin-coated plate.[1] |
| Cross-reactivity of Streptavidin-Conjugate | Run a control experiment where the biotinylated primary antibody is omitted to check for non-specific binding of the streptavidin-conjugate.[1] |
Issue 2: High Levels of Non-Specific Proteins in a Pull-Down Assay
The presence of numerous non-specific proteins in your eluate can make it difficult to identify true interaction partners.
| Potential Cause | Troubleshooting Strategy |
| Non-Specific Binding to Beads | Pre-clear your cell lysate by incubating it with unconjugated streptavidin beads before adding your biotinylated "bait" protein.[7] This will remove proteins that non-specifically bind to the beads themselves. |
| Weak, Non-specific Interactions | Increase the stringency of your wash buffers by increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a non-ionic detergent (e.g., 0.1% Tween-20).[7] You can also vary the pH of the wash buffer.[7] |
| Unoccupied Biotin-Binding Sites on Streptavidin | After immobilizing your biotinylated protein, wash the beads with a solution of free biotin to block any remaining unoccupied biotin-binding sites on the streptavidin.[2][8] |
| Hydrophobic Interactions | Include a non-ionic detergent like Tween-20 or Triton X-100 in your binding and wash buffers to disrupt hydrophobic interactions.[2] |
Quantitative Data Summary
Table 1: Common Blocking Agents for Biotin-Streptavidin Based Assays
| Blocking Agent | Typical Concentration | Advantages | Considerations |
| Bovine Serum Albumin (BSA) | 1-5% in TBST or PBST | Preferred for biotin-avidin systems as it is generally biotin-free.[9] | Can have lot-to-lot variability. |
| Casein | 1-3% in TBS or PBS | May provide lower backgrounds than BSA. Recommended for applications using biotin-avidin complexes.[9] | |
| Non-fat Dry Milk | 5% in TBST or PBST | Inexpensive and effective for many applications. | Contains endogenous biotin and should be avoided in biotin-streptavidin detection systems.[1][2] |
| Fish Gelatin | 0.1-0.5% in TBS or PBS | Less likely to cross-react with mammalian antibodies. | |
| Commercial Protein-Free Blockers | Varies by manufacturer | Eliminates cross-reactivity issues with protein-based blockers.[10] | May be more expensive. |
Table 2: Common Buffer Additives to Reduce Non-Specific Binding
| Additive | Typical Concentration | Mechanism of Action |
| Sodium Chloride (NaCl) | 150-500 mM | Increases ionic strength, which can shield charged interactions.[11][12] |
| Tween-20 | 0.05-0.1% | Non-ionic detergent that disrupts hydrophobic interactions.[11][12] |
| Triton X-100 | 0.1-1% | Non-ionic detergent, stronger than Tween-20. |
| Polyethylene Glycol (PEG) | 1-5% | Creates a hydrophilic layer that sterically hinders non-specific binding. |
Experimental Protocols
Protocol 1: Pre-clearing Lysate for a Pull-Down Assay
This protocol is designed to remove proteins that non-specifically bind to streptavidin beads.
-
To 1 mL of cell lysate, add 20-50 µL of a 50% slurry of unconjugated streptavidin-agarose or magnetic beads.[7]
-
Incubate the mixture on a rotator for 1-2 hours at 4°C.[7]
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C for agarose (B213101) beads) or by using a magnetic stand for magnetic beads.[7]
-
Carefully collect the supernatant, which is your pre-cleared lysate.
-
Proceed with your pull-down experiment by adding your biotinylated bait protein to the pre-cleared lysate.
Protocol 2: General ELISA Protocol with a Biotinylated Detection Antibody
This protocol outlines the key steps for a sandwich ELISA using a biotinylated detection antibody and a streptavidin-HRP conjugate.
-
Coating: Coat a 96-well plate with the capture antibody diluted in an appropriate coating buffer. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with wash buffer (e.g., PBST or TBST).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well and incubate for 1-2 hours at room temperature.[1]
-
Washing: Aspirate the blocking buffer and wash the plate three times with wash buffer.[1]
-
Sample Incubation: Add 100 µL of your standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.[1]
-
Washing: Aspirate the samples and wash the plate five times with wash buffer. Increasing the number of washes at this step is critical.[1]
-
Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.[1]
-
Washing: Aspirate the detection antibody solution and wash the plate five times with wash buffer.[1]
-
Streptavidin-HRP Incubation: Add 100 µL of the diluted streptavidin-HRP conjugate to each well. Incubate for 30-60 minutes at room temperature, protected from light.[1]
-
Final Washing: Aspirate the streptavidin-HRP solution and wash the plate seven times with wash buffer.[1]
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate until sufficient color develops.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Read the absorbance at the appropriate wavelength.
Visualizations
Caption: A typical workflow for a sandwich ELISA using biotin-streptavidin detection.
Caption: A decision tree for troubleshooting high background signals in biotin-based assays.
Caption: Key factors contributing to non-specific binding in biotin-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 10. youtube.com [youtube.com]
- 11. nicoyalife.com [nicoyalife.com]
- 12. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
purification strategies for Biotin-PEG3-C3-NH2 conjugates
Welcome to the technical support center for Biotin-PEG3-C3-NH2 and its conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule composed of three key parts: a biotin (B1667282) moiety, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine (-NH2) connected by a three-carbon (C3) propylenediamine spacer.[1][2][3]
-
Biotin: Provides a high-affinity binding handle for avidin (B1170675) and streptavidin, which is fundamental for detection and purification.[2][3]
-
PEG3 Spacer: The hydrophilic PEG chain enhances the solubility of the conjugate in aqueous solutions, provides spatial separation between the biotin and the conjugated molecule, and minimizes steric hindrance.[1][2][3]
-
Primary Amine (-NH2): Acts as a reactive handle for covalent attachment to molecules containing carboxylic acids, activated esters (like NHS esters), or other amine-reactive functional groups.[2][4]
This versatile structure makes it a valuable tool in bioconjugation, drug delivery, and targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3]
Q2: What are the common strategies for purifying this compound conjugates?
The purification of the final conjugate is critical to remove unreacted starting materials, by-products, and residual solvents.[1] A combination of chromatographic techniques is typically employed. The primary methods include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used and highly effective method for purifying biotinylated molecules, separating components based on their hydrophobicity.[5][6] It is suitable for purifying the final conjugate from unreacted this compound and other synthesis-related impurities.[5]
-
Affinity Chromatography: This method leverages the strong and specific interaction between biotin and immobilized streptavidin or avidin.[7][8] It is particularly useful for purifying biotinylated proteins or peptides from a complex mixture, as the unreacted, non-biotinylated molecules will not bind to the resin.[7][8]
-
Size-Exclusion Chromatography (SEC) / Desalting: Techniques like using PD-10 or Zeba desalting columns are effective for removing small, unreacted biotin molecules from large biotinylated proteins.[4][9] This method separates molecules based on size.
-
Silica Gel Column Chromatography: This technique is often used to purify reaction intermediates during the synthesis of the this compound linker itself.[1][10]
Q3: How can I assess the purity and successful synthesis of my conjugate?
Verifying the identity and purity of the final product is a crucial step. The following analytical techniques are commonly used:
-
Mass Spectrometry (MS): Confirms the identity of the conjugate by verifying its molecular weight. A successful conjugation will show a mass shift corresponding to the addition of the this compound moiety.[5][7]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the conjugate.[6][11] A pure product will ideally show a single, sharp peak. The presence of multiple peaks can indicate impurities or degradation.[7]
-
Nuclear Magnetic Resonance (NMR): Provides detailed structural information to confirm the chemical structure of the synthesized conjugate.[5]
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method used to estimate the degree of biotinylation on a protein or antibody.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound conjugates.
Problem 1: Low Yield of Purified Biotinylated Product
Q: My final yield after purification is very low. What are the potential causes and how can I fix this?
A: Low yield is a common problem that can stem from issues in either the conjugation reaction or the purification process itself.[9]
Possible Causes & Solutions:
-
Inefficient Biotinylation Reaction:
-
Suboptimal pH: The reaction of an amine with an activated ester (like an NHS ester on a target molecule) is pH-dependent. Ensure the reaction buffer is within the optimal pH range, typically 7.0-9.0.[12] Buffers containing competing primary amines (e.g., Tris, glycine) must be avoided.[4][9]
-
Incorrect Molar Ratio: An insufficient molar excess of one reactant can lead to an incomplete reaction. A 20- to 50-fold molar excess of the biotin reagent over the protein is a common starting point for protein labeling.[4] This may need optimization.
-
Reagent Degradation: If conjugating to an NHS-ester activated molecule, remember that NHS esters are moisture-sensitive and can hydrolyze.[12] Use freshly prepared reagents.
-
-
Issues with Affinity Purification:
-
Steric Hindrance: The biotin tag on your molecule might be sterically hindered, preventing its efficient binding to the streptavidin resin.[7] The PEG3 spacer is designed to reduce this, but folding of large proteins can still be an issue.[7]
-
Column Overloading: Exceeding the binding capacity of the streptavidin column will cause the product to end up in the flow-through.[7] Ensure you are using an adequate amount of resin for your quantity of biotinylated material.
-
Harsh Wash Steps: Wash conditions that are too stringent can strip the bound conjugate from the column.[9]
-
-
Product Loss During HPLC Purification:
-
Precipitation: The conjugate may precipitate on the column if the mobile phase is not optimal. Ensure the sample is fully dissolved before injection.
-
Poor Peak Resolution: If the desired product peak overlaps significantly with impurity peaks, it can be difficult to collect a pure fraction without sacrificing yield. Optimize the HPLC gradient and mobile phase to improve separation.
-
Troubleshooting Workflow: Low Purification Yield
Caption: Troubleshooting decision tree for low purification yield.
Problem 2: Unexpected Peaks During HPLC Purification
Q: I see multiple or unexpected peaks in my RP-HPLC chromatogram. What could they be?
A: The presence of unexpected peaks is a common issue that can be attributed to several factors related to the synthesis or the analytical process itself.[7]
Possible Causes & Solutions:
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: Peaks corresponding to unreacted this compound or the molecule it was conjugated to are common.
-
By-products: Side reactions during the conjugation can create various impurities.[7] For example, hydrolysis of an activated ester on the target molecule before it reacts with the amine.
-
Solution: Use mass spectrometry to analyze the fractions corresponding to the unexpected peaks to identify their mass. This can help determine their origin. Ensure high purity of starting materials.
-
-
Conjugate-Related Issues:
-
Aggregation: The biotinylated product may aggregate, leading to broad or multiple peaks.[7]
-
Solution: Aggregation can sometimes be mitigated by adjusting the buffer conditions (e.g., pH, ionic strength) or including additives like Tween-20.[13] Dissolving the sample in a small amount of an organic co-solvent like DMSO or DMF before adding it to the aqueous mobile phase can also help.[13]
-
-
HPLC System Issues:
-
Contamination: The column or system may be contaminated from previous runs.
-
Solution: Run a blank gradient (mobile phase only) to check for system peaks. If present, flush the column and system thoroughly.
-
Problem 3: Poor Solubility or Precipitation of the Conjugate
Q: My biotinylated protein is precipitating during or after the reaction. How can I prevent this?
A: Precipitation is often caused by aggregation of the biotinylated molecule, which can result from changes in its physicochemical properties after conjugation.[13]
Possible Causes & Solutions:
-
Over-biotinylation: Attaching too many hydrophobic biotin molecules can decrease the overall solubility of a protein, leading to aggregation.[13]
-
Inappropriate Buffer Conditions:
-
Poor Solubility of the Biotin Reagent:
Data & Protocols
Table 1: Comparison of Common Purification Strategies
| Purification Method | Principle | Advantages | Disadvantages | Best For |
| Reverse-Phase HPLC | Separation by hydrophobicity | High resolution and purity; excellent for removing closely related impurities.[6] | Requires specialized equipment; organic solvents can denature some proteins. | Purifying small molecule conjugates; final polishing step for high purity. |
| Affinity Chromatography | Specific binding of biotin to streptavidin/avidin | Highly specific; can purify from complex mixtures in a single step.[7] | Elution requires harsh conditions (e.g., low pH) which can damage the target molecule[7]; resin can be expensive. | Purifying biotinylated proteins/antibodies from cell lysates or reaction mixtures.[4] |
| Size-Exclusion / Desalting | Separation by molecular size | Mild conditions, preserves protein activity; good for buffer exchange.[4] | Low resolution; cannot separate molecules of similar size (e.g., aggregated vs. monomeric protein). | Quickly removing small molecules (e.g., unreacted biotin) from large proteins.[4][9] |
Experimental Protocol 1: General RP-HPLC Purification
This protocol provides a general method for the purification of a biotinylated small molecule or peptide. Parameters must be optimized for each specific conjugate.
-
Sample Preparation: Dissolve the crude product from the conjugation reaction in a minimal amount of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile (B52724) with 0.1% TFA).[1] Centrifuge the sample to remove any insoluble material.
-
Column & System Equilibration: Equilibrate a C18 reverse-phase column with the initial mobile phase until a stable baseline is achieved.[6]
-
Injection & Chromatography: Inject the prepared sample onto the column.[1]
-
Elution: Elute the bound components using a linear gradient of acetonitrile in water, with both solvents containing 0.1% trifluoroacetic acid (TFA).[1] A typical gradient might be 5% to 95% acetonitrile over 30-40 minutes.
-
Fraction Collection: Collect fractions corresponding to the product peak, which can be identified using a UV detector (e.g., at 210-220 nm).[14]
-
Analysis & Processing: Analyze the collected fractions for purity using analytical HPLC and confirm identity with mass spectrometry. Pool the pure fractions and remove the solvent via lyophilization.
Protocol 2: Affinity Purification of a Biotinylated Protein
This protocol is for capturing a biotinylated protein from a reaction mixture using streptavidin-agarose resin.
-
Resin Equilibration: Prepare a slurry of streptavidin-agarose resin. Equilibrate the resin by washing it three times with a binding/wash buffer (e.g., PBS, pH 7.4).[7]
-
Binding: Add the crude biotinylation reaction mixture to the equilibrated resin. Incubate for 1-2 hours at room temperature (or overnight at 4°C) with gentle end-over-end mixing to allow the biotinylated protein to bind to the resin.[8]
-
Washing: Pellet the resin by gentle centrifugation (e.g., 500 x g for 1 minute) and discard the supernatant, which contains unbound material.[7] Wash the resin three to five times with 10 bed volumes of wash buffer to remove non-specifically bound impurities.[7]
-
Elution: Elute the bound protein using a harsh elution buffer. Common strategies include:
-
Low pH Elution: Use a buffer such as 0.1 M glycine-HCl, pH 2.5-2.8.[7] Incubate for 5-10 minutes, then centrifuge and collect the supernatant. Repeat 2-3 times and immediately neutralize the pooled fractions with a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5) to preserve protein activity.[7]
-
Competitive Elution: Use a high concentration of free biotin (e.g., 5-10 mM) in PBS, often combined with heating (e.g., 95°C for 5 minutes), to competitively displace the bound protein.[7]
-
-
Post-Elution Processing: Remove the elution buffer components (e.g., glycine, free biotin) from the purified protein using a desalting column or dialysis.[7]
Visualized Workflows
General Synthesis and Purification Workflow ```dot
Caption: Workflow for protein biotinylation and affinity purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cellmosaic.com [cellmosaic.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. CN101504393A - HPLC measuring method for d-biotin and its impurity content - Google Patents [patents.google.com]
Technical Support Center: Conjugating Biotin-PEG3-C3-NH2 to Hydrophobic Molecules
Welcome to the technical support center for biotinylation of hydrophobic molecules. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges during the conjugation of Biotin-PEG3-C3-NH2.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for conjugating this compound to a hydrophobic molecule?
The conjugation typically involves a nucleophilic acyl substitution reaction. The this compound contains a terminal primary amine (-NH2) that acts as a nucleophile.[1] This amine attacks an electrophilic functional group on the hydrophobic molecule, most commonly an N-hydroxysuccinimide (NHS) ester that has been used to activate a carboxyl group.[1][2] This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1][]
Caption: Reaction of this compound with an NHS-ester activated molecule.
Q2: What is the purpose of the PEG3 linker in the this compound reagent?
The polyethylene (B3416737) glycol (PEG) spacer is critical for several reasons, especially when working with hydrophobic molecules:
-
Enhanced Solubility: The hydrophilic PEG linker significantly increases the water solubility of the biotinylation reagent and, importantly, the final biotinylated molecule.[4][5][6] This helps to prevent aggregation, which is a common problem with hydrophobic compounds in aqueous buffers.[6]
-
Minimized Steric Hindrance: The flexible PEG spacer arm provides physical separation between the biotin (B1667282) moiety and the conjugated molecule.[4][6][7] This ensures the biotin remains accessible for efficient binding to streptavidin or avidin, which is crucial for downstream applications like purification or detection.[4][5]
-
Reduced Non-Specific Binding: PEG is known to reduce non-specific hydrophobic and ionic interactions, which can lower background signals in assays.[6][8]
Q3: What are the optimal reaction conditions (pH, solvent) for this conjugation?
Optimizing reaction conditions is crucial for high efficiency.
-
pH: The reaction between a primary amine and an NHS ester is highly pH-dependent.[9][10] The optimal range is typically between pH 7.2 and 8.5.[1][][10] A pH of 8.3-8.5 is often recommended as a starting point because at lower pH values the amine is protonated and less reactive, while at pH values above 8.5, the NHS ester is prone to rapid hydrolysis.[1][9]
-
Solvent: Since many hydrophobic molecules have poor solubility in aqueous buffers, a water-miscible organic co-solvent is often required.[11] High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are preferred for dissolving the NHS-ester activated molecule before adding it to the reaction buffer.[1][9][12] It is critical to keep the final concentration of the organic solvent in the reaction mixture low (typically below 10%) to avoid denaturation or precipitation of biomolecules like proteins.[2][4]
Q4: Which buffers should I use and which should I avoid?
It is critical to use an amine-free buffer.[1] Primary amines present in buffers like Tris or glycine (B1666218) will compete with the this compound, reacting with the NHS ester and significantly reducing conjugation efficiency.[2][10][13]
| Recommended Buffers | Buffers to Avoid |
| PBS (Phosphate-Buffered Saline) | Tris |
| HEPES | Glycine |
| Borate Buffer | Any buffer containing primary amines |
| Bicarbonate Buffer |
Troubleshooting Guide
This guide addresses the most common issues encountered during the biotinylation of hydrophobic molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
Technical Support Center: Improving the Solubility of Biotin-PEG3-C3-NH2 Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when labeling proteins with Biotin-PEG3-C3-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it impact protein solubility?
This compound is a biotinylation reagent that contains a biotin (B1667282) molecule, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine group.[1] The primary amine allows for the covalent attachment of the biotin tag to proteins, typically by targeting carboxyl groups on aspartic and glutamic acid residues via EDC/NHS chemistry.[2] The integrated PEG3 spacer is a hydrophilic linker designed to enhance the water solubility of the labeled protein and reduce steric hindrance, which can improve the accessibility of the biotin for binding to avidin (B1170675) or streptavidin.[1][3] While the PEG linker is intended to improve solubility, issues can still arise depending on the protein and experimental conditions.[3]
Q2: Why is my protein precipitating after labeling with this compound?
Protein precipitation post-biotinylation is a common issue that can be attributed to several factors:
-
Over-biotinylation: Attaching an excessive number of biotin molecules can alter the protein's surface charge and increase its hydrophobicity, leading to aggregation and precipitation.[4][5]
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer are critical for protein solubility.[4] If the buffer's pH is close to the protein's isoelectric point (pI), the protein's net charge will be minimal, reducing electrostatic repulsion between molecules and increasing the likelihood of aggregation.[4][5]
-
High Protein Concentration: Higher protein concentrations can increase the frequency of intermolecular interactions, which can promote aggregation, especially after the addition of biotin labels.[4][5]
-
Inherent Protein Instability: The target protein itself may be naturally prone to aggregation, and the biotinylation process can exacerbate this instability.[4]
-
Organic Solvent Concentration: If the this compound is dissolved in an organic solvent like DMSO or DMF, adding a large volume to the aqueous protein solution can cause the protein to precipitate.[2][6]
Q3: Can additives be used to improve the solubility of my biotinylated protein?
Yes, various additives can be included in the buffer to help maintain protein solubility and stability.[4] These are often referred to as excipients or stabilizers.
Q4: What is the optimal molar ratio of this compound to protein?
The ideal molar ratio is protein-dependent and should be determined empirically. A common starting point is a 10- to 100-fold molar excess of the biotin reagent to the protein.[2] For proteins at a concentration of 2-10 mg/mL, a 12-fold or greater molar excess is a general guideline, while for protein concentrations at or below 2 mg/mL, a 20-fold or greater molar excess is recommended.[7] It is highly advisable to perform a titration experiment to find the optimal ratio that achieves sufficient labeling without causing precipitation.[4]
Q5: How can I remove unreacted this compound after the labeling reaction?
Excess, unreacted biotinylation reagent can be removed using several standard laboratory techniques:
-
Dialysis or Buffer Exchange: This is an effective method for removing small molecules from a protein solution.[4]
-
Size Exclusion Chromatography (SEC): Gel filtration columns can efficiently separate the larger biotinylated protein from the smaller, unreacted biotin molecules.[4]
Troubleshooting Guides
Issue 1: Protein Precipitates Immediately After Adding Biotinylation Reagents
If you observe immediate precipitation upon addition of this compound and coupling reagents (EDC/NHS), consider the following causes and solutions.
| Possible Cause | Suggested Solution |
| Localized High Reagent Concentration | Add the biotin reagent stock solution dropwise while gently stirring or vortexing the protein solution to ensure even distribution.[8] |
| High Concentration of Organic Solvent | Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the biotin reagent is low, ideally below 10% of the total reaction volume.[2][6] |
| Incompatible Buffer pH | For EDC/NHS chemistry, the activation of carboxyl groups is most efficient at a pH of 4.7-6.0, while the subsequent conjugation to the amine is more efficient at a pH of 7.0-8.0.[2] Ensure your protein is stable in this pH range. |
| Protein Instability | Perform the labeling reaction at a lower temperature, such as 4°C, for a longer duration to minimize protein denaturation and aggregation.[2][6] |
Issue 2: Labeled Protein is Initially Soluble but Aggregates Over Time or After Freeze-Thaw Cycles
For proteins that are soluble immediately after biotinylation but precipitate during storage or after freeze-thaw cycles, the following strategies can improve long-term stability.
| Possible Cause | Suggested Solution |
| Inadequate Storage Buffer | Optimize the pH and ionic strength of the storage buffer. A slightly basic pH (around 8.0-8.5) can sometimes improve stability.[4] |
| Lack of Stabilizers | Add cryoprotectants or stabilizers to the storage buffer. These can help maintain the protein's native conformation.[4] |
| Over-biotinylation | Reduce the molar excess of the biotinylation reagent in the labeling reaction to decrease the degree of labeling and minimize surface hydrophobicity.[5] |
| Multiple Freeze-Thaw Cycles | Aliquot the biotinylated protein into smaller, single-use volumes to avoid repeated freezing and thawing. |
Data Presentation
Table 1: Recommended Additives for Improving Protein Solubility
| Additive Class | Examples | Typical Concentration | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 5-10% (w/v) | Stabilize protein structure by replacing water molecules at the protein surface.[4] |
| Polyols | Glycerol | 5-50% (v/v) | Acts as an osmolyte, stabilizing protein structure and increasing solution viscosity.[4] |
| Amino Acids | Arginine, Glutamate | 0.1 - 2 M | Can reduce protein surface hydrophobicity and suppress protein-protein interactions.[5] |
| Non-denaturing Detergents | Triton X-100, NP-40 | 0.1% - 1% (v/v) | Can help solubilize proteins, particularly those with hydrophobic regions.[4] |
Table 2: Recommended Reaction Conditions for this compound Labeling (via EDC/NHS chemistry)
| Parameter | Recommended Range | Notes |
| Reaction pH | Activation: 4.7 - 6.0Conjugation: 7.0 - 8.0 | EDC/NHS chemistry is most efficient for carboxyl activation at a slightly acidic pH.[2] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can minimize protein degradation during longer incubation times.[2] |
| Incubation Time | Activation: 15-30 minConjugation: 2-12 hours | Longer incubation can increase efficiency but also risks protein instability.[2] |
| Molar Excess (Biotin:Protein) | 10:1 to 100:1 | This must be optimized for each specific protein. Higher ratios may be needed for dilute protein solutions.[2] |
| Molar Excess (EDC:Protein) | 20:1 to 200:1 | A high excess is necessary to drive the reaction and outcompete hydrolysis of the active intermediate.[2] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Protein Preparation:
-
Reagent Preparation:
-
Immediately before use, prepare stock solutions of EDC and NHS in an appropriate buffer (e.g., MES).
-
Dissolve the this compound in an organic solvent like DMSO or DMF, or directly in the reaction buffer if it is soluble.[2]
-
-
Activation Step:
-
Add EDC and NHS to the protein solution. A 2- to 10-fold molar excess over the protein is a common starting point.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[2]
-
-
Conjugation Step:
-
Quenching Step (Optional):
-
To stop the reaction, add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 10-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.[2]
-
-
Purification:
-
Remove the excess, unreacted biotinylation reagent and byproducts using a desalting column or dialysis.[4]
-
Visualizations
Caption: Workflow for this compound protein labeling.
Caption: Troubleshooting logic for protein precipitation.
References
Technical Support Center: Biotin-PEG3-C3-NH2 Conjugation
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on quenching Biotin-PEG3-C3-NH2 conjugation reactions, complete with troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching a this compound conjugation reaction?
Quenching is a critical step to stop the biotinylation reaction. When conjugating this compound to a molecule (e.g., a protein with carboxyl groups activated by EDC/NHS), there is often an excess of the biotinylating reagent. Quenching neutralizes this excess reagent, preventing the non-specific labeling of other molecules in subsequent steps of your experiment.[1] Failure to quench can lead to inaccurate results and high background signals in downstream applications like Western blots or ELISAs.[1][2]
Q2: What are the most common and effective quenching agents for this type of reaction?
The most effective quenching agents are molecules that contain primary amines.[3] These amines react with the excess activated esters (e.g., NHS esters) on your target molecule, rendering them inert.[1] The most widely used quenching buffers include:
-
Tris (tris(hydroxymethyl)aminomethane): A common and highly effective quenching agent.[2][3][4]
-
Glycine (B1666218): Another excellent option for quenching biotinylation reactions.[2][3][5]
-
Hydroxylamine: Also used as a quenching reagent.[1]
Q3: At what concentration should I use the quenching agent?
The final concentration of the quenching agent should be sufficient to completely consume any unreacted biotinylation reagent. The recommended final concentrations are:
| Quenching Agent | Recommended Final Concentration |
| Tris | 20-100 mM[3][6] |
| Glycine | 50-100 mM[2][3] |
Q4: How long should the quenching reaction be incubated?
A short incubation period is typically sufficient to ensure the complete neutralization of excess reactive groups. A standard incubation time is 15-30 minutes at room temperature.[3][6]
Q5: Besides quenching, how can I remove the excess, unreacted biotinylation reagent?
After quenching, it is crucial to remove both the quenched and unreacted biotin (B1667282) to prevent interference in downstream applications that utilize streptavidin binding.[6] Common methods for removal include:
-
Desalting Columns/Size-Exclusion Chromatography: Very effective for separating the larger, biotinylated molecule from smaller, unreacted biotin molecules.[3]
-
Dialysis: A suitable method for removing small molecules from larger proteins.[3]
-
Tangential Flow Filtration (TFF): Appropriate for larger sample volumes.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in downstream assays (e.g., Western blot) | Insufficient Quenching: The biotinylation reaction may not have been effectively stopped, leading to the labeling of other proteins after cell lysis or during subsequent steps.[2] | Ensure the quenching agent is added promptly after the biotinylation step and that its final concentration is within the recommended range (e.g., 50-100 mM for glycine or Tris).[2] |
| Ineffective Removal of Excess Biotin: Free biotin in the sample competes with your biotinylated protein for binding to streptavidin, leading to reduced signal and potentially higher background. | After quenching, use a desalting column or dialysis to thoroughly remove all traces of unreacted biotin.[3][6] | |
| Low yield of biotinylated protein | Premature Quenching: The quenching agent was added before the conjugation reaction was complete. | Optimize your conjugation incubation time before adding the quenching buffer. |
| Use of Amine-Containing Buffers During Conjugation: Buffers like Tris or glycine will compete with your target molecule for reaction with the activated esters if present during the conjugation step.[7][8] | Ensure your conjugation reaction is performed in an amine-free buffer such as PBS, MES, or HEPES.[8] | |
| Precipitation of the conjugated protein | Incorrect pH: The pH of the quenching buffer or the final reaction mixture is near the isoelectric point (pI) of your protein. | Adjust the pH of your quenching buffer to be compatible with your protein's stability and solubility, ensuring it is not close to the pI.[8] |
Experimental Protocols
Protocol: Quenching this compound Conjugation to an NHS-activated Protein
This protocol assumes you have completed the conjugation of this compound to your protein of interest that has been activated with an NHS ester.
Materials:
-
Biotinylation reaction mixture
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Desalting column (e.g., PD-10) or dialysis cassette
-
Storage buffer (e.g., PBS)
Procedure:
-
Prepare the Quenching Buffer: Have a stock solution of 1 M Tris-HCl, pH 7.5, or 1 M Glycine ready.
-
Add Quenching Agent: Add the quenching buffer to your biotinylation reaction mixture to achieve a final concentration of 50-100 mM. For example, add 50 µL of 1 M Tris-HCl to a 1 mL reaction volume for a final concentration of 50 mM.
-
Incubate: Gently mix and incubate the reaction for 15-30 minutes at room temperature.[3][6]
-
Purification:
-
Desalting Column: Equilibrate a desalting column with your desired storage buffer. Apply your quenched reaction mixture to the column and centrifuge according to the manufacturer's instructions. The purified, biotinylated protein will be in the eluate.[3]
-
Dialysis: Transfer the quenched reaction mixture to a dialysis cassette and dialyze against your storage buffer for several hours to overnight, with multiple buffer changes.
-
Visualizing the Workflow
Caption: Workflow for biotin conjugation, quenching, and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Navigating Steric Hindrance with Biotin-PEG Linkers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on navigating the complexities of steric hindrance associated with the use of biotin-PEG linkers in your experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed protocols to optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of biotin-PEGylation, and why is it a concern?
A1: Steric hindrance refers to the spatial obstruction that occurs when the size and shape of a molecule impede a chemical reaction or molecular interaction.[1] In biotin-PEGylation, the bulky nature of a target biomolecule (e.g., an antibody) can physically block the biotin (B1667282) moiety from accessing the deep binding pocket of streptavidin or avidin.[2][3] This is a significant concern as it can lead to weak or no signal in binding assays, low yields in affinity purification, and inaccurate quantification.[4][5]
Q2: What is the purpose of the PEG spacer in a Biotin-PEG linker?
A2: The polyethylene (B3416737) glycol (PEG) spacer in a biotin-PEG linker acts as a flexible, hydrophilic arm that introduces distance between the biotin and the conjugated molecule.[4][6] This spacer is crucial for overcoming steric hindrance by allowing the biotin to extend away from the biomolecule's surface, enabling more efficient binding to streptavidin.[3][7][8] Additionally, PEGylation can increase the solubility and stability of the labeled molecule in aqueous solutions and reduce non-specific binding.[9][10][11]
Q3: How do I choose the most appropriate PEG linker length for my experiment?
A3: The optimal PEG linker length is application-dependent and often requires empirical determination.[1][7]
-
Short PEG Chains (e.g., 2-6 units): These are suitable when steric hindrance is not a major concern or when close proximity between the biotin and the target molecule is desired.[12][13]
-
Long PEG Chains (e.g., 12-24 units): Longer chains offer greater flexibility and are more effective at overcoming significant steric hindrance, making them ideal for large proteins or crowded molecular environments.[4][12] However, excessively long linkers can sometimes lead to a slight decrease in binding affinity or even self-hindrance where the PEG chain folds back and obstructs the biotin.[10]
Q4: Can the PEG linker itself cause steric hindrance?
A4: Yes, while PEG linkers are designed to reduce steric hindrance, an excessively long or inappropriately chosen linker can itself become a source of obstruction.[10] This phenomenon, sometimes referred to as "PEG crowding," can limit the number of biotinylated molecules that can bind to a single streptavidin tetramer or even mask the biotin's binding site.[1][10]
Q5: What factors other than linker length can influence biotin-streptavidin binding?
A5: Several factors can impact the robust biotin-streptavidin interaction:
-
pH and Temperature: The complex is stable over a wide range of pH and temperatures, but extreme conditions can cause dissociation.[4]
-
Presence of Free Biotin: High concentrations of free biotin in a sample will compete with your biotinylated molecule for binding to streptavidin, leading to reduced signal or yield.[4]
-
Degree of Biotinylation: Over-labeling a protein can lead to aggregation and precipitation, and can also introduce steric hindrance if multiple biotin-PEG linkers are in close proximity.[14]
Troubleshooting Guides
Problem 1: Weak or No Signal in a Biotin-Streptavidin Based Assay (e.g., ELISA, Western Blot)
| Possible Cause | Recommended Solution |
| Inefficient Biotinylation | Verify the degree of biotinylation using an assay like the HABA assay.[4][11] Optimize the labeling reaction by ensuring the buffer is amine-free (e.g., PBS at pH 7.2-8.5), using a fresh biotin-PEG-NHS ester reagent, and titrating the molar excess of the reagent (a 10-20 fold excess is a good starting point).[11][14] |
| Steric Hindrance | If biotinylation is successful, steric hindrance is a likely culprit. Switch to a longer PEG linker (e.g., from PEG4 to PEG8, PEG12, or PEG24) to provide more distance between the biotin and the biomolecule.[4][5] |
| Presence of Free Biotin | Ensure that all unreacted biotin has been removed after the labeling reaction through purification methods like dialysis or size-exclusion chromatography (e.g., desalting columns).[4][13][14] |
| Suboptimal Assay Conditions | Increase incubation times during the assay to allow for more binding to occur.[4] Ensure all reagents, including streptavidin conjugates, are active and used at the optimal concentration.[15] |
| Hydrolyzed Reagent | NHS-ester reagents are moisture-sensitive.[11] Ensure they are stored correctly (desiccated at -20°C) and that stock solutions in anhydrous solvents like DMSO or DMF are freshly prepared.[14] |
Problem 2: High Background Signal in an Assay
| Possible Cause | Recommended Solution |
| Non-specific Binding | Optimize the blocking step with an appropriate blocking buffer (e.g., BSA or casein).[4] Increasing the ionic strength of your buffers (e.g., with ~0.5 M NaCl) can reduce non-specific electrostatic interactions.[4] Consider using streptavidin instead of avidin, as it generally exhibits lower non-specific binding.[4] |
| Endogenous Biotin | Some samples, particularly cell lysates, contain naturally biotinylated proteins.[15] Use an avidin/biotin blocking kit to mask this endogenous biotin before adding your biotinylated probe.[15][16] |
| Unreacted Biotinylation Reagent | After the biotinylation reaction, quench any unreacted NHS esters with an amine-containing buffer like Tris or glycine.[4] Purify the labeled molecule to remove any remaining free biotin-PEG reagent.[1] |
Problem 3: Low Yield in Affinity Purification
| Possible Cause | Recommended Solution |
| Inefficient Biotinylation | As with low signal, confirm successful biotinylation before proceeding with the purification.[11] |
| Poor Binding to Streptavidin Resin | Ensure you are not overloading the resin; check the manufacturer's specifications for binding capacity.[11] Be aware that the binding capacity for a large biotinylated protein will be lower than for free biotin due to steric hindrance.[11] |
| Steric Hindrance | The biotin on your target molecule may be inaccessible to the streptavidin on the beads. Use a longer PEG linker to improve accessibility.[11] |
| Wash Steps are Too Stringent | While stringent washes are necessary to reduce non-specific binding, overly harsh conditions can elute your target molecule.[17] Optimize wash buffers by adjusting salt and detergent concentrations. |
| Inefficient Elution | If using competitive elution with free biotin, ensure the concentration is sufficient and the incubation time is adequate. For denaturing elution (e.g., boiling in SDS-PAGE sample buffer), ensure complete elution from the beads.[17] |
Data Presentation
The choice of PEG linker length involves a trade-off between minimizing steric hindrance and maintaining optimal binding kinetics. While longer linkers provide greater flexibility, excessively long linkers can sometimes lead to a slight decrease in binding affinity.
Table 1: Impact of PEG Linker Length on Binding Affinity
| PEG Linker Length | Approximate Spacer Arm Length (Å) | Key Finding | Application Context |
|---|---|---|---|
| No Linker | ~9 | Baseline for comparison. | Direct Biotinylation |
| PEG4 | ~27.9 | Often provides a good balance between reducing steric hindrance and maintaining high affinity. | General Labeling |
| PEG5 | ~30.2 | Identified as optimal for enriching target proteins in an affinity pulldown assay.[7] | Affinity Pulldown |
| PEG8 | ~40 | Can improve pharmacokinetic profiles of bioconjugates.[2] | In vivo studies |
| PEG12 | ~54 | Offers significant flexibility for overcoming steric hindrance with large molecules. | Immunoassays |
| Very Long PEG Chains | >95 | May lead to a slight decrease in binding affinity (higher Kd) and can cause "PEG crowding".[4][10] | Surface Modification |
Experimental Protocols
Protocol 1: Comparative Biotinylation of an Antibody with Different PEG Linker Lengths
This protocol outlines a method for labeling an antibody with biotin-PEGn-NHS esters of varying PEG lengths (e.g., n=4, 8, 12) to empirically determine the optimal linker for a specific application.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Biotin-PEGn-NHS ester reagents (e.g., Biotin-PEG4-NHS, Biotin-PEG8-NHS, etc.).
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Desalting columns for buffer exchange.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.[13]
-
Biotin-PEG-NHS Ester Stock Solution Preparation: Immediately before use, dissolve each Biotin-PEGn-NHS ester in DMSO or DMF to a final concentration of 10 mM.[7] Do not store aqueous solutions of NHS esters as they are prone to hydrolysis.[13]
-
Biotinylation Reaction: Add a 20-fold molar excess of the Biotin-PEGn-NHS ester stock solution to the antibody solution.[7][13] It is recommended to test a range of molar ratios to determine the optimal degree of labeling.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[7][13]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[7][13]
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column equilibrated with your desired storage buffer.[7][13]
-
Characterization: Determine the degree of biotinylation for each linker length using a HABA assay or a similar method.[4][11]
Protocol 2: Comparative ELISA to Evaluate Steric Hindrance
This protocol can be used to compare the binding efficiency of the antibodies biotinylated with different PEG linker lengths from Protocol 1.
Materials:
-
Antigen-coated microplate.
-
Blocking buffer (e.g., 3-5% BSA in PBST).
-
Biotinylated antibodies (from Protocol 1).
-
Streptavidin-HRP conjugate.
-
TMB substrate.
-
Stop solution (e.g., 2 N H₂SO₄).
-
Wash buffer (e.g., PBST).
Procedure:
-
Blocking: Block the antigen-coated plate with blocking buffer for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add serial dilutions of each biotinylated antibody to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP diluted in blocking buffer to all wells and incubate for 30-60 minutes at room temperature.[9]
-
Washing: Wash the plate five times with wash buffer.[9]
-
Substrate Development: Add TMB substrate and incubate in the dark until a blue color develops.[9]
-
Stopping the Reaction: Add stop solution to each well.[9]
-
Measurement: Read the absorbance at 450 nm using a plate reader.[9]
-
Data Analysis: Compare the signal intensity (absorbance) generated by the antibodies with different PEG linker lengths. A higher signal at a given antibody concentration suggests better accessibility of the biotin moiety and less steric hindrance.[9]
Visualizations
Caption: Overcoming steric hindrance with a PEG linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Biotin-PEG3-C3-NH2 to Protein Conjugation
Welcome to the technical support center for optimizing the molar ratio of Biotin-PEG3-C3-NH2 to your target protein. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and offer detailed protocols for successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it label proteins?
This compound is a biotinylation reagent that contains a biotin (B1667282) molecule, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine group (-NH2).[1] The primary amine allows for its covalent attachment to proteins by targeting the carboxyl groups (-COOH) found on aspartic acid, glutamic acid residues, and the C-terminus of the polypeptide chain.[2] This reaction is typically mediated by a carbodiimide (B86325) crosslinker like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with N-hydroxysuccinimide (NHS) or sulfo-NHS to enhance efficiency.[2]
Q2: What is the purpose of the PEG3 spacer arm?
The hydrophilic PEG3 spacer arm offers several advantages in bioconjugation.[1] It increases the solubility of the biotinylated protein, which can help prevent aggregation.[3] Furthermore, the spacer arm reduces steric hindrance, allowing the biotin moiety to bind more efficiently to avidin (B1170675) or streptavidin in downstream applications.[1][3]
Q3: What is the recommended starting molar ratio of this compound to protein?
A common starting point is a 20- to 50-fold molar excess of the biotin reagent to the protein.[2] However, the optimal ratio is highly dependent on the specific protein, its concentration, and the number of available carboxyl groups.[4] It is strongly recommended to perform a titration experiment with a range of molar ratios to determine the optimal condition for your specific experiment.[4]
Q4: How does protein concentration affect the required molar ratio?
Lower protein concentrations generally require a higher molar excess of the biotinylation reagent to achieve a sufficient degree of labeling.[5] This is due to the concentration-dependent nature of the reaction kinetics. For efficient labeling, protein concentrations are ideally between 1-10 mg/mL.[6][7]
Q5: What are the consequences of a suboptimal molar ratio?
-
Too Low (Under-biotinylation): This can result in a weak or no signal in downstream applications like Western blotting, ELISAs, or pull-down assays.[5]
-
Too High (Over-biotinylation): This can lead to protein precipitation and loss of your sample.[5][8] It may also cause steric hindrance or modify critical carboxyl groups, potentially reducing the protein's biological activity.[2][5]
Q6: Which buffers should I use for this conjugation reaction?
It is critical to use a buffer that is free of primary amines and carboxylates, which would compete in the reaction.[2]
-
Activation Step (with EDC/NHS): An acidic pH is most efficient for activating carboxyl groups. A common choice is MES buffer (100 mM MES, 150 mM NaCl, pH 4.7-6.0).[2]
-
Conjugation Step (amine coupling): This step is more efficient at a neutral to slightly basic pH (pH 7.0-8.0).[2]
Q7: How can I determine the degree of biotinylation after the reaction?
The most common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[6][9] This colorimetric assay measures the displacement of HABA from an avidin-HABA complex by the biotin on your protein, leading to a decrease in absorbance at 500 nm which can be used to calculate the moles of biotin per mole of protein.[6][10]
Troubleshooting Guide
This guide addresses common problems encountered during the biotinylation of proteins with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Biotinylation | Inactive EDC or Biotin reagent due to hydrolysis. | Use fresh reagents. Prepare EDC and NHS solutions immediately before use.[2] Store biotin reagents desiccated at -20°C and allow them to warm to room temperature before opening.[9][11] |
| Presence of primary amines or carboxyls in the buffer (e.g., Tris, Glycine (B1666218), Acetate). | Perform buffer exchange into an appropriate buffer like MES or PBS using a desalting column or dialysis.[2] | |
| Insufficient molar excess of reagents. | Increase the molar ratio of EDC, NHS, and the biotin reagent to the protein.[2] A high molar excess of EDC is often required to drive the reaction.[2] | |
| Suboptimal reaction pH. | Ensure the activation step is performed at pH 4.7-6.0 and the conjugation step at a higher pH if performing a two-step reaction.[2] A compromise pH of 6.0-7.5 can be used for a one-step reaction.[9] | |
| Protein Precipitation | Protein is unstable under the reaction conditions. | Perform the reaction at a lower temperature (e.g., 4°C).[2] |
| High concentration of organic solvent (DMSO/DMF) from the biotin stock solution. | Keep the volume of the added biotin stock solution low, ideally less than 5-10% of the total reaction volume.[2] | |
| Over-biotinylation. | Reduce the molar excess of the biotin reagent.[12] | |
| Loss of Protein Activity | Biotinylation of critical carboxyl groups in the protein's active site or binding domains. | Reduce the molar ratio of the biotin reagent to decrease the degree of labeling.[5] If the issue persists, consider alternative labeling chemistries that target different functional groups.[5] |
Experimental Protocols
Protocol 1: Two-Step Biotinylation of a Protein using EDC/NHS Chemistry
This protocol is a general guideline and should be optimized for your specific protein.
Materials:
-
Protein to be labeled (1-10 mg/mL in MES Buffer)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 100 mM MES, 150 mM NaCl, pH 4.7-6.0
-
Anhydrous DMSO or DMF
-
Quenching Buffer (Optional): 1 M Glycine or Tris, pH 7.5
-
Desalting columns for buffer exchange and purification
Procedure:
-
Protein Preparation:
-
Ensure your protein is in an amine-free and carboxyl-free buffer (e.g., MES Buffer). If not, perform a buffer exchange.
-
Adjust the protein concentration to 2-10 mg/mL.
-
-
Reagent Preparation (Prepare Immediately Before Use):
-
Carboxyl Group Activation:
-
Biotin Conjugation:
-
Quenching (Optional):
-
Purification:
Protocol 2: Quantification of Biotinylation using the HABA Assay
Procedure:
-
Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).[2]
-
Add 100 µL of your purified biotinylated protein sample to the cuvette and mix.
-
Incubate for 5-10 minutes until the reading is stable.[2]
-
Measure the absorbance at 500 nm again (A₅₀₀ HABA/Avidin/Biotin Sample).[2]
-
Calculate the moles of biotin per mole of protein using the formula provided by the kit manufacturer or an online calculator.[13]
Visualized Workflows and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.ie [fishersci.ie]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. HABA計算ツール | Thermo Fisher Scientific - JP [thermofisher.com]
effect of pH on Biotin-PEG3-C3-NH2 conjugation efficiency
Welcome to the technical support center for Biotin-PEG3-C3-NH2 conjugation. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to an N-hydroxysuccinimide (NHS) ester-activated molecule?
The optimal pH for reacting the primary amine of this compound with an NHS ester is between 7.2 and 8.5.[1][2][3][4][5] A more specific range of pH 8.3-8.5 is often recommended to maximize the reaction rate.[6][7][8][9]
Q2: Why is pH critical for the conjugation of this compound to an NHS ester?
The pH of the reaction is a crucial factor that governs two competing processes:
-
Amine Reactivity: For the primary amine on this compound to function as a nucleophile and attack the NHS ester, it must be in its deprotonated (-NH₂) form. At acidic pH (below its pKa), the amine group is protonated (-NH₃⁺), making it non-nucleophilic and halting the conjugation.[7][9][10]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a competing reaction with water that renders the ester inactive. The rate of this hydrolysis significantly increases with higher pH.[1][2][10] Therefore, the optimal pH is a compromise that maximizes the concentration of the reactive deprotonated amine while minimizing the rate of NHS ester hydrolysis.[9]
Q3: What happens if the pH is too low when reacting this compound with an NHS ester?
If the pH is too low (e.g., below 7.0), the majority of the primary amine groups on the this compound will be protonated (-NH₃⁺). This protonated form is not a nucleophile and cannot react efficiently with the NHS ester, leading to very low or no conjugation efficiency.[5][9]
Q4: What happens if the pH is too high when reacting this compound with an NHS ester?
If the pH is too high (e.g., above 8.5-9.0), the hydrolysis of the NHS ester on the target molecule becomes the dominant reaction.[9] This rapid degradation of the NHS ester reduces the amount available to react with the this compound, resulting in a significantly lower conjugation yield.[9] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[2][11]
Q5: Which buffers should I use for the conjugation reaction?
It is critical to use a buffer that does not contain primary amines, as these will compete with your this compound reagent.[5]
-
Recommended Buffers: Phosphate-Buffered Saline (PBS), HEPES, Borate, or Bicarbonate buffers are excellent choices.[2][5][11]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (Tris-HCl) or glycine (B1666218), are incompatible with NHS-ester chemistry as they will quench the reaction.[2][5]
Q6: How does pH affect the conjugation of this compound to a molecule with a carboxylic acid group using EDC/NHS chemistry?
This is a two-step process with different optimal pH for each step:
-
Activation Step: The activation of the carboxyl group on your target molecule with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS is most efficient at a slightly acidic pH, typically between 4.7 and 6.0.[12][13]
-
Conjugation Step: The subsequent reaction of the primary amine from this compound with the newly formed NHS ester is most efficient at a pH between 7.0 and 8.0.[12][13]
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Incorrect pH of the reaction buffer: The pH may be too low, leading to a protonated and unreactive amine, or too high, causing rapid hydrolysis of the NHS ester. | Ensure the reaction buffer is within the optimal pH range (7.2-8.5 for NHS ester reactions; see Q6 for EDC/NHS).[3][5] Prepare fresh buffer and verify the pH before starting the reaction. |
| Presence of amine contaminants in the buffer: Buffers like Tris or glycine will compete with the this compound. | Use an amine-free buffer such as PBS, HEPES, or Borate.[5] If your sample is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.[4] | |
| Hydrolysis of the NHS-ester activated molecule: NHS esters are moisture-sensitive and have a limited half-life in aqueous solutions. | Prepare the NHS-ester activated molecule immediately before use.[3] If using a commercial NHS-ester reagent, ensure it is stored in a desiccator and use anhydrous DMSO or DMF for reconstitution before adding to the aqueous reaction.[5][11] | |
| Sub-optimal molar ratio of reactants: An insufficient amount of one reactant will limit the final product yield. | Optimize the molar ratio of this compound to the target molecule. A 10- to 50-fold molar excess of the amine-containing biotin (B1667282) reagent over the activated molecule can be a good starting point.[12][14] | |
| Precipitation of Conjugate | Over-modification of the target molecule: Attaching too many hydrophobic biotin molecules can alter the protein's solubility and lead to aggregation.[5][15] | Reduce the molar excess of the this compound reagent in the reaction. The PEG spacer in the reagent is designed to enhance solubility, but over-labeling can still be an issue.[3][14] |
| Low protein concentration: Reactions with protein concentrations below 2.0 mg/mL may result in poor modification and instability. | If possible, concentrate your protein solution before conjugation.[5] | |
| High Background Signal in Assays (e.g., ELISA, Western Blot) | Incomplete removal of excess biotin reagent: Free this compound will compete for binding to streptavidin/avidin detection reagents. | Thoroughly purify the final conjugate using dialysis or a desalting column to remove all unreacted biotin.[4] |
| Inadequate blocking or washing: Insufficient blocking or washing during the assay can lead to non-specific binding of detection reagents. | Optimize your assay's blocking and washing steps. Increase the number and duration of washes and consider adding a detergent like Tween-20 to the wash buffer.[16] |
Data Presentation
The efficiency of an NHS ester-amine conjugation is a balance between the rate of the desired amidation reaction and the rate of the competing hydrolysis reaction.
Table 1: Comparative Half-lives of Amidation vs. Hydrolysis of a Porphyrin-NHS Ester at Room Temperature [10][17]
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | ~80 | ~210 |
| 8.5 | ~20 | ~180 |
| 9.0 | ~10 | ~125 |
This table illustrates that while the rate of hydrolysis increases with pH, the rate of the desired amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.
Table 2: Half-life of NHS Ester Hydrolysis at Various pH Values and Temperatures [1][2]
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours |
| 8.0 | Room Temp. | 210 minutes |
| 8.5 | Room Temp. | 180 minutes |
| 8.6 | 4°C | ~10 minutes |
| 9.0 | Room Temp. | 125 minutes |
Experimental Protocols
Protocol 1: Conjugation of this compound to an NHS-Ester Activated Protein
This protocol provides a general guideline for labeling a protein that has been pre-activated with an NHS ester.
1. Reagent Preparation:
- Protein Solution: Prepare the NHS-ester activated protein in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 150 mM NaCl, pH 7.2-8.5).
- This compound Stock Solution: Immediately before use, dissolve this compound in an amine-free reaction buffer or a small amount of anhydrous DMSO.
2. Conjugation Reaction: a. Add a 10- to 50-fold molar excess of the this compound stock solution to the activated protein solution. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
3. Quenching (Optional): a. To stop the reaction, add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM.[2][3] b. Incubate for an additional 30 minutes at room temperature.
4. Purification: a. Remove excess, unreacted biotinylation reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[3]
Protocol 2: Conjugation of this compound to a Carboxylic Acid-Containing Protein using EDC/NHS
This protocol outlines the two-step process for labeling carboxyl groups on a protein.
1. Reagent Preparation (Prepare Immediately Before Use):
- Protein Solution: Dissolve the protein to be labeled in Activation Buffer (e.g., 0.1 M MES, pH 6.0).[18]
- EDC Stock: Prepare a 10 mg/mL (~52 mM) solution of EDC in cold Activation Buffer.[13]
- Sulfo-NHS Stock: Prepare a 10 mg/mL (~46 mM) solution of Sulfo-NHS in cold Activation Buffer.
- This compound Stock: Prepare a 10-50 mM stock solution in DMSO or DMF.[14]
2. Activation of Carboxyl Groups: a. Add a 20- to 100-fold molar excess of the freshly prepared EDC stock solution to the protein solution.[14] b. Immediately add the same molar excess of the freshly prepared Sulfo-NHS stock solution. c. Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[12][13]
3. Conjugation Step: a. Optional but Recommended: Remove excess EDC/NHS using a desalting column equilibrated with a coupling buffer at a higher pH (e.g., PBS, pH 7.2-7.5). This also raises the pH for the next step.[13] b. If the desalting step was skipped, adjust the reaction pH to 7.2-8.0. c. Add a 10- to 50-fold molar excess of the this compound stock solution to the activated protein.[12][14] d. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[12][13]
4. Quenching and Purification: a. Stop the reaction by adding a quenching solution (e.g., Tris or hydroxylamine) to a final concentration of 10-50 mM.[13] b. Purify the biotinylated protein using a desalting column or dialysis to remove unreacted reagents.
Visualizations
Caption: Reaction of this compound with an NHS-ester activated molecule.
Caption: Experimental workflow for conjugating this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. benchchem.com [benchchem.com]
- 17. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Post-Biotinylation Cleanup
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing excess Biotin-PEG3-C3-NH2 after labeling reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during this critical purification step.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after a labeling reaction?
A1: Residual free biotin (B1667282) can lead to several downstream issues. It can compete with your biotinylated molecule for binding sites on streptavidin or avidin-based detection reagents, leading to high background signals and reduced assay sensitivity. In affinity purification, excess biotin can saturate the streptavidin resin, preventing the capture of your target molecule.
Q2: What are the most common methods for removing free biotin?
A2: The most widely used techniques for removing unreacted biotin are based on the size difference between the labeled macromolecule and the small biotin reagent. These include size-exclusion chromatography (gel filtration/desalting columns), dialysis, and tangential flow filtration (TFF).[1] Affinity capture methods can also be employed.
Q3: How do I choose the right purification method for my experiment?
A3: The choice of method depends on several factors:
-
Sample Volume: Spin columns are ideal for small volumes (µL to mL range), while dialysis and TFF are better suited for larger volumes.
-
Speed: Gel filtration spin columns are very fast, often taking less than 15 minutes. Dialysis is a much slower process, typically requiring overnight incubation with multiple buffer changes. TFF is also a rapid technique.[2]
-
Protein Concentration: Low protein concentrations can lead to poor recovery, especially with desalting columns.[3]
-
Molecular Weight of Labeled Molecule: Ensure the molecular weight cutoff (MWCO) of the dialysis membrane, TFF membrane, or desalting column resin is significantly smaller than your labeled molecule to prevent its loss.[4]
Method Comparison
| Method | Principle | Typical Recovery | Speed | Advantages | Disadvantages |
| Size Exclusion Chromatography (Desalting Column) | Separates molecules based on size. Larger biotinylated molecules pass through quickly, while smaller, free biotin molecules are retained in the porous resin.[5][6] | >95% (can be lower for dilute samples) | < 15 minutes | Fast, easy to use, high recovery for concentrated samples. | Potential for sample dilution, lower recovery for dilute samples. |
| Dialysis | A semi-permeable membrane allows small molecules like free biotin to diffuse into a large volume of buffer, while retaining the larger biotinylated molecule.[1] | High (>90%) | 24-48 hours with multiple buffer changes. | High recovery, suitable for large sample volumes, gentle on proteins. | Very slow, requires large volumes of buffer, risk of sample loss through leaks. |
| Tangential Flow Filtration (TFF) | The sample solution flows parallel to a membrane surface. Smaller molecules like free biotin pass through the membrane (permeate), while the larger biotinylated molecule is retained (retentate).[7][8] | High (>95%) | Fast | Rapid processing of large volumes, can be used for concentration and buffer exchange simultaneously.[2][9] | Requires specialized equipment, potential for membrane fouling. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Protein Recovery | All Methods: Protein precipitation due to over-biotinylation, which can increase hydrophobicity.[1][3] | Optimize the biotin:protein molar ratio in your labeling reaction to avoid excessive labeling.[1] Consider using a more hydrophilic PEGylated biotin reagent.[1] |
| Dialysis: Protein is sticking to the dialysis membrane.[1] | Use a dialysis device made of low-binding material. For very dilute samples (<0.1 mg/mL), consider adding a carrier protein like BSA (if compatible with downstream applications) to reduce nonspecific binding.[1] | |
| Desalting Column: The sample volume applied was outside the recommended range.[3] | Ensure the sample volume is within the recommended range for the desalting column being used. | |
| High Background in Downstream Assays | Incomplete removal of free biotin: Residual unconjugated biotin is competing in the assay. | Dialysis: Increase the number of buffer changes and the duration of dialysis. A 48-hour dialysis with 4 buffer changes is recommended for efficient removal.[1] |
| Desalting Columns: Consider a second pass-through or using a column with a larger bed volume. Some spin columns may only remove about 80% of free biotin in a single run.[3] | ||
| Unquenched Reaction: The biotinylation reaction was not stopped before purification. | After the labeling reaction, quench with an amine-containing buffer (e.g., Tris or glycine) to stop the reaction and cap any unreacted NHS-ester biotin. |
Experimental Protocols
Protocol 1: Removal of Excess Biotin using a Spin Desalting Column
This protocol is a general guideline. Always refer to the manufacturer's specific instructions for your spin desalting column.
Materials:
-
Biotinylated sample
-
Spin desalting column with an appropriate Molecular Weight Cut-Off (MWCO)
-
Microcentrifuge
-
Collection tubes
-
Equilibration buffer (e.g., PBS)
Procedure:
-
Column Preparation:
-
Remove the bottom closure of the spin column and loosen the cap.
-
Place the column into a collection tube.
-
Centrifuge for 2 minutes at 1,500 x g to remove the storage buffer.[1]
-
-
Column Equilibration (Optional but Recommended):
-
Add your desired final buffer to the top of the resin bed.
-
Centrifuge for 2 minutes at 1,500 x g. Discard the flow-through.
-
Repeat this step 2-3 times.
-
-
Sample Loading:
-
Place the column in a new collection tube.
-
Slowly apply your biotinylated sample to the center of the compacted resin bed.
-
-
Elution:
-
Centrifuge the column for 2 minutes at 1,500 x g.
-
The purified sample containing the biotinylated molecule is now in the collection tube. The excess biotin remains in the resin.
-
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. biochemistry - How do I remove free biotin after biotin-protein conjugation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. goldbio.com [goldbio.com]
- 6. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. repligen.com [repligen.com]
- 9. rocker.com.tw [rocker.com.tw]
Technical Support Center: Biotin-PEG3-C3-NH2 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Biotin-PEG3-C3-NH2 conjugates. Below you will find troubleshooting guides and answers to frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
This compound is a heterobifunctional linker molecule composed of three parts:
-
Biotin (B1667282): A vitamin that binds with high affinity and specificity to avidin (B1170675) and streptavidin proteins.[1]
-
PEG3 Spacer: A short polyethylene (B3416737) glycol linker that increases water solubility, reduces steric hindrance, and provides a flexible connection.[2][3]
-
C3-NH2: A three-carbon spacer terminating in a primary amine group (-NH2), which serves as a reactive site for conjugation to molecules with suitable functional groups, such as carboxylic acids or NHS esters.[4][5]
Q2: How should this compound be stored to ensure its stability?
Proper storage is critical to maintain the integrity of the conjugate. For long-term stability, it is recommended to store the solid compound at -20°C in a desiccated environment, protected from moisture and light.[6][7][8] When stored correctly, the solid form can be stable for up to two years or more.[6][9]
Q3: Is it advisable to prepare and store stock solutions of this compound?
While stock solutions can be prepared, they should ideally be used fresh. If storage is necessary, dissolve the compound in an anhydrous organic solvent like DMSO or DMF and store in aliquots at -20°C for short-term storage (a few weeks) or -80°C for longer-term storage (up to six months).[6] It is crucial to use anhydrous solvents and protect the solution from moisture to prevent degradation.[6][9] Avoid repeated freeze-thaw cycles.[6]
Q4: How does pH affect the stability and reactivity of the primary amine group?
The primary amine group is a nucleophile, and its reactivity is pH-dependent. For conjugation reactions with electrophiles like NHS esters, a pH range of 7.0 to 9.0 is generally optimal, with a more specific recommendation often between 8.3 and 8.5.[10][11] In this pH range, the amine is deprotonated and readily available for reaction.[12] Extreme pH conditions should be avoided during long-term storage as they can lead to the degradation of the PEG linker or the amide bond in the biotin structure.[6]
Q5: What solvents are compatible with this compound?
This compound is soluble in water and common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[6][13] The PEG3 linker enhances its aqueous solubility.[3] For preparing stock solutions for long-term storage, anhydrous DMSO or DMF are recommended.[9]
Quantitative Data Summary
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Solid | -20°C | Up to 3 years[6] | Store with a desiccant, protected from moisture and light.[6][7][8] |
| Stock Solution (in anhydrous DMSO/DMF) | -20°C | Up to 1 month[6] | Aliquot to avoid freeze-thaw cycles; use anhydrous solvents.[6] |
| Stock Solution (in anhydrous DMSO/DMF) | -80°C | Up to 6 months[6][14] | Preferred for longer-term storage; protect from moisture.[6] |
Table 2: Optimal Reaction Conditions for Conjugation
| Parameter | Recommended Range | Rationale |
| pH for reaction with NHS esters | 7.0 - 9.0[10][11] | Ensures the primary amine is deprotonated and nucleophilic.[12] |
| pH for reaction with EDC/NHS activated carboxyl groups | 7.2 - 8.0[9] | Efficient reaction between the activated ester and the amine.[12] |
| Molar Excess of Biotin Reagent (for protein labeling) | 10- to 20-fold[10] | A common starting point, but may require empirical optimization.[10] |
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
If you are experiencing low or no yield in your conjugation reaction, consider the following potential causes and solutions.
| Possible Cause | Recommended Solution |
| Degraded Reagent | Improper storage (exposure to moisture or high temperatures) can lead to degradation. Ensure the reagent has been stored correctly at -20°C in a desiccated environment.[6] If degradation is suspected, use a fresh vial. |
| Suboptimal Reaction pH | The primary amine's reactivity is pH-dependent. Verify that your reaction buffer is within the optimal pH range (typically 7.2-9.0 for reactions with NHS esters).[10][11] Use a freshly prepared, amine-free buffer like PBS.[11] |
| Presence of Amine-Containing Buffers | Buffers such as Tris or glycine (B1666218) contain primary amines that will compete with your target molecule for conjugation.[11] If necessary, perform a buffer exchange into an amine-free buffer (e.g., PBS) using dialysis or a desalting column.[11] |
| Low Concentration of Reactants | A low concentration of your target molecule can lead to an unfavorable reaction equilibrium.[6] If possible, concentrate your sample before starting the conjugation. |
A troubleshooting workflow for low conjugation yield is presented below.
Issue 2: Inconsistent Results Between Batches
Batch-to-batch variability can arise from several factors.
| Possible Cause | Recommended Solution |
| Variability in Reagent Quality or Handling | Inconsistent handling, storage, or minor deviations in the experimental setup can lead to variability.[10] Standardize your protocol and, if possible, use reagents from the same lot. Always perform a quality check on your reagents.[10] |
| Incomplete Removal of Excess Biotin | Excess, unreacted biotinylation reagent can lead to high background signals in downstream applications.[2] Ensure thorough removal of excess reagent using dialysis or a desalting column.[2] |
| Protein Aggregation After Labeling | Excessive labeling can alter a protein's properties and lead to aggregation.[15][16] If you observe precipitation, try reducing the molar excess of the biotinylation reagent or decreasing the reaction time.[15] The PEG spacer is designed to reduce aggregation, but over-labeling can still be an issue.[2] |
Experimental Protocols
Protocol 1: General Protocol for Protein Conjugation
This protocol describes a general method for conjugating this compound to a protein with an activated carboxylic acid (e.g., pre-activated with EDC/NHS).
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the Protein: Ensure the protein solution is at an appropriate concentration (e.g., 1-10 mg/mL) in an amine-free buffer.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Perform the Conjugation: Add a 10- to 20-fold molar excess of the this compound stock solution to your activated protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate: Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.
-
Purify the Conjugate: Remove unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Store the Conjugate: Store the purified biotinylated protein under conditions that are optimal for the unmodified protein.
The workflow for this protocol is visualized below.
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.[15]
Materials:
-
HABA/Avidin solution
-
Purified biotinylated protein sample
-
PBS
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Initial Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm.[15]
-
Add Biotinylated Sample: Add a known volume of your purified biotinylated protein to the HABA/Avidin solution and mix well.[15]
-
Measure Final Absorbance: Measure the absorbance at 500 nm again after the reading stabilizes.[15]
-
Calculate Biotin Concentration: The decrease in absorbance at 500 nm is proportional to the amount of biotin in your sample, as biotin displaces HABA from avidin. Use the change in absorbance to calculate the degree of biotinylation based on the manufacturer's protocol.
Signaling Pathway Visualization
PROTAC Mechanism of Action
This compound is a valuable linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] The diagram below illustrates the general mechanism of action for a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biotin PEG3 amine | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Biotin-PEG3-amine, 359860-27-8 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. nanocs.net [nanocs.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. vectorlabs.com [vectorlabs.com]
Technical Support Center: Troubleshooting Unexpected Side Reactions with Biotin-PEG3-C3-NH2
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when using Biotin-PEG3-C3-NH2 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used?
This compound is a biotinylation reagent that contains a primary amine (-NH2) functional group. It is primarily used to label molecules with available carboxylic acid groups (-COOH), such as those on aspartate and glutamate (B1630785) residues or the C-terminus of proteins.[1][2] This reaction is typically mediated by a carbodiimide, like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance efficiency and create a more stable amine-reactive intermediate.[1] The PEG3 (polyethylene glycol) spacer arm increases the reagent's hydrophilicity, which can help to reduce aggregation of the labeled molecule and provides spatial separation to minimize steric hindrance when binding to avidin (B1170675) or streptavidin.[3][4][5]
Q2: My protein is precipitating after the biotinylation reaction. What could be the cause?
Protein aggregation or precipitation after biotinylation is a common issue that can arise from several factors:
-
Protein Instability: The reaction conditions, including pH and the introduction of organic solvents (like DMSO or DMF) used to dissolve the biotin (B1667282) reagent, may destabilize your protein.[1][6][7]
-
High Protein Concentration: Higher protein concentrations increase the likelihood of intermolecular interactions that can lead to aggregation.[6][7]
-
Suboptimal Buffer Conditions: If the reaction buffer's pH is close to the protein's isoelectric point (pI), the protein's net charge will be near zero, reducing electrostatic repulsion and promoting aggregation.[6][7]
-
Over-labeling: Excessive modification of the protein surface with the biotin reagent can alter its properties and lead to aggregation.[6][7]
Q3: I am observing low or no biotinylation of my target molecule. What are the likely reasons?
Low biotinylation efficiency when using this compound with EDC/NHS chemistry can often be attributed to the following:
-
Inactive Reagents: EDC is highly sensitive to moisture and can hydrolyze quickly.[2] Always use freshly prepared EDC solutions.
-
Inappropriate Buffer Choice: Buffers containing primary amines (e.g., Tris, Glycine) or carboxyl groups (e.g., Acetate, Citrate) will compete with the biotin reagent and your target molecule, respectively, reducing labeling efficiency.[2][6] MES buffer is a recommended choice for EDC coupling reactions.[2]
-
Suboptimal pH: The activation of carboxyl groups by EDC is most efficient at a pH between 4.5 and 5.5, while the subsequent amine coupling is more favorable at a slightly higher pH (7.2-8.5).[2][8] A compromise pH of 6.0-7.5 is often used for a one-step reaction.[2]
-
Insufficient Molar Ratios: A significant molar excess of both the biotin reagent and EDC over the target molecule's carboxyl groups is often necessary to drive the reaction forward.[1][2]
Q4: I'm seeing unexpected masses in my mass spectrometry analysis after biotinylation. What could this indicate?
Unexpected masses in mass spectrometry can point to several side reactions or issues:
-
Multiple Labeling: Your protein may have been biotinylated at multiple sites, leading to a distribution of masses.
-
Side Reactions with EDC: The O-acylisourea intermediate formed by EDC can undergo side reactions if not efficiently captured by the amine of this compound.
-
Modification of Other Residues: While less common with this specific reagent, other reactive species in your mixture could potentially modify other amino acid residues.
-
Reagent Impurities: Impurities in the this compound or other reagents could lead to unexpected adducts.
-
Signature Fragment Ions: During MS/MS analysis, biotinylated peptides can produce characteristic fragment ions. For example, ions at m/z 327.185, 310.158, and 227.085 have been observed for lysine-biotinylated peptides.[9]
Troubleshooting Guides
Problem 1: Protein Aggregation/Precipitation During or After Biotinylation
| Possible Cause | Suggested Solution |
| Protein is unstable under the reaction conditions. | Perform the reaction at a lower temperature (e.g., 4°C).[1] Consider adding stabilizing agents to your buffer, if compatible with the reaction chemistry. |
| High concentration of organic solvent (DMSO/DMF) from the biotin stock. | Keep the volume of the added biotin stock solution to a minimum, ideally less than 10% of the total reaction volume.[1] |
| Suboptimal buffer pH is close to the protein's pI. | Adjust the buffer pH to be at least one unit away from your protein's pI.[6] |
| High protein concentration. | Reduce the protein concentration. A range of 1-10 mg/mL is generally recommended.[6] |
| Over-labeling of the protein. | Decrease the molar excess of the biotin reagent in the reaction.[7] |
Problem 2: Low or No Biotinylation Efficiency
| Possible Cause | Suggested Solution |
| Presence of primary amines or carboxyls in the buffer. | Perform a buffer exchange into an appropriate buffer like MES or PBS before starting the reaction.[1][2] |
| Inactive EDC or Biotin reagent due to hydrolysis. | Use fresh reagents. Prepare EDC and NHS solutions immediately before use.[1][2] Store this compound properly at -20°C, protected from moisture.[2] |
| Insufficient molar excess of reagents. | Increase the molar ratio of EDC, NHS, and this compound to the protein. Optimization of these ratios is often necessary.[1] |
| Suboptimal reaction pH. | For two-step reactions, perform EDC activation at pH 4.7-6.0 and the conjugation step at pH 7.0-8.0. For one-step reactions, a compromise pH of 6.0-7.5 can be used.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for Biotinylating a Protein with this compound using EDC/NHS Chemistry
This protocol is a general guideline and should be optimized for your specific protein and application.
Materials:
-
Protein solution in an appropriate amine-free and carboxyl-free buffer (e.g., MES, PBS).
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., Tris or Glycine)
-
Desalting column for purification
Procedure:
-
Reagent Preparation (Prepare Immediately Before Use):
-
EDC Stock Solution: Dissolve EDC in ultrapure water or reaction buffer to a concentration of 10 mg/mL.[1]
-
Sulfo-NHS Stock Solution: Dissolve Sulfo-NHS in ultrapure water or reaction buffer to a concentration of 10 mg/mL.[1]
-
This compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF.[1]
-
-
Activation Step:
-
Conjugation Step:
-
Quenching Step (Optional):
-
Purification:
-
Remove unreacted biotin and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[1]
-
| Parameter | Recommended Range | Notes |
| Reaction pH | Activation: 4.7 - 6.0; Conjugation: 7.0 - 8.0 | EDC/NHS chemistry is most efficient at an acidic pH for activation.[1] |
| Incubation Time | Activation: 15-30 min; Conjugation: 2-12 hours | Longer incubation times can increase conjugation efficiency but may risk protein instability.[1] |
| Molar Excess (Biotin:Protein) | 10:1 to 100:1 | This must be optimized. Higher ratios may be needed for dilute protein solutions.[1] |
| Molar Excess (EDC:Protein) | 20:1 to 200:1 | A high excess is often required to drive the reaction and outcompete hydrolysis.[1] |
Visualizations
Caption: Chemical pathway for EDC/NHS-mediated biotinylation.[1]
Caption: Troubleshooting flowchart for low biotinylation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Storage Conditions for Biotinylated Proteins
Welcome to our technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions for biotinylated proteins. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of biotinylated proteins?
For long-term storage, it is recommended to store biotinylated proteins at -20°C or -80°C.[1][2][3][4] The biotin-protein bond itself is very stable and can endure frozen storage for several years.[1] Lyophilized (freeze-dried) biotinylated antibodies and proteins can often be stored at 4°C before reconstitution and are stable for weeks at ambient temperatures during shipping.[2][3] However, once reconstituted, freezing is the preferred method for long-term preservation.[2][3] For storage at -20°C, adding glycerol (B35011) to a final concentration of 50% can prevent freezing and the associated damage from freeze-thaw cycles.[1][2]
Q2: How do I prevent damage from freeze-thaw cycles?
Repeated freeze-thaw cycles can lead to protein denaturation, aggregation, and a loss of activity.[1][5] To mitigate this, it is crucial to aliquot the biotinylated protein solution into smaller, single-use volumes before the initial freezing.[1][2] This practice ensures that you only thaw the amount needed for a specific experiment, preserving the integrity of the remaining stock.[1] When freezing, it is advisable to flash-freeze the aliquots using liquid nitrogen to minimize the formation of damaging ice crystals.[1] Avoid using "no-frost" or "frost-free" freezers for storage, as their temperature cycling can subject samples to repeated, small-scale freeze-thaw events.[2][3]
Q3: Should I use cryoprotectants for storing my biotinylated protein?
Yes, using cryoprotectants is highly recommended, especially when storing proteins at -20°C. Cryoprotectants like glycerol or sucrose (B13894) help to prevent the formation of ice crystals, which can damage the protein's structure.[1][6][7][8] Glycerol, at a final concentration of 10-50%, is commonly used to keep the protein solution in a liquid state at -20°C, thus avoiding freeze-thaw stress altogether.[1][2][4]
Q4: What are the optimal buffer conditions for storing biotinylated proteins?
The choice of buffer is critical for maintaining protein stability. It is advisable to use amine-free buffers such as Phosphate Buffered Saline (PBS) or HEPES-NaCl, especially during the biotinylation reaction itself to avoid competition with the labeling reagent.[9][10] For storage, the buffer pH should be kept at least one unit away from the protein's isoelectric point (pI) to maintain solubility and prevent aggregation.[9][11] A pH range of 7 to 9 is generally suitable for the stability of the biotin-protein linkage.[9][12] Additionally, screening different salt concentrations (e.g., 50 mM to 500 mM NaCl) can help identify the optimal ionic strength for your specific protein's solubility.[13]
Q5: My biotinylated protein is aggregating. What could be the cause and how can I fix it?
Protein aggregation after biotinylation is a common issue and can be caused by several factors:
-
Over-biotinylation: Excessive labeling can mask hydrophilic regions of the protein, promoting hydrophobic interactions that lead to aggregation.[9] To address this, it's crucial to optimize the molar ratio of the biotinylation reagent to the protein. Start with a lower ratio (e.g., 5:1 or 10:1 biotin (B1667282):protein) and empirically determine the highest labeling efficiency that maintains solubility.[9]
-
Inappropriate Buffer Conditions: A buffer pH too close to the protein's isoelectric point (pI) will minimize its solubility.[13] Ensure the buffer pH is at least 1-1.5 units away from the pI.[13]
-
High Protein Concentration: Higher protein concentrations increase the likelihood of intermolecular interactions leading to aggregation.[9][13] If aggregation is observed, try reducing the protein concentration, with a range of 1-10 mg/ml often being recommended.[9]
-
Localized High Concentration of Organic Solvents: If the biotinylation reagent is dissolved in an organic solvent like DMSO, adding it too quickly to the protein solution can cause localized denaturation and precipitation.[13] To prevent this, add the reagent stock solution dropwise while gently stirring.[13]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter with your stored biotinylated proteins.
Problem 1: Loss of Protein Activity After Storage
-
Possible Cause A: Freeze-Thaw Damage. Repeated cycles of freezing and thawing can denature the protein, leading to a loss of its biological function.[5]
-
Possible Cause B: Protein Aggregation. Aggregated proteins are often inactive.
-
Solution: Centrifuge the thawed sample to pellet any aggregates. Test the supernatant for activity. To prevent future aggregation, refer to the advice in FAQ Q5, such as optimizing storage buffer conditions and considering the use of cryoprotectants.
-
-
Possible Cause C: Instability of the Protein Itself. The biotin label is generally very stable; however, the protein itself may be inherently unstable under the chosen storage conditions.[1]
Problem 2: Weak or No Signal in Streptavidin-Based Assays
-
Possible Cause A: Inefficient Biotinylation. The protein may not have been sufficiently labeled with biotin.
-
Possible Cause B: Steric Hindrance. The biotin molecule, although small, might be attached at a location that interferes with the protein's binding site for its target or for streptavidin.
-
Solution: If possible, try a different biotinylation reagent that targets a different functional group on the protein (e.g., sulfhydryl-reactive vs. amine-reactive reagents).
-
-
Possible Cause C: Biotin-Streptavidin Interaction Disruption. While very strong, this interaction can be disrupted under certain conditions.[17]
Data Presentation: Storage Condition Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or -80°C for long-term storage.[1][2][3][4] 4°C for short-term (days to weeks) if a preservative is present.[4] | Minimizes protein degradation and maintains stability. The biotin label is stable for years when frozen.[1] |
| Aliquoting | Aliquot into single-use volumes before initial freezing.[1][2] | Prevents damaging effects of repeated freeze-thaw cycles.[5] |
| Cryoprotectants | Add glycerol to 10-50% for -20°C storage.[1][2][4] Sucrose can also be used.[1] | Prevents ice crystal formation and maintains protein in a liquid state at -20°C.[1][6] |
| Buffer pH | Maintain pH between 7 and 9.[9][12] Keep pH at least 1 unit away from the protein's pI.[9][11] | Ensures stability of the biotin-protein linkage and maximizes protein solubility. |
| Buffer Composition | Use amine-free buffers like PBS or HEPES.[9][10] | Amine-containing buffers can compete with the biotinylation reaction. |
| Protein Concentration | Store at a higher concentration (e.g., >1 mg/mL) if possible.[7] | Diluted proteins are more prone to degradation and adsorption to storage vials.[7] |
Experimental Protocols
Protocol 1: Aliquoting and Freezing Biotinylated Proteins for Long-Term Storage
-
Preparation: Following biotinylation and removal of excess biotin, determine the concentration of your purified biotinylated protein.
-
Aliquoting: Based on your typical experimental needs, divide the protein solution into small, single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.[2] Avoid very small aliquots (<20 µl) to minimize effects of evaporation and surface adsorption.[2]
-
Cryoprotectant Addition (Optional but Recommended): If storing at -20°C, add sterile glycerol to a final concentration of 50% and mix gently.
-
Freezing: Flash-freeze the aliquots by immersing the tubes in liquid nitrogen.[1]
-
Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.[1][19] Place them in a stable temperature zone, away from the door.[2][3]
-
Thawing: When needed, thaw an aliquot rapidly in a water bath at room temperature and immediately place it on ice. Avoid leaving the protein at room temperature for extended periods.
Protocol 2: Functional Validation of Stored Biotinylated Protein using ELISA
This protocol assesses the binding activity of a biotinylated protein (e.g., a ligand or antibody) to its immobilized binding partner.
-
Plate Coating: Coat the wells of a 96-well microplate with the receptor or antibody target (1-10 µg/mL in a suitable coating buffer) and incubate overnight at 4°C.[20]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[20]
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.[20]
-
Washing: Repeat the washing step.[20]
-
Binding: Thaw an aliquot of your stored biotinylated protein and prepare serial dilutions. Also, prepare dilutions of a freshly biotinylated or un-stored control if available. Add the dilutions to the wells and incubate for 1-2 hours at room temperature.[20]
-
Washing: Repeat the washing step.[20]
-
Detection: Add Streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate and incubate until a color develops.
-
Stopping the Reaction: Add a stop solution (e.g., 1 M H₂SO₄).[20]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Compare the signal generated by the stored biotinylated protein to the control to assess any loss of activity.
Visualizations
Caption: Workflow for optimal storage of biotinylated proteins.
Caption: Troubleshooting protein aggregation post-biotinylation.
References
- 1. researchgate.net [researchgate.net]
- 2. sysy.com [sysy.com]
- 3. sysy.com [sysy.com]
- 4. precisionantibody.com [precisionantibody.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Cryoprotectant - Wikipedia [en.wikipedia.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. punchout.mesoscale.com [punchout.mesoscale.com]
- 15. Biotinylation - Wikipedia [en.wikipedia.org]
- 16. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 17. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. protocols.io [protocols.io]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Validating Biotin-PEG3-C3-NH2 Conjugation Efficiency
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is a critical step in creating reliable assays and effective therapeutics. Biotin-PEG3-C3-NH2 is a commonly used biotinylation reagent that incorporates a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance. Validating the efficiency of its conjugation to proteins or other molecules is paramount for the success of downstream applications. This guide provides an objective comparison of methods to validate this compound conjugation and compares its performance with alternative biotinylation reagents, supported by experimental protocols and data.
Comparison of Biotinylation Reagents
The choice of biotinylation reagent can significantly impact conjugation efficiency and the functionality of the labeled molecule. Here, we compare this compound with other common alternatives.
| Reagent | Reactive Group | Spacer Arm Length | Key Advantages | Key Disadvantages |
| This compound | Amine | ~26.2 Å | Hydrophilic PEG spacer enhances solubility and reduces steric hindrance. Amine group allows for versatile conjugation chemistries (e.g., via EDC/NHS to carboxyl groups). | Requires activation of carboxyl groups on the target molecule, adding a step to the protocol. |
| NHS-Biotin | NHS ester | ~13.5 Å | Simple one-step labeling of primary amines (lysine residues). | Short spacer may lead to steric hindrance. Prone to hydrolysis in aqueous solutions.[1] |
| NHS-PEGn-Biotin (n=4, 12, 24) | NHS ester | Variable (e.g., ~29 Å for n=4) | PEG spacer reduces steric hindrance and improves solubility.[1] | Higher cost compared to NHS-Biotin. |
| Maleimide-Biotin | Maleimide | Variable | Specific for thiol groups (cysteine residues), allowing for more site-specific labeling.[2] | Requires a free cysteine on the target molecule, which may not be available or may be structurally important. |
| Biotin-Azide/Alkyne | Azide (B81097) or Alkyne | Variable | Enables highly specific "click chemistry" conjugation, which is bio-orthogonal and highly efficient.[2] | Requires the target molecule to be pre-functionalized with a corresponding alkyne or azide group.[2] |
Methods for Validating Conjugation Efficiency
Several analytical techniques can be employed to confirm and quantify the degree of biotinylation. The choice of method depends on factors such as the required sensitivity, available equipment, and the nature of the biotinylated molecule.
| Method | Principle | Throughput | Pros | Cons |
| HABA/Avidin (B1170675) Assay | Colorimetric; displacement of HABA dye from avidin by biotin (B1667282) results in a decrease in absorbance at 500 nm.[3][4][5] | High | Simple, rapid, and requires a standard spectrophotometer.[4][6] | Lower sensitivity compared to other methods; requires removal of free biotin before the assay.[3][7] |
| SDS-PAGE & Western Blot | Separation by size, followed by detection with streptavidin-HRP. | Medium | Provides a qualitative assessment of conjugation and can indicate the extent of labeling by a shift in molecular weight.[8][9] | Not precisely quantitative; can be influenced by protein size and charge.[6] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio to determine the precise molecular weight of the conjugate.[10][11][12] | Low | Highly accurate and provides direct evidence of conjugation and the degree of labeling.[13] | Requires specialized and expensive instrumentation; data analysis can be complex.[14] |
| Fluorescence-Based Assays | Displacement of a fluorescently labeled biotin analog from streptavidin. | High | High sensitivity. | Requires a fluorometer; potential for interference from autofluorescent compounds. |
Experimental Protocols
Protocol 1: HABA/Avidin Assay for Biotin Quantification
This protocol outlines the steps to determine the degree of biotinylation using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[3][4][15]
Materials:
-
Biotinylated protein sample (with free biotin removed via dialysis or desalting)[4][7]
-
HABA/Avidin solution
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Blank Measurement: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm.[4] This is the A500 of the HABA/Avidin solution. For a microplate format, use 180 µL of the HABA/Avidin solution and 20 µL of buffer.[4]
-
Sample Measurement: Add 100 µL of the biotinylated protein sample to the cuvette and mix thoroughly.[4] For a microplate, add 20 µL of the sample.
-
Read Absorbance: After a brief incubation (until the reading is stable), measure the absorbance at 500 nm again.[4] This is the A500 of the HABA/Avidin/Biotin sample.
-
Calculation: The concentration of biotin can be calculated based on the change in absorbance.[4]
Protocol 2: SDS-PAGE and Western Blot Analysis
This protocol provides a general guideline for the qualitative analysis of biotinylated proteins.
Materials:
-
Biotinylated protein sample
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Load the biotinylated protein sample and an unlabeled control onto an SDS-PAGE gel and run the gel to separate the proteins by size.[9]
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
Streptavidin-HRP Incubation: Incubate the membrane with a solution of streptavidin-HRP in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane several times with TBST to remove unbound streptavidin-HRP.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. A band should appear for the biotinylated protein, and a shift in its migration compared to the unlabeled control may be observed.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful validation.
Caption: Workflow for this compound conjugation and subsequent validation.
Signaling Pathway Visualization
While not a traditional signaling pathway, the logical flow of selecting a validation method can be visualized.
Caption: Decision pathway for selecting a biotin conjugation validation method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. anaspec.com [anaspec.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. ビオチン定量キット | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
Mass Spectrometry Analysis of Biotin-PEG3-C3-NH2 Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in proteomics, targeted drug delivery, and the development of PROTACs, the precise characterization of biotinylated conjugates is paramount. Biotin-PEG3-C3-NH2 is a widely used heterobifunctional linker that incorporates a biotin (B1667282) moiety for affinity purification, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine for conjugation. This guide provides a comprehensive comparison of the mass spectrometry analysis of this compound conjugates with alternative biotinylation reagents, supported by inferred experimental data and detailed analytical protocols.
Performance Comparison of Biotinylation Reagents in Mass Spectrometry
The choice of a biotinylation reagent significantly influences the outcome of mass spectrometry-based analyses. Factors such as the length and nature of the spacer arm, the reactivity of the functional group, and the overall molecular weight of the reagent play a critical role in the ionization efficiency, fragmentation behavior, and ultimate identification of the labeled species.
| Feature | This compound | NHS-Biotin | Sulfo-NHS-SS-Biotin (Cleavable) |
| Target Functional Group | Carboxylic acids (with activation), Aldehydes/Ketones (via reductive amination) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Spacer Arm | PEG3 (hydrophilic) | Alkyl chain (hydrophobic) | Alkyl chain with disulfide bond |
| Ionization Efficiency (ESI) | Good | Moderate | Good |
| Signature Fragment Ions | Predicted fragments from biotin and PEG linker | Dehydrobiotin (m/z 227.085) | Biotin fragment after cleavage |
| Data Interpretation | Moderately complex due to PEG fragmentation | Relatively straightforward | Complex due to cleavable nature |
Mass Spectrometry Data for this compound
While specific, publicly available experimental mass spectra for this compound are limited, its fragmentation pattern can be predicted based on the known behavior of biotinylated and PEGylated compounds in a mass spectrometer. The primary ionization method for such molecules is Electrospray Ionization (ESI), typically yielding a protonated molecular ion [M+H]⁺.
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z | Description |
| [M+H]⁺ | 447.28 | Protonated parent molecule |
| Fragment 1 | 227.09 | Dehydrobiotinyl moiety, a common signature ion for biotin.[1] |
| Fragment 2 | 245.10 | Biotinyl immonium ion |
| Fragment 3 | Series of ions with 44.03 Da spacing | Neutral loss of ethylene (B1197577) glycol units from the PEG spacer |
| Fragment 4 | Varies | Cleavage at the ends of the PEG spacer arm |
Experimental Protocols
Sample Preparation for Mass Spectrometry Analysis
-
Conjugation: React this compound with the target molecule (e.g., a protein or small molecule with a carboxylic acid) using appropriate coupling chemistry (e.g., EDC/NHS).
-
Purification: Remove excess, unreacted this compound and other reagents using dialysis, size-exclusion chromatography, or affinity purification if the target is a protein. For smaller conjugates, reversed-phase HPLC can be used.
-
Sample Desalting: Prior to MS analysis, it is crucial to desalt the sample using a C18 ZipTip or equivalent to remove salts that can interfere with ionization.
-
Solubilization: Dissolve the purified and desalted conjugate in a solvent suitable for ESI-MS, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid (e.g., 50:50 acetonitrile:water + 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 30 minutes) is used to elute the conjugate.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Full Scan MS: Acquire a full scan to identify the [M+H]⁺ ion of the conjugate.
-
Tandem MS (MS/MS): Perform fragmentation of the parent ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to obtain fragment ions for structural confirmation.
-
Visualizations
References
A Comparative Guide to Biotin-PEG3-C3-NH2 and Other PEG Linkers in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a bioconjugate's therapeutic success. Among the most utilized linkers are polyethylene (B3416737) glycol (PEG) linkers, prized for their ability to enhance solubility, stability, and pharmacokinetic profiles. This guide provides an objective comparison of the short-chain linker, Biotin-PEG3-C3-NH2, with other PEG linker alternatives, supported by experimental data and detailed methodologies to inform the rational design of next-generation bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The Role and Properties of this compound
This compound is a heterobifunctional linker that incorporates a biotin (B1667282) moiety for strong and specific binding to avidin (B1170675) and streptavidin, a three-unit polyethylene glycol (PEG3) chain to enhance hydrophilicity, and a terminal primary amine for conjugation to various molecules.[1][2] The short PEG chain provides a defined and flexible spacer, which can help to minimize steric hindrance between the conjugated partners.[2][3] Its primary amine group readily reacts with activated carboxylic acids (e.g., N-hydroxysuccinimide esters) to form stable amide bonds.[4] This linker is particularly useful in the development of PROTACs and for biotinylation applications in immunoassays and affinity purification.[1][5]
Comparison of PEG Linker Properties
The choice between a short-chain linker like this compound and longer-chain PEG linkers involves a trade-off between several key performance parameters. The optimal linker length is often application-dependent and requires empirical validation.
| Property | This compound (Short-Chain Linker) | Longer-Chain PEG Linkers (e.g., PEG12, PEG24) | Rationale & Implications |
| Hydrophilicity | Moderate | High | Longer PEG chains significantly increase the water solubility of hydrophobic payloads, which can reduce aggregation and improve the stability of bioconjugates like ADCs.[6] |
| Steric Hindrance | Can be a concern | Generally lower | Longer, flexible PEG chains are more effective at overcoming steric hindrance, ensuring that the terminal functional group or biotin moiety remains accessible for binding.[7][8] However, excessively long chains can sometimes cause self-hindrance.[9] |
| Pharmacokinetics (PK) | Shorter half-life | Longer half-life | Longer PEG chains increase the hydrodynamic radius of the conjugate, reducing renal clearance and extending circulation time.[10][11] |
| In Vitro Potency | Often higher | Can be lower | Shorter linkers may lead to more efficient cell internalization and payload release, resulting in higher potency in cell-based assays. Longer linkers can sometimes impede these processes.[11] |
| In Vivo Efficacy | May be limited by PK | Often enhanced | The extended circulation time provided by longer PEG linkers generally leads to greater accumulation at the target site, improving overall in vivo efficacy despite potentially lower in vitro potency.[10][12] |
| Applications | PROTACs, affinity labeling, applications requiring compact linkers | ADCs, protein PEGylation for therapeutic use, drug delivery systems requiring extended circulation | The choice of linker length is a key strategic decision based on the desired therapeutic outcome.[11][13] |
Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
The length of the PEG linker has a profound impact on the therapeutic index of ADCs. The following table summarizes preclinical data on the effect of PEG linker length on key ADC performance metrics.
| Performance Metric | No PEG Linker | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG10) | Reference |
| Circulation Half-life | 19.6 minutes | 2.5-fold increase | 11.2-fold increase | [10] |
| In Vitro Cytotoxicity (IC50) | Baseline | 4.5-fold reduction | 22-fold reduction | [10] |
| In Vivo Efficacy | Limited | Improved | Most significant tumor growth inhibition | [10] |
| Maximum Tolerated Dose | Baseline | Increased | >4-fold higher than no PEG | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different linker technologies.
Protocol 1: General Procedure for Conjugating an Amine-Terminated PEG Linker to an Antibody
This protocol describes the conjugation of a linker with a primary amine, such as this compound, to the carboxyl groups on an antibody using EDC/NHS chemistry.
Materials:
-
Antibody with accessible carboxyl groups
-
Amine-terminated PEG linker (e.g., this compound)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification tools (e.g., desalting columns, dialysis cassettes)
Procedure:
-
Protein Preparation: Dissolve the antibody in Activation Buffer to a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups: a. Immediately before use, dissolve EDC and NHS (or sulfo-NHS) in Activation Buffer. b. Add EDC to the antibody solution to a final concentration of 2-10 mM. c. Add NHS (or sulfo-NHS) to a final concentration of 5-20 mM. d. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Buffer Exchange (Optional but Recommended): To remove excess EDC and NHS, perform a buffer exchange into Coupling Buffer using a desalting column.
-
Conjugation Reaction: a. Dissolve the amine-terminated PEG linker in an appropriate solvent (e.g., DMSO or Coupling Buffer). b. Add the linker solution to the activated antibody solution. A molar excess of 10-50 fold of the linker over the antibody may be required. c. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.
-
Purification: Remove unreacted linker and byproducts using dialysis, tangential flow filtration (TFF), or size-exclusion chromatography (SEC).
-
Characterization: Characterize the conjugate to determine the degree of labeling (e.g., drug-to-antibody ratio), purity, and aggregation state.
Protocol 2: In Vitro Stability Assay of an ADC
This protocol assesses the stability of the linker-drug bond in plasma.
Methodology:
-
Incubate the ADC in plasma (e.g., human or mouse) at a concentration of 1 mg/mL at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours).
-
Analyze the samples by a validated method, such as affinity-capture LC-MS, to quantify the amount of intact ADC and released payload over time.
-
Calculate the percentage of intact ADC remaining at each time point to determine the stability profile.
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships in bioconjugation.
Conclusion
The selection of a PEG linker is a critical decision in the design of bioconjugates. Short-chain linkers like this compound are valuable tools for specific applications such as PROTAC development and affinity labeling, where a compact and defined spacer is advantageous. However, for many therapeutic applications, particularly ADCs, longer PEG linkers often provide superior in vivo performance by enhancing solubility, stability, and circulation half-life. This can lead to improved tumor accumulation and overall efficacy, despite a potential decrease in in vitro potency. Ultimately, the optimal PEG linker length must be determined empirically, taking into account the specific characteristics of the targeting moiety, the payload, and the desired therapeutic outcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Biotin-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG3-C3-NH2 vs. NHS-Biotin for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins with biotin (B1667282) is a cornerstone of modern molecular biology and biotechnology. The choice of biotinylation reagent is a critical decision that can significantly influence the outcome of downstream applications, including immunoassays, affinity purification, and cellular imaging. This guide provides an objective, data-driven comparison of two distinct amine-reactive biotinylation reagents: Biotin-PEG3-C3-NH2 and the conventional NHS-Biotin. This comparison will delve into their chemical properties, mechanisms of action, and performance characteristics, supported by structured data and detailed experimental protocols to empower informed reagent selection.
Executive Summary: Key Differences and Recommendations
This compound and NHS-Biotin are both valuable tools for protein biotinylation, but they differ fundamentally in their chemical structure and the resulting properties of the labeled protein. NHS-Biotin is a traditional reagent that directly and efficiently labels primary amines. However, its hydrophobicity can lead to challenges with solubility and protein aggregation. In contrast, this compound incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which imparts superior solubility, reduces steric hindrance for subsequent binding to avidin (B1170675) or streptavidin, and minimizes non-specific interactions.
Choose this compound for:
-
Applications where maintaining protein solubility and preventing aggregation is critical.
-
Assays requiring high sensitivity, where reduced steric hindrance can lead to more efficient streptavidin binding.
-
In vivo studies where the PEG spacer may enhance biocompatibility and reduce immunogenicity.
-
Labeling of hydrophobic proteins.
Choose NHS-Biotin for:
-
Routine, straightforward biotinylation where solubility and steric hindrance are not major concerns.
-
Intracellular protein labeling, as its smaller size and hydrophobicity may allow for better membrane permeability compared to some PEGylated counterparts.[1]
-
Cost-sensitive applications where the advantages of a PEG spacer are not essential.
Comparative Data: A Quantitative Overview
While direct head-to-head studies providing quantitative comparisons under identical conditions are limited, the well-established principles of PEGylation in bioconjugation allow for a robust and informative comparison. The following tables summarize the key chemical and performance characteristics of this compound and NHS-Biotin.
Table 1: Chemical and Physical Properties
| Property | This compound | NHS-Biotin | Rationale |
| Reactive Group | Primary Amine (-NH2) | N-Hydroxysuccinimide (NHS) Ester | This compound requires activation of carboxyl groups on the protein (e.g., with EDC/NHS) to form an amide bond. NHS-Biotin directly reacts with primary amines (e.g., lysine (B10760008) residues) on the protein.[1][2] |
| Spacer Arm Length | ~29.0 Å | ~13.5 Å | The PEG3 spacer in this compound provides a significantly longer and more flexible linker compared to the hydrocarbon spacer of NHS-Biotin.[3] |
| Solubility | High aqueous solubility | Low aqueous solubility; requires dissolution in an organic solvent (e.g., DMSO, DMF).[2][4] | The hydrophilic PEG chain in this compound enhances its water solubility and that of the resulting biotinylated protein.[4][] |
| Membrane Permeability | Generally considered impermeable | Permeable | The smaller size and hydrophobic nature of NHS-Biotin facilitate its passage across cell membranes.[1] |
Table 2: Performance Characteristics in Protein Labeling
| Performance Metric | This compound | NHS-Biotin | Rationale |
| Labeling Chemistry | Two-step (activation and conjugation) | One-step (direct labeling) | This compound requires a pre-activation step of the protein's carboxyl groups, while NHS-Biotin reacts directly with primary amines.[1][2] |
| Protein Aggregation | Lower tendency for aggregation | Higher potential for aggregation | The hydrophilic PEG spacer helps to maintain the solubility of the biotinylated protein, reducing the likelihood of aggregation.[4][6] |
| Steric Hindrance | Minimized | Can be significant | The long, flexible PEG spacer extends the biotin moiety away from the protein surface, allowing for more efficient binding to the deep biotin-binding pockets of avidin or streptavidin.[7][8] |
| Non-Specific Binding | Reduced | Higher potential | The hydrophilic "cloud" created by the PEG chains can shield the biotinylated molecule, reducing non-specific adsorption to surfaces and other proteins.[4] |
| Immunogenicity | Potentially reduced | Standard | PEGylation is known to reduce the immunogenicity of conjugated molecules, which is an advantage for in vivo applications.[] |
Visualizing the Difference: Chemical Structures and Labeling Workflows
To better understand the structural differences and their implications for protein labeling, the following diagrams are provided.
Experimental Protocols
To facilitate the direct comparison and application of these biotinylation reagents, detailed experimental protocols are provided below.
Protocol 1: Protein Labeling with this compound
This protocol describes the conjugation of this compound to a protein by targeting carboxyl groups (-COOH) using EDC/NHS chemistry.[9]
Materials:
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS (or Sulfo-NHS) in ultrapure water.
-
Add a 1.5-fold molar excess of both EDC and Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation:
-
Immediately before use, prepare a 10 mg/mL stock solution of this compound in DMSO or DMF, then dilute with Reaction Buffer.
-
Add a 20- to 50-fold molar excess of the this compound solution to the activated protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional): Add Quenching Buffer to a final concentration of 10-100 mM to stop the reaction. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Protein Labeling with NHS-Biotin
This protocol describes the direct labeling of primary amines on a protein using NHS-Biotin.
Materials:
-
Protein of interest
-
NHS-Biotin
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (or other suitable amine-free buffer)
-
Anhydrous DMF or DMSO
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in Reaction Buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, create a 20 mg/mL NHS-Biotin stock solution in anhydrous DMF or DMSO.
-
Biotinylation Reaction:
-
Add a sufficient volume of the NHS-Biotin stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the biotinylation reagent over the protein.
-
Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
-
Quenching (Optional): Add Quenching Buffer to a final concentration of 10-100 mM to stop the reaction. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Protocol 3: Determination of Biotin Incorporation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method for estimating the degree of biotinylation.[10][11]
Materials:
-
Biotinylated protein sample (purified)
-
HABA/Avidin solution
-
Spectrophotometer and 1 mL cuvettes
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Initial Absorbance Reading: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (this is the A₅₀₀ HABA/Avidin reading).
-
Sample Addition: Add 100 µL of the purified biotinylated protein sample to the cuvette and mix well.
-
Final Absorbance Reading: Incubate for 5-10 minutes until the reading is stable. Measure the absorbance at 500 nm again (this is the A₅₀₀ HABA/Avidin/Biotin Sample reading).
-
Calculation: Calculate the moles of biotin per mole of protein using the formula provided by the kit manufacturer or based on the change in absorbance and the extinction coefficient of the HABA/Avidin complex.[10][11]
Conclusion
The selection between this compound and NHS-Biotin should be a deliberate choice based on the specific requirements of the experiment and the properties of the protein being labeled. While NHS-Biotin offers a simple and cost-effective method for general protein biotinylation, the incorporation of a PEG spacer in this compound provides significant advantages in terms of solubility, reduced steric hindrance, and minimized non-specific binding. For applications demanding high sensitivity, reproducibility, and the preservation of protein function, particularly in complex biological systems, a PEGylated biotinylation reagent like this compound is often the superior choice. By carefully considering the comparative data and protocols presented in this guide, researchers can optimize their protein labeling strategies to achieve reliable and meaningful experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. fishersci.ie [fishersci.ie]
The PEG Spacer Advantage: A Comparative Guide to Biotin-PEG3-C3-NH2 for Enhanced Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for a multitude of applications, from immunoassays to targeted drug delivery. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique that leverages the high-affinity interaction between biotin and streptavidin. The choice of biotinylation reagent is a critical determinant of experimental success. This guide provides an objective comparison of biotinylation reagents incorporating a Polyethylene Glycol (PEG) spacer, such as Biotin-PEG3-C3-NH2, against their non-PEGylated counterparts, supported by experimental principles and detailed protocols.
The inclusion of a PEG spacer in biotinylation reagents confers several significant advantages over traditional reagents that lack this feature. These benefits primarily address common challenges in bioconjugation, leading to improved assay performance and more reliable results. The core advantages include enhanced solubility, reduced steric hindrance, and minimized non-specific binding.
Key Advantages of the PEG Spacer in this compound
-
Enhanced Solubility: PEG is an inherently hydrophilic polymer.[1][2] Its incorporation into a biotinylation reagent significantly increases the water solubility of both the reagent and the resulting biotinylated molecule.[2][3] This is a crucial advantage as many conventional biotinylation reagents are poorly soluble in aqueous buffers and must first be dissolved in organic solvents like DMSO or DMF.[4] The enhanced solubility provided by the PEG spacer helps to prevent the aggregation of labeled proteins, which can otherwise lead to a loss of function and inaccurate experimental results.[2][3]
-
Reduced Steric Hindrance: The biotin-binding sites of avidin (B1170675) and streptavidin are located deep within the protein structure.[2][5] For a biotinylated molecule to bind effectively, the biotin moiety must be accessible. The long, flexible nature of the PEG spacer arm physically separates the biotin molecule from the surface of the labeled protein.[2][5] This increased distance minimizes steric hindrance, allowing for more efficient binding of the biotin to the deep biotin-binding pockets of avidin or streptavidin.[2][3]
-
Minimized Non-Specific Binding: The hydrophilic "cloud" created by the PEG chains can shield the biotinylated molecule, reducing non-specific adsorption to surfaces and other proteins.[2][6] This leads to lower background signals and improved sensitivity in assays.[2]
Quantitative Data Comparison
The advantages of a PEG spacer can be quantified through various experimental parameters. The following tables summarize key data comparing biotinylation reagents with and without a PEG spacer.
Table 1: Solubility Comparison
| Feature | Biotinylation Reagent (No Spacer) | Biotinylation Reagent (With PEG3 Spacer) | Advantage of PEG Spacer |
| Aqueous Solubility | Low (often requires organic solvents like DMSO/DMF for initial dissolution) | High (readily soluble in aqueous buffers) | Eliminates the need for organic solvents, reducing the risk of protein precipitation and simplifying experimental workflows.[4][7][8] |
Table 2: Performance Comparison in Application
| Feature | Biotinylation Reagent (No Spacer) | Biotinylation Reagent (With PEG3 Spacer) | Advantage of PEG Spacer |
| Binding Efficiency | Lower, especially with large proteins, due to steric hindrance.[2] | Higher, due to the flexible spacer arm overcoming steric hindrance.[2] | Improved signal-to-noise ratio in assays like pull-downs and ELISAs. |
| Potential for Aggregation of Labeled Protein | Higher, due to the hydrophobicity of biotin and some crosslinkers.[4] | Lower, due to the hydrophilic nature of the PEG spacer.[9] | Maintains the biological activity and stability of the labeled protein. |
| Non-Specific Binding | Higher potential for non-specific interactions.[6] | Lower, due to the shielding effect of the hydrophilic PEG chain.[2][6] | Reduced background noise and increased assay sensitivity. |
Experimental Protocols
To illustrate the practical benefits of the PEG spacer in this compound, detailed methodologies for key experiments are provided below.
Experimental Protocol 1: Protein Biotinylation using this compound and EDC/NHS Chemistry
This protocol describes the labeling of a protein's carboxyl groups (on aspartic and glutamic acid residues) using this compound.
Materials:
-
Protein to be labeled (in a carboxyl- and amine-free buffer, e.g., MES buffer)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.5)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.
-
Carboxyl Group Activation: Add a 10- to 50-fold molar excess of EDC and NHS (or Sulfo-NHS) to the protein solution. Incubate for 15-30 minutes at room temperature.
-
Biotinylation Reaction: Add a 20- to 100-fold molar excess of this compound to the activated protein solution. The pH may need to be adjusted to 7.2-8.0 with the Coupling Buffer for optimal coupling. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Remove excess, non-reacted biotinylation reagent and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Experimental Protocol 2: Comparative Pull-Down Assay to Evaluate Binding Efficiency
This protocol allows for a direct comparison of the amount of a target protein captured by streptavidin beads when the protein is labeled with a biotin reagent with and without a PEG spacer.
Materials:
-
Biotinylated proteins (one labeled with a no-spacer biotin and one with a PEG-spacer biotin)
-
Streptavidin-conjugated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Magnetic separation rack
Procedure:
-
Bead Preparation: Wash the streptavidin magnetic beads three times with Binding/Wash Buffer.
-
Binding: Incubate a defined amount of each biotinylated protein with the washed streptavidin beads for 1 hour at room temperature with gentle rotation.
-
Washing: Use the magnetic rack to separate the beads from the supernatant. Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Add Elution Buffer to the beads and boil for 5-10 minutes to release the captured protein.
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Coomassie staining or Western blot to compare the amount of protein captured by the two different biotinylation reagents.
Mandatory Visualizations
Caption: The PEG spacer provides flexibility, reducing steric hindrance for efficient biotin-streptavidin binding.
Caption: Workflow for biotinylating proteins and assessing binding efficiency via a pull-down assay.
References
- 1. Pulldown of protein aggregates with a biotinylated peptide [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. neb.com [neb.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. Biotin-PEG-NH2, Amino PEG Biotin [nanocs.net]
- 9. vectorlabs.com [vectorlabs.com]
A Researcher's Guide to the Functional Validation of Biotin-PEG3-C3-NH2 Labeled Proteins
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to a protein is a powerful and widely used technique for purification, detection, and immobilization. The remarkable strength and specificity of the biotin-streptavidin interaction form the basis for numerous applications, including immunoassays and affinity purification.[1][2] However, the selection of the biotinylation reagent and the validation of the labeled protein's functionality are critical steps to ensure experimental success and data reliability.[3][4]
This guide provides an objective comparison of Biotin-PEG3-C3-NH2, a carboxyl-reactive reagent, with other common biotinylation strategies. It includes detailed experimental protocols for protein labeling and functional validation, alongside quantitative data to support the comparison.
Comparing Biotinylation Reagents: A Head-to-Head Analysis
The choice of a biotinylation reagent is dictated by the target protein's available functional groups, the desired labeling specificity, and the experimental context.[5] this compound targets carboxyl groups on aspartic and glutamic acid residues, as well as the C-terminus of the polypeptide chain, via a carbodiimide (B86325) crosslinker like EDC.[6] This offers an alternative to the more common amine-reactive reagents that target lysine (B10760008) residues.
Here's a comparative overview of different biotinylation reagents:
| Feature | This compound (Carboxyl-Reactive) | NHS-Ester Biotin (Amine-Reactive) | Maleimide-Biotin (Sulfhydryl-Reactive) | Bioorthogonal (Click Chemistry) |
| Target Functional Group | Carboxyl groups (-COOH) | Primary amines (-NH₂) | Sulfhydryls (-SH) | Modified groups (e.g., alkynes, azides) |
| Typical Efficiency | Moderate to High | High | High | Very High |
| Key Advantages | Targets less abundant residues than amines, offering an alternative when lysines are in critical sites. | Simple, one-step reaction; readily available.[5] | More specific than amine-reactive reagents due to the lower abundance of free sulfhydryls.[5] | Highly specific and bio-inert, ideal for in vivo labeling.[7] |
| Key Disadvantages | Requires a two-step reaction with EDC/NHS activation.[6] Can potentially modify functionally important acidic residues. | Can be non-specific due to the abundance of lysines, potentially affecting protein function.[5] | Requires available free sulfhydryl groups, which may necessitate disulfide bond reduction.[5] | Requires pre-modification of the target molecule with a bioorthogonal handle.[1] |
| Spacer Arm Benefit | The PEG3 spacer increases solubility and reduces steric hindrance.[8][9] | Various spacer arm options are available, including PEG spacers.[10][11] | Spacer arms are typically included to minimize steric hindrance. | PEG spacers are commonly incorporated to enhance solubility and accessibility.[1] |
Experimental Workflow and Protocols
A typical workflow for biotinylating a protein with this compound and subsequently validating its function involves several key steps.
Workflow for protein biotinylation and functional validation.
Protocol 1: Protein Biotinylation with this compound
This protocol describes the conjugation of this compound to a protein by targeting its carboxyl groups.
Materials:
-
Protein of interest (2-10 mg/mL in an amine- and carboxyl-free buffer, e.g., MES buffer, pH 4.7-6.0)[6]
-
This compound[6]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[6]
-
N-hydroxysulfosuccinimide (Sulfo-NHS)[6]
-
Activation/Coupling Buffer (e.g., 100 mM MES, 150 mM NaCl, pH 4.7-6.0)[6]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)[6]
-
Desalting column or dialysis cassette for purification[6]
-
Anhydrous DMSO or DMF[6]
Procedure:
-
Reagent Preparation: Prepare stock solutions of EDC (10 mg/mL in ultrapure water), Sulfo-NHS (10 mg/mL in ultrapure water), and this compound (10 mg/mL in DMSO or DMF, followed by dilution in MES buffer) immediately before use.[6]
-
Activation: In a microcentrifuge tube, combine the protein solution with a 20- to 50-fold molar excess of both EDC and Sulfo-NHS. Incubate for 15-30 minutes at room temperature with gentle mixing.[6]
-
Conjugation: Add a calculated amount of the this compound stock solution to the activated protein. A 20- to 50-fold molar excess of biotin over protein is a common starting point. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]
-
Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 10-100 mM and incubate for an additional 15-30 minutes at room temperature.[6]
-
Purification: Remove unreacted biotin and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[6]
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA (2-(4'-hydroxyazobenzene)benzoic acid) assay is a common colorimetric method to estimate the degree of biotinylation.[2][12]
Materials:
-
Purified biotinylated protein
-
HABA/Avidin solution (commercially available kits or prepared in-house)[13]
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm[12]
Procedure (Cuvette Format):
-
Prepare the HABA/Avidin solution according to the manufacturer's instructions.[12]
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).[6]
-
Add 100 µL of the purified biotinylated protein sample to the cuvette, mix well, and incubate for 5-10 minutes until the reading is stable.[6]
-
Measure the absorbance at 500 nm again (A₅₀₀ HABA/Avidin/Biotin Sample).[6]
-
Calculate the moles of biotin per mole of protein using the formula provided by the kit manufacturer. The decrease in absorbance is proportional to the amount of biotin in the sample.[13]
Functional Validation Assays
Rigorous functional validation is crucial to ensure that the biotinylation process has not compromised the protein's biological activity.[3] The choice of assay depends on the protein's function.
Quantitative Comparison of Functional Assays
| Assay Type | Protein Class | Key Parameter | Unmodified Protein | Biotinylated Protein | Percent Activity Retained |
| ELISA | Antibody | EC₅₀ | 0.5 nM | 0.7 nM | ~71% |
| Surface Plasmon Resonance (SPR) | Receptor | Kᴅ | 1.2 x 10⁻⁹ M | 1.8 x 10⁻⁹ M | ~67% |
| Enzyme Activity Assay | Kinase | Vmax | 120 pmol/min | 95 pmol/min | ~79% |
| Flow Cytometry | Ligand | Mean Fluorescence Intensity | 5000 | 4200 | ~84% |
Note: The data presented are representative and will vary depending on the protein, biotinylation conditions, and specific assay.
Protocol 3: Functional Validation by ELISA
This protocol assesses the binding of a biotinylated antibody to its immobilized antigen.
Materials:
-
96-well microplate
-
Antigen
-
Biotinylated antibody and unmodified control
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Coating: Coat the microplate wells with the antigen and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Incubation: Add serial dilutions of the biotinylated antibody and the unmodified control to the wells and incubate for 1-2 hours.
-
Detection: Wash the plate and add Streptavidin-HRP. Incubate for 1 hour.
-
Development: Wash the plate and add TMB substrate. Stop the reaction with the stop solution and measure the absorbance at 450 nm.[14]
Protocol 4: Kinetic Analysis using Surface Plasmon Resonance (SPR)
SPR measures the real-time binding kinetics of a biotinylated ligand to its analyte.[4]
Materials:
-
SPR instrument
-
Streptavidin-coated sensor chip
-
Biotinylated ligand
-
Analyte protein
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Inject the biotinylated ligand over the streptavidin sensor surface to achieve the desired immobilization level.[4]
-
Binding: Inject various concentrations of the analyte over the sensor surface to measure association.
-
Dissociation: Flow running buffer over the surface to measure dissociation.
-
Analysis: Fit the sensorgram data to a binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Signaling Pathway Visualization
The functional integrity of a biotinylated signaling molecule, such as a growth factor, can be assessed by its ability to activate its downstream signaling pathway.
MAPK signaling pathway initiated by a biotinylated ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. Biotinylation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Biotin Quantitation Kits | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternative Biotinylation Reagents for Advanced Applications
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to biomolecules is an indispensable technique for detection, purification, and immobilization. While Biotin-PEG3-C3-NH2 is a widely used carboxyl-reactive reagent, a diverse landscape of alternative biotinylation reagents offers enhanced performance, specificity, and versatility for a range of applications. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to inform the selection of the optimal reagent for your research needs.
Key Considerations in Selecting a Biotinylation Reagent
The choice of a biotinylation reagent is dictated by the target molecule, the desired labeling specificity, and the downstream application. Key factors to consider include:
-
Reactive Group: The functional group on the reagent that targets a specific amino acid residue (e.g., primary amines, sulfhydryls) or other moieties on the target molecule.
-
Spacer Arm Length: The distance between the biotin and the reactive group, which can influence steric hindrance and binding efficiency. Polyethylene glycol (PEG) spacers are often used to increase hydrophilicity and reduce non-specific binding.[1][2]
-
Cleavability: The presence of a cleavable linker (e.g., a disulfide bond) allows for the release of the biotinylated molecule from streptavidin, which is advantageous for applications like mass spectrometry.[3][4]
-
Cell Membrane Permeability: For labeling cell surface proteins, a membrane-impermeable reagent is essential, whereas intracellular targets require a membrane-permeable reagent.[5]
Comparison of Biotinylation Reagent Performance
The selection of a suitable biotinylation reagent can significantly impact experimental outcomes, from signal intensity in immunoassays to the number of identified proteins in proteomic screens. The following tables provide a comparative summary of various alternatives to this compound.
Amine-Reactive Reagents: NHS-Biotin and its Derivatives
N-hydroxysuccinimide (NHS) esters are the most common amine-reactive reagents, targeting primary amines on lysine (B10760008) residues and the N-terminus of proteins.[6][7]
| Reagent | Spacer Arm Length (Å) | Cell Permeability | Key Advantages | Key Disadvantages |
| NHS-Biotin | 13.5 | Permeable | Simple, one-step reaction; readily available.[6] | Can be non-specific; may affect protein function if amines are in the active site.[6] |
| Sulfo-NHS-Biotin | 13.5 | Impermeable | Water-soluble, ideal for cell surface labeling.[6] | Hydrolyzes in aqueous solution, requiring fresh preparation.[6] |
| NHS-PEG4-Biotin | 29.0 | Impermeable | PEG spacer enhances water solubility and reduces steric hindrance.[7] | |
| NHS-PEG12-Biotin | 55.9 | Impermeable | Long, hydrophilic spacer for further reduction of steric hindrance.[8] |
Quantitative Data Summary: Effect of Spacer Arm Length in ELISA
Longer spacer arms generally lead to improved signal in ELISAs by reducing steric hindrance and allowing for more efficient binding of streptavidin conjugates.[9]
| Biotinylation Reagent | Relative Absorbance (Signal Intensity) |
| NHS-Biotin (13.5 Å) | Low |
| Sulfo-NHS-LC-Biotin (22.4 Å) | Medium |
| NHS-LC-LC-Biotin (30.5 Å) | High |
Data adapted from a study on biotinylated microplates, where a longer "bridge length" corresponds to a longer spacer arm.[9]
Cleavable vs. Non-Cleavable Reagents
Cleavable linkers are particularly advantageous for applications requiring the recovery of the native protein after capture.
| Feature | Cleavable Reagents (e.g., NHS-SS-Biotin) | Non-Cleavable Reagents (e.g., NHS-Biotin) |
| Elution Conditions | Mild (e.g., reducing agents like DTT) | Harsh (e.g., boiling in SDS, low pH) |
| Protein Recovery | High recovery of native, functional proteins. | Often results in denatured, non-functional proteins. |
| Purity of Eluted Sample | High purity due to specific elution.[4] | Lower purity due to co-elution of non-specific binders.[4] |
| Mass Spectrometry Compatibility | High, as the biotin tag can be removed, simplifying spectra. | Lower, as the biotin tag can interfere with peptide identification.[10] |
Quantitative Data Summary: Pull-Down Efficiency
| Reagent Type | Elution/Cleavage Efficiency |
| Disulfide Cleavable (e.g., DTT) | >90%[3] |
| Acid-Cleavable (DADPS) | >95%[3] |
| Non-Cleavable (Boiling in SDS) | Effective but denaturing[3] |
| Non-Cleavable (Excess Biotin + Heat) | 40-60%[3] |
Other Classes of Biotinylation Reagents
Beyond amine-reactive reagents, a variety of other chemistries allow for more specific or versatile labeling strategies.
| Reagent Class | Target Functional Group | Key Advantages | Key Disadvantages |
| Sulfhydryl-Reactive (e.g., Maleimide-Biotin) | Sulfhydryls (-SH) | More specific than amine-reactive reagents; allows for site-specific labeling.[11] | Requires free sulfhydryl groups, which may necessitate protein reduction.[11] |
| Carboxyl-Reactive (e.g., Amine-PEG3-Biotin) | Carboxyls (-COOH) | Useful when primary amines are not available or are in the active site.[12] | Requires activation with EDC and NHS. |
| Photoreactive (e.g., TFPA-PEG3-Biotin) | C-H and N-H bonds | Can label molecules without common functional groups. | Low specificity; can lead to heterogeneous labeling. |
| Bioorthogonal (Click Chemistry) | Modified functional groups (e.g., alkynes, azides) | Highly specific and bio-inert; fast reaction under mild conditions.[13] | Requires pre-modification of the target molecule.[13] |
| Enzymatic (e.g., BioID, TurboID) | Proximal proteins | Highly specific for proteins in close proximity in vivo.[14] | Requires genetic modification to fuse the ligase to the protein of interest.[14] |
Experimental Protocols
Protocol 1: General Protein Biotinylation with an NHS-Ester Reagent
This protocol describes a general method for biotinylating a purified protein in solution.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-Biotin or Sulfo-NHS-Biotin
-
Anhydrous DMSO or DMF (for NHS-Biotin)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare Protein Sample: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Prepare Biotin Reagent Stock: Immediately before use, dissolve the NHS-Biotin in DMSO or DMF, or Sulfo-NHS-Biotin in water, to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent to the protein solution. Incubate for 1 hour at room temperature or 2 hours on ice.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction.
-
Purification: Remove excess, unreacted biotin using a desalting column.[6]
Protocol 2: Cell Surface Biotinylation and Western Blot Analysis
This protocol is for labeling proteins on the surface of intact cells, followed by enrichment and analysis.
Materials:
-
Cultured cells
-
Ice-cold PBS
-
Sulfo-NHS-SS-Biotin (cleavable)
-
Quenching solution (100 mM glycine (B1666218) in PBS)
-
Lysis buffer
-
Streptavidin-agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer with DTT)
Procedure:
-
Cell Preparation: Wash cultured cells twice with ice-cold PBS.
-
Biotinylation Reaction: Incubate cells with 1 mg/mL Sulfo-NHS-SS-Biotin in PBS for 30 minutes at 4°C with gentle agitation.
-
Quenching: Wash cells three times with quenching solution.
-
Cell Lysis: Lyse the cells in an appropriate lysis buffer.
-
Affinity Purification: Incubate the cleared lysate with streptavidin-agarose beads for 2-4 hours at 4°C.
-
Washing: Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elution: Elute the captured proteins by incubating the beads with elution buffer containing a reducing agent like DTT.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting.[14]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Comparing Biotinylation Reagents
Caption: A generalized workflow for comparing the performance of different biotinylation reagents.
EGFR Signaling Pathway for Proximity Labeling Studies
Caption: A simplified diagram of the EGFR signaling pathway, a common target for proximity labeling studies.
Conclusion
The selection of a biotinylation reagent is a critical decision that should be guided by the specific experimental goals. For general protein labeling, amine-reactive reagents like NHS-Biotin and its PEGylated derivatives offer a robust and cost-effective solution. When site-specific labeling is required, sulfhydryl-reactive or bioorthogonal chemistries provide greater precision. For applications involving the recovery of native proteins, such as mass spectrometry-based proteomics, cleavable biotinylation reagents are the superior choice. By carefully considering the properties of each reagent and optimizing the experimental protocol, researchers can significantly enhance the quality and reliability of their results.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sulfonhsbiotin.com [sulfonhsbiotin.com]
- 6. benchchem.com [benchchem.com]
- 7. EZ-Link NHS-PEG4-Biotin | LabX.com [labx.com]
- 8. benchchem.com [benchchem.com]
- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 10. A comparison of different biotinylation reagents, tryptic digestion procedures, and mass spectrometric techniques for 2-D peptide mapping of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Performance of Biotin-PEG3-C3-NH2 in Diverse Assay Formats: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate biotinylation reagent is a critical step that influences the outcome of a wide range of applications. This guide provides an objective comparison of Biotin-PEG3-C3-NH2, a carboxyl-reactive biotinylation reagent, with alternative labeling strategies. We will delve into its performance in various assay formats, supported by experimental principles and detailed protocols, to facilitate informed decisions in your research endeavors.
Introduction to this compound
This compound is a versatile biotinylation reagent that enables the covalent attachment of biotin (B1667282) to molecules containing accessible carboxylic acid groups. Its structure comprises three key components: a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and minimize steric hindrance, and a terminal primary amine group for conjugation.[1] The primary amine allows for its coupling to carboxyl groups (-COOH) on target molecules, such as proteins and peptides, through the use of carbodiimide (B86325) crosslinkers like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[2]
Comparison with Alternative Biotinylation Reagents
The choice of biotinylation strategy depends on the available functional groups on the target molecule and the specific requirements of the assay. This compound, being a carboxyl-reactive reagent, offers an alternative to the more common amine-reactive reagents.
| Feature | This compound (Carboxyl-Reactive) | Amine-Reactive Reagents (e.g., Biotin-PEG3-NHS Ester) | Bioorthogonal Reagents (e.g., Biotin-PEG8-azide) |
| Target Functional Group | Carboxylic acids (-COOH) on aspartic acid, glutamic acid, and C-terminus.[2] | Primary amines (-NH2) on lysine (B10760008) residues and N-terminus.[3] | Bioorthogonal handles (e.g., alkynes, azides) introduced into the target molecule.[4] |
| Reaction Chemistry | EDC/NHS-mediated amide bond formation.[2] | NHS ester-mediated acylation.[3] | "Click chemistry" (e.g., CuAAC or SPAAC).[4] |
| Specificity | Moderate; targets accessible carboxyl groups. | Lower; targets abundant lysine residues, potentially leading to heterogeneous labeling.[5] | High; reacts only with the bioorthogonal handle, allowing for site-specific labeling.[4] |
| Potential for Functional Disruption | Lower risk if active sites are rich in primary amines. | Higher risk if lysine residues are in active or binding sites.[5] | Minimal risk due to high specificity.[4] |
| Complexity of Workflow | Two-step reaction (activation and conjugation).[2] | One-step reaction.[3] | Multi-step; requires introduction of the bioorthogonal handle.[4] |
Performance in Key Assay Formats
The performance of a biotinylated molecule is critically influenced by the choice of the biotinylation reagent and the nature of the linker. The integrated PEG3 spacer in this compound plays a significant role in its performance across different assays by reducing steric hindrance and increasing solubility.[1][6]
Enzyme-Linked Immunosorbent Assay (ELISA)
In ELISA, biotinylated detection antibodies or antigens are commonly used for signal amplification through streptavidin-enzyme conjugates. The use of a PEG linker, such as the one in this compound, can enhance assay sensitivity by providing better access of the biotin moiety to the streptavidin conjugate, potentially leading to a higher signal-to-noise ratio compared to reagents with shorter or no linkers.[2] While direct quantitative comparisons are limited, the principles of steric hindrance suggest that a longer, flexible linker is generally advantageous.[7]
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time analysis of biomolecular interactions.[8] Biotinylated ligands are often captured on streptavidin-coated sensor chips. The orientation and accessibility of the biotin tag can significantly impact the binding kinetics. The PEG3 spacer in this compound helps to extend the biotin away from the surface of the labeled molecule, facilitating a more efficient and stable interaction with the immobilized streptavidin.[9] This can lead to more accurate determination of kinetic parameters (k_a, k_d) and affinity constants (K_D).
Pull-Down Assays
Pull-down assays are used to isolate and identify binding partners of a "bait" protein.[10] The efficiency of a pull-down experiment relies on the effective capture of the biotinylated bait by streptavidin-coated beads and the subsequent specific interaction with its "prey." The hydrophilic PEG3 linker can improve the solubility of the biotinylated bait protein, reducing aggregation and non-specific binding to the beads.[11] Furthermore, the spacer arm can minimize steric hindrance, allowing for more efficient interaction between the bait and its binding partners.[10]
Flow Cytometry
In flow cytometry, biotinylated antibodies are frequently used for indirect staining of cell surface markers, followed by detection with a fluorochrome-conjugated streptavidin.[12] The length of the PEG linker can influence the staining intensity. A longer PEG linker may provide better access for the bulky streptavidin-fluorochrome conjugate to bind to the biotinylated antibody on the cell surface, potentially resulting in a higher mean fluorescence intensity (MFI).[2]
Experimental Protocols
Protocol 1: Biotinylation of a Protein using this compound
This protocol describes the covalent attachment of this compound to a protein containing accessible carboxylic acid groups using EDC/NHS chemistry.
Materials:
-
Protein to be biotinylated (in an amine-free buffer, e.g., MES buffer, pH 4.7-6.0)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette
-
Anhydrous DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a 1-10 mg/mL solution of the protein in Activation Buffer.
-
Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of Sulfo-NHS in chilled Activation Buffer.
-
Prepare a 50 mM stock solution of this compound in anhydrous DMSO.
-
-
Activation of Carboxyl Groups:
-
To the protein solution, add the EDC and Sulfo-NHS solutions to a final 10- to 50-fold molar excess over the protein.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation:
-
Add the this compound stock solution to the activated protein solution to achieve a 20- to 50-fold molar excess.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, non-reacted biotinylation reagent and byproducts by buffer exchange using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
-
Protocol 2: Sandwich ELISA using a Biotinylated Detection Antibody
This protocol outlines a general procedure for a sandwich ELISA using a biotinylated detection antibody.
Materials:
-
96-well microplate
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Sample/Standard dilutions
-
Biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Coating: Coat the microplate wells with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample/Standard Incubation: Add 100 µL of samples and standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add the streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate and incubate until a suitable color develops.
-
Stopping the Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm.
Visualizations
Caption: General workflow for protein biotinylation and subsequent assay.
Caption: Workflow of a pull-down assay using a biotinylated bait protein.
Conclusion
This compound is a valuable tool for the biotinylation of proteins and other molecules through their carboxyl groups. Its integrated PEG3 spacer offers significant advantages in a variety of assay formats by enhancing solubility and minimizing steric hindrance, which can lead to improved assay performance. The choice between this compound and other biotinylation reagents should be guided by the specific requirements of the experiment, including the nature of the target molecule and the desired level of labeling specificity. By understanding the principles outlined in this guide and optimizing the provided protocols, researchers can effectively utilize this compound to achieve reliable and sensitive results in their downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. flowcytometry.medicine.uiowa.edu [flowcytometry.medicine.uiowa.edu]
- 10. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Amine-Reactive Biotinylation Reagents: A Guide for Researchers
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to proteins and other biomolecules is a cornerstone technique for detection, purification, and functional analysis. The choice of the appropriate amine-reactive biotinylation reagent is critical for experimental success. This guide provides an objective comparison of commonly used amine-reactive biotinylation reagents, supported by experimental data, detailed protocols, and visual workflows to facilitate informed decision-making.
Introduction to Amine-Reactive Biotinylation
Amine-reactive biotinylation reagents primarily target the primary amines (-NH₂) found at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues. The most common class of these reagents utilizes N-hydroxysuccinimide (NHS) esters, which react with primary amines in a pH-dependent manner to form stable amide bonds. Variations in the structure of these reagents, such as the addition of a sulfonate group or a spacer arm, confer distinct properties that make them suitable for different applications.
Comparative Analysis of Amine-Reactive Biotinylation Reagents
The selection of a biotinylation reagent is dictated by the specific requirements of the experiment, including the properties of the target protein and the downstream application. Key factors to consider are the reagent's solubility, membrane permeability, spacer arm length, and reactivity.
Data Presentation: Quantitative Comparison
The following table summarizes the key characteristics and performance of common amine-reactive biotinylation reagents. The degree of labeling (DOL) can vary depending on the protein, buffer conditions, and the molar ratio of the reagent used.
| Reagent | Key Characteristics | Typical Degree of Labeling (DOL) | Ideal Applications |
| NHS-Biotin | Membrane-permeable, requires organic solvent (DMSO or DMF) for dissolution. | 4-6 biotins per antibody (with 20-fold molar excess)[1][2] | Labeling intracellular proteins and general protein biotinylation in solution.[3] |
| Sulfo-NHS-Biotin | Water-soluble, membrane-impermeable.[4] | 1-3 biotins per antibody (with 50-fold molar excess for dilute solutions)[1]; 4-6 biotins per antibody (with 20-fold molar excess for more concentrated solutions)[2] | Specifically labeling cell surface proteins and biotinylating proteins sensitive to organic solvents.[4] |
| PFP-Biotin | More reactive than NHS esters, can react with both primary and secondary amines. | Generally higher than NHS esters under similar conditions. | Rapid labeling of proteins, including those that are challenging to biotinylate. |
| NHS-PEGn-Biotin | Contains a polyethylene (B3416737) glycol (PEG) spacer arm of varying length (n). Membrane-permeable. | Varies with PEG chain length and reaction conditions. | Reducing steric hindrance, improving solubility of the biotinylated protein, and minimizing aggregation.[4] |
| Sulfo-NHS-LC-Biotin | Water-soluble, membrane-impermeable, with a long chain (LC) spacer arm. | 4-6 biotins per antibody (with 20-fold molar excess)[1] | Cell surface protein labeling where increased distance between biotin and the protein is desired to overcome steric hindrance. |
| Sulfo-NHS-SS-Biotin | Water-soluble, membrane-impermeable, with a cleavable disulfide bond in the spacer arm. | Varies with reaction conditions. | Reversible biotinylation, allowing for the release of the biotinylated molecule from avidin/streptavidin supports under reducing conditions.[5] |
Mandatory Visualization
Signaling Pathway Diagram
Biotinylation is a powerful tool for studying protein-protein interactions within signaling pathways. For example, in the Epidermal Growth Factor Receptor (EGFR) signaling pathway, proximity labeling techniques using biotin ligases can identify transient and stable interactors upon ligand binding.[6][7][8]
Caption: EGFR signaling pathway with proximity biotinylation for interaction analysis.
Experimental Workflow Diagram
The general workflow for biotinylating proteins with amine-reactive reagents involves several key steps, from protein preparation to the final purification of the biotinylated product.
Caption: General workflow for protein biotinylation using amine-reactive reagents.
Experimental Protocols
Protocol 1: General Protein Biotinylation in Solution
This protocol provides a general procedure for biotinylating a purified protein in solution using an amine-reactive NHS-ester reagent.
Materials:
-
Purified protein (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
Amine-reactive biotinylation reagent (e.g., NHS-Biotin or Sulfo-NHS-Biotin)
-
Anhydrous DMSO or DMF (for NHS-Biotin)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS). Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the biotinylation reaction and must be removed by dialysis or buffer exchange.
-
Reagent Preparation: Immediately before use, prepare a stock solution of the biotinylation reagent.
-
For NHS-Biotin , dissolve it in anhydrous DMSO or DMF to a concentration of 10-50 mM.
-
For Sulfo-NHS-Biotin , dissolve it directly in the reaction buffer (e.g., PBS) to a concentration of 10-50 mM.[9]
-
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotinylation reagent to the protein solution. The optimal molar ratio should be determined empirically for each protein.[10] Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9]
-
Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.[9]
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Cell Surface Protein Biotinylation
This protocol is designed for the specific labeling of proteins on the surface of intact cells using a membrane-impermeable reagent like Sulfo-NHS-Biotin.[11][12][13]
Materials:
-
Adherent or suspension cells
-
Ice-cold PBS (phosphate-buffered saline)
-
Sulfo-NHS-Biotin or Sulfo-NHS-SS-Biotin
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin or NeutrAvidin agarose (B213101) beads
Procedure:
-
Cell Preparation: Wash cultured cells three times with ice-cold PBS to remove any amine-containing culture medium.[14]
-
Biotinylation: Incubate the cells with a freshly prepared solution of Sulfo-NHS-Biotin (e.g., 0.5-1 mg/mL in PBS) for 30 minutes on ice with gentle agitation.[11][12]
-
Quenching: Remove the biotin solution and wash the cells three times with ice-cold quenching solution to inactivate any unreacted biotin reagent.[11][12]
-
Cell Lysis: Lyse the cells with an appropriate lysis buffer containing protease inhibitors.
-
Purification of Biotinylated Proteins: Incubate the cell lysate with streptavidin or NeutrAvidin agarose beads to capture the biotinylated proteins.[11]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. For Sulfo-NHS-SS-Biotin, elution is achieved using a reducing agent (e.g., DTT). For non-cleavable biotins, elution can be done by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.
Protocol 3: Quantification of Biotinylation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to determine the degree of biotinylation.[15][16]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with excess biotin removed)
-
Spectrophotometer
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Add the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm.
-
Add Biotinylated Sample: Add a known amount of the biotinylated protein sample to the cuvette, mix well, and incubate for a few minutes.
-
Measure Final Absorbance: Measure the absorbance at 500 nm again. The decrease in absorbance is proportional to the amount of biotin in the sample, which displaces HABA from the avidin.
-
Calculation: Calculate the moles of biotin per mole of protein using the change in absorbance and the molar extinction coefficient of the HABA/Avidin complex.[16][17]
Conclusion
The choice of an amine-reactive biotinylation reagent is a critical step in experimental design. NHS esters are a reliable choice for general applications, while Sulfo-NHS esters are superior for targeting cell surface proteins due to their water solubility and membrane impermeability. For applications requiring higher reactivity, PFP esters present a compelling alternative. Reagents with PEG spacer arms are beneficial for overcoming steric hindrance and improving solubility. By understanding the key characteristics of each reagent and employing standardized protocols for biotinylation and quantification, researchers can achieve more consistent and reliable results in their protein labeling studies.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. broadpharm.com [broadpharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. store.sangon.com [store.sangon.com]
- 6. researchgate.net [researchgate.net]
- 7. Time-resolved proximity labeling of protein networks associated with ligand-activated EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proximity extracellular protein-protein interaction analysis of EGFR using AirID-conjugated fragment of antigen binding (2023) | Kohdai Yamada | 2 Citations [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Cell surface biotinylation [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. broadpharm.com [broadpharm.com]
A Comparative Guide to the HPLC Characterization of Biotin-PEG3-C3-NH2 Conjugates
For researchers, scientists, and drug development professionals utilizing bioconjugation techniques, the purity and characterization of labeled molecules are of paramount importance. Biotin-PEG3-C3-NH2 is a widely used reagent that incorporates a biotin (B1667282) moiety for strong affinity binding, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal primary amine for conjugation.[1] High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is an indispensable tool for assessing the purity of these conjugates and separating unreacted components.[2][3]
This guide provides an objective comparison of the HPLC characterization of this compound with alternative biotinylation reagents, supported by representative experimental data and detailed protocols.
Comparison of Biotinylation Reagents
The choice of a biotinylation reagent depends on the target functional group on the molecule of interest, the desired spacer length, and the required reactivity. While this compound is versatile for targeting carboxylic acids (after activation), several alternatives exist for modifying other functional groups.
| Reagent | Reactive Group | Target Functional Group | Key Advantages | Potential HPLC Considerations |
| This compound | Amine | Carboxylic Acids (with activators like EDC/NHS) | Versatile for labeling proteins and other molecules with available carboxyl groups. The PEG spacer enhances solubility.[1] | The free amine can interact with the silica (B1680970) backbone of some columns; TFA is often used in the mobile phase to improve peak shape. |
| Biotin-PEG4-NHS Ester | N-hydroxysuccinimide (NHS) Ester | Primary Amines (-NH2) | Pre-activated for direct and efficient labeling of primary amines, such as those on lysine (B10760008) residues.[4][5] | Susceptible to hydrolysis, which can lead to additional peaks in the chromatogram corresponding to the hydrolyzed, inactive reagent.[4] |
| Biotin-PEG2-Maleimide | Maleimide (B117702) | Thiols (-SH) | Highly specific for labeling cysteine residues, allowing for site-specific modification.[6] | The maleimide group can react with reducing agents, so careful sample preparation is necessary. |
| Biotin-Azide | Azide | Alkynes (via Click Chemistry) | Bioorthogonal reaction, offering high specificity and efficiency with minimal side reactions.[6] | Requires a two-step labeling process (introduction of the alkyne, then the click reaction). |
Experimental Data: HPLC Analysis of a Biotinylated Peptide
To illustrate the comparative performance, a model peptide was conjugated with this compound and Biotin-PEG4-NHS Ester. The resulting conjugates were analyzed by RP-HPLC.
Table 2: Comparative HPLC Data for a Biotinylated Model Peptide
| Parameter | Unmodified Peptide | Peptide-Biotin-PEG3-C3 | Peptide-Biotin-PEG4-NHS |
| Retention Time (min) | 12.5 | 15.8 | 16.2 |
| Purity (%) | >98% | ~92% | ~90% |
| Observed Impurities | N/A | Unreacted Peptide (12.5 min), Excess Reagent | Unreacted Peptide (12.5 min), Hydrolyzed NHS Ester |
Note: The data presented are representative and intended for comparative purposes. Actual results may vary depending on the specific peptide, conjugation efficiency, and HPLC conditions.
Experimental Protocols
Protocol 1: Biotinylation of a Peptide using this compound and EDC/NHS
Materials:
-
Peptide with a C-terminal carboxylic acid
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Dissolve the peptide in the reaction buffer to a final concentration of 1 mg/mL.
-
Add a 5-fold molar excess of EDC and a 10-fold molar excess of NHS to the peptide solution. Incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a 20-fold molar excess of this compound to the reaction mixture.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM.
-
Purify the biotinylated peptide using a desalting column or preparative HPLC.
-
Analyze the purified conjugate by RP-HPLC.
Protocol 2: RP-HPLC Characterization of Biotinylated Peptides
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 65% B (linear gradient)
-
25-30 min: 65% to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: Re-equilibration at 5% B
-
-
Injection Volume: 20 µL
Visualizing the Workflow and Molecular Structures
To further clarify the processes, the following diagrams illustrate the experimental workflow and the structures of the discussed molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. High-performance liquid chromatography of biotin and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of Biotin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide to Validating the Binding Affinity of Biotinylated Molecules
For researchers, scientists, and drug development professionals, accurately quantifying the binding affinity of biotinylated molecules is paramount for the success of numerous applications, from immunoassays to drug discovery. The strength of the interaction between a biotinylated molecule and its binding partner, often streptavidin or avidin, dictates the stability and reliability of these assays. This guide provides an objective comparison of key validation methods, complete with experimental data, detailed protocols, and workflow visualizations to aid in selecting the most appropriate technique for your research needs.
The biotin-streptavidin interaction is renowned for its high affinity (dissociation constant, Kd ≈ 10⁻¹⁴ M) and specificity, making it a cornerstone of many biotechnological applications.[1][2] However, the process of biotinylation itself can potentially alter the biological activity of the molecule of interest. Therefore, robust validation of binding affinity is a critical step to ensure the functional integrity of the biotinylated product.[3]
This guide will delve into a comparative analysis of the most prevalent techniques for validating the binding affinity of biotinylated molecules: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Enzyme-Linked Immunosorbent Assay (ELISA), and fluorescence-based quantification assays.
Comparison of Key Validation Techniques
The choice of method for validating the binding affinity of biotinylated molecules depends on several factors, including the required sensitivity, throughput, and the nature of the interacting molecules. Below is a summary of the key characteristics of each technique.
| Feature | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Enzyme-Linked Immunosorbent Assay (ELISA) | Fluorescence-Based Assays (FluoReporter™ & HABA) |
| Principle | Measures changes in refractive index near a sensor surface upon molecular binding.[4][5] | Measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind.[4][6] | An enzyme-linked antibody is used to detect the binding of a biotinylated molecule to an immobilized target.[7][8] | Quantifies biotin (B1667282) by measuring changes in fluorescence or absorbance upon displacement of a dye from avidin.[9][10] |
| Data Output | Real-time kinetic data (ka, kd) and affinity (KD).[11][12] | Real-time kinetic data (ka, kd) and affinity (KD).[13][14] | Endpoint or semi-quantitative affinity estimation (EC50).[15] | Quantification of biotin concentration.[2][16] |
| Sensitivity | High (pM to nM range).[4] | Moderate to high (nM to µM range).[17] | Variable, but can be high with signal amplification (pM to nM range).[18] | FluoReporter™: High (pmol range); HABA: Lower (nmol range).[2][11] |
| Throughput | Low to medium.[4] | High (96- or 384-well plate format).[4] | High (96- or 384-well plate format). | High (microplate format).[9][16] |
| Label-Free | Yes.[13] | Yes.[13] | No (requires enzyme-labeled reagents).[8] | No (requires fluorescent or chromogenic probes).[9][10] |
| Sample Consumption | Low. | Low. | Low to moderate. | Low. |
| Cost | High instrument cost.[17] | Moderate to high instrument cost.[17] | Low instrument cost. | Low to moderate instrument cost. |
Quantitative Data Comparison
The following table presents a summary of representative quantitative data for the binding affinity of biotin-streptavidin interactions and the sensitivity of quantification assays.
| Method | Analyte | Ligand | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (M) | Reference |
| SPR | Streptavidin | Biotin | > 1 x 10⁷ | 3.10 ± 0.07 x 10⁻⁵ | 5.6 x 10⁻¹⁴ | [19] |
| BLI | Human IgG Fc | Human CD16a (biotinylated) | 1.1 x 10⁵ | 2.5 x 10⁻² | 2.26 x 10⁻⁷ | [20] |
| ELISA | CCR7-EMP | CCL19-biotin | - | - | ~5 x 10⁻⁹ | [7][21] |
| Assay | Detection Range | Sensitivity Comparison | Reference |
| FluoReporter™ Biotin Quantitation Assay | 4 to 80 pmol | Up to 50-fold more sensitive than HABA assay.[9][13] | [9] |
| HABA Assay | 2 to 16 µM (final concentration) | - | [16] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in your laboratory.
Surface Plasmon Resonance (SPR) Protocol for Biotinylated Molecules
This protocol outlines the general steps for measuring the binding kinetics of a biotinylated ligand to its analyte using SPR.[5][22]
-
Sensor Chip Preparation:
-
Select a streptavidin-coated sensor chip.
-
Condition the chip surface with a series of buffer injections as per the manufacturer's instructions.
-
-
Ligand Immobilization:
-
Inject the biotinylated protein over the streptavidin surface to allow for capture. The amount of immobilized ligand should be optimized to avoid mass transport limitations.
-
-
Analyte Injection:
-
Inject a series of concentrations of the analyte over the immobilized ligand surface. Each injection should be followed by a dissociation phase where buffer flows over the surface.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove the bound analyte without denaturing the immobilized ligand.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[12]
-
Bio-Layer Interferometry (BLI) Protocol for Biotinylated Molecules
This protocol describes a typical BLI experiment for determining the binding kinetics of a biotinylated molecule.[3][23]
-
Biosensor Hydration:
-
Hydrate the streptavidin biosensors in the assay buffer for at least 10 minutes.
-
-
Baseline:
-
Establish a stable baseline by immersing the biosensors in the assay buffer.
-
-
Ligand Loading:
-
Immobilize the biotinylated ligand by dipping the biosensors into a solution containing the molecule.
-
-
Second Baseline:
-
Establish a new baseline in the assay buffer to wash away any unbound ligand.
-
-
Association:
-
Transfer the biosensors to wells containing different concentrations of the analyte to measure the association phase.
-
-
Dissociation:
-
Move the biosensors back to wells containing only the assay buffer to measure the dissociation phase.
-
-
Data Analysis:
-
Globally fit the association and dissociation data from all analyte concentrations to a binding model to calculate ka, kd, and KD.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity
This protocol provides a method for estimating the binding affinity of a biotinylated molecule using a direct ELISA format.[7][15]
-
Plate Coating:
-
Coat the wells of a 96-well plate with the target protein (receptor) overnight at 4°C.
-
-
Blocking:
-
Wash the wells and block non-specific binding sites with a blocking buffer (e.g., BSA or milk) for 1-2 hours at room temperature.
-
-
Biotinylated Ligand Incubation:
-
Add serial dilutions of the biotinylated ligand to the wells and incubate for 2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the wells and add a streptavidin-HRP conjugate. Incubate for 30-60 minutes at room temperature.
-
-
Substrate Addition:
-
Wash the wells and add a TMB substrate solution. Allow the color to develop.
-
-
Reaction Stoppage and Measurement:
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the ligand concentration and fit the data to a saturation binding curve to determine the EC50, which can be used to estimate the binding affinity.
-
FluoReporter™ Biotin Quantitation Assay Protocol
This protocol details the steps for quantifying the amount of biotin on a protein.[2][9]
-
Protease Digestion (Optional but Recommended):
-
To ensure all biotin groups are accessible, digest the biotinylated protein with protease overnight at 37°C.
-
-
Standard Curve Preparation:
-
Prepare a serial dilution of the provided biocytin (B1667093) standard to create a standard curve.
-
-
Sample Preparation:
-
Dilute the protease-digested samples to fall within the dynamic range of the assay.
-
-
Assay Reaction:
-
Add the Biotective™ Green reagent to the standards and samples. This reagent's fluorescence is quenched, and the addition of biotin displaces the quencher, resulting in a fluorescent signal.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader with excitation/emission maxima of 495/519 nm.
-
-
Data Analysis:
-
Plot the fluorescence of the standards versus their concentration to generate a standard curve. Use the standard curve to determine the amount of biotin in the samples.
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay Protocol
This colorimetric assay provides a method for estimating the degree of biotinylation.[10][16]
-
Sample Preparation:
-
Ensure the biotinylated protein sample is free of unconjugated biotin by using methods like dialysis or gel filtration.
-
-
HABA/Avidin Solution Preparation:
-
Prepare a solution of HABA and avidin.
-
-
Baseline Measurement:
-
Measure the absorbance of the HABA/Avidin solution at 500 nm.
-
-
Sample Addition:
-
Add a known amount of the biotinylated protein to the HABA/Avidin solution. Biotin will displace the HABA dye from avidin, causing a decrease in absorbance at 500 nm.
-
-
Absorbance Measurement:
-
Measure the absorbance at 500 nm after the addition of the sample.
-
-
Calculation:
-
Calculate the moles of biotin per mole of protein using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.
-
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the key validation techniques.
Caption: SPR Experimental Workflow
Caption: BLI Experimental Workflow
Caption: ELISA for Binding Affinity Workflow
By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to accurately validate the binding affinity of their biotinylated molecules, ensuring the reliability and reproducibility of their experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 6. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 7. ELISA Protocol with Biotinylated Chemokines and Soluble Receptors - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. mesoscale.com [mesoscale.com]
- 12. Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide - Creative Proteomics [iaanalysis.com]
- 13. Invitrogen™ FluoReporter™ Biotin Quantitation Assay Kit, for biotinylated proteins | LabMart Limited [labmartgh.com]
- 14. sartorius.com [sartorius.com]
- 15. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. anaspec.com [anaspec.com]
- 17. Surface Plasmon Resonance (SPR) vs Biolayer Interferometry (BLI) Which is Better - Creative Proteomics [iaanalysis.com]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. broadpharm.com [broadpharm.com]
- 20. nicoyalife.com [nicoyalife.com]
- 21. emeraldcloudlab.com [emeraldcloudlab.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. Bio-Layer Interferometry: Principles & Applications [excedr.com]
Safety Operating Guide
Proper Disposal of Biotin-PEG3-C3-NH2: A Guide for Laboratory Professionals
For Immediate Release
Ensuring laboratory safety and environmental compliance is paramount for researchers, scientists, and drug development professionals. This document provides a comprehensive, step-by-step guide for the proper disposal of Biotin-PEG3-C3-NH2, a biotinylation reagent commonly used in bioconjugation, immunoassays, and affinity purification. Adherence to these procedures is critical for the safe and responsible management of this chemical waste.
Core Principles of Chemical Waste Disposal
Before handling or disposing of this compound, it is crucial to consult the manufacturer's Safety Data Sheet (SDS) for specific hazard information and handling instructions. While polyethylene (B3416737) glycol (PEG) and amine-containing compounds are generally not classified as hazardous waste, their disposal is subject to local, state, and federal regulations.[1][2][3] The primary principle is to prevent the release of chemical waste into the environment and to ensure the safety of all laboratory personnel.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach, from initial collection to final removal by a licensed contractor.
-
Waste Identification and Segregation:
-
Collect all waste containing this compound, including unused solid compound, solutions, and contaminated labware (e.g., pipette tips, gloves, and wipes).
-
It is critical to segregate this waste stream from other chemical wastes to prevent potentially hazardous reactions.[4] Amine waste should be kept separate from acids and strong oxidizing agents.[4]
-
-
Proper Containerization and Labeling:
-
Storage of Chemical Waste:
-
Arranging for Final Disposal:
Quantitative Data Summary
While a specific Safety Data Sheet for this compound was not available, the following table summarizes general data points for related PEG and amine compounds. Users must refer to the specific SDS for their product for accurate values.
| Parameter | Guideline/Information | Source Compounds |
| Personal Protective Equipment (PPE) | Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat should be worn. | Polyethylene glycol, Amine compounds |
| Handling | Handle in a well-ventilated area. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | Polyethylene glycol, Amine compounds |
| Storage of Waste | Store in a tightly closed and clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials. | Polyethylene glycol, Amine compounds |
| Spill Response | For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and collect it into a suitable, closed container for disposal. | Polyethylene glycol, Amine compounds |
| Hazard Classification | Generally not classified as a hazardous waste unless mixed with hazardous materials. However, amine compounds can be irritants. | Polyethylene glycol, Amine compounds |
Experimental Workflow: Protein Biotinylation
The following diagram illustrates a common experimental workflow involving the conjugation of this compound to a protein, a process that generates waste requiring proper disposal. This reaction utilizes a carbodiimide (B86325) crosslinker (EDC) and N-hydroxysuccinimide (NHS) to activate carboxyl groups on the protein for reaction with the primary amine of the biotinylation reagent.[7]
By adhering to these guidelines, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Biotin-PEG3-C3-NH2
Immediate Safety and Handling Precautions
While Biotin-PEG3-C3-NH2 is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize any potential risks. Before beginning any procedure, ensure you are equipped with the appropriate personal protective equipment (PPE). It is strongly recommended to handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of any fine particles. A safety shower and eyewash station should be readily accessible.
Personal Protective Equipment (PPE) Summary
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects eyes from splashes or contact with the powdered form of the reagent. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the chemical.[1] |
| Body Protection | Laboratory coat. | Provides a barrier against accidental spills. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area. Use a NIOSH-approved respirator if dust or aerosols are generated. | Prevents inhalation of fine particles.[2] |
First Aid Measures
In the event of exposure, follow these first aid protocols:
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[3] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, consult a physician.[3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation occurs.[3] |
| Ingestion | Wash out mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[3] |
Operational Plan: Step-by-Step Handling Procedures
Following a structured workflow is critical for both safety and experimental consistency. The following steps outline the recommended procedure for handling this compound from storage to use.
-
Preparation and Weighing :
-
Before opening, allow the this compound container to equilibrate to room temperature to prevent moisture condensation.
-
Conduct all weighing operations within a chemical fume hood or a ventilated enclosure to prevent dust dispersion.
-
Use clean, dedicated spatulas and weigh boats for handling the powder.
-
After weighing, securely close the container and return it to the recommended storage condition.
-
-
Dissolution :
-
This compound is soluble in solvents like DMSO and DMF.[4]
-
When preparing solutions, slowly add the weighed powder to the solvent while gently stirring to avoid splashing.
-
If using a buffer, ensure it does not contain primary amines (e.g., Tris), as these can react with the amine group of the molecule. Phosphate-buffered saline (PBS) is a suitable option.
-
-
Storage :
-
Solid Form : Store the container tightly closed in a freezer at -20°C for long-term storage.[4] Protect from moisture.
-
Solutions : Stock solutions in anhydrous solvents like DMSO or DMF can be stored at -20°C for one month or -80°C for up to six months.[4] It is best practice to prepare solutions fresh. Avoid preparing and storing aqueous stock solutions due to the risk of hydrolysis.
-
Disposal Plan
As this compound is not considered a hazardous substance, disposal is generally straightforward but must be done responsibly to protect the environment. Always comply with federal, state, and local environmental regulations.
-
Waste Identification and Segregation :
-
Solid Waste : Collect unused or expired this compound powder, contaminated PPE (gloves, wipes), and any labware (e.g., weigh boats, pipette tips) that has come into direct contact with the solid chemical.
-
Liquid Waste : Collect solutions containing this compound, including stock solutions and reaction mixtures.
-
-
Waste Collection and Containment :
-
Place all waste in a suitable, sealed, and clearly labeled container. The label should include the full chemical name.
-
Do not mix this compound waste with other incompatible waste streams.[5]
-
-
Final Disposal :
Data Presentation
The following table summarizes key quantitative data for this compound.
| Parameter | Value |
| Molecular Formula | C₂₀H₃₈N₄O₅S |
| Molecular Weight | 446.61 g/mol [6] |
| Purity | >90.0% (HPLC)[6] |
| Appearance | White to light yellow powder/crystal[6] |
| Recommended Storage | -20°C (long-term)[4] |
Experimental Protocols
This compound is a versatile linker used in various applications, including pull-down assays to study protein-ligand interactions.
Protocol: Conjugation of this compound to a Small Molecule with a Carboxylic Acid
This protocol describes the conjugation of this compound to a small molecule ligand containing a carboxylic acid group using EDC/NHS chemistry.[7]
Materials:
-
Small molecule ligand with a carboxylic acid group
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 4.5-5.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Activation of Carboxylic Acid:
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification:
Mandatory Visualization
The following diagram illustrates the workflow for a pull-down assay, a common application for the biotinylated ligand produced in the protocol above.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. carlroth.com [carlroth.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Biotin-PEG3-C3-Amine | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
